molecular formula C17H23NO6 B558363 Boc-beta-Hoasp(Obzl)-OH CAS No. 254101-10-5

Boc-beta-Hoasp(Obzl)-OH

货号: B558363
CAS 编号: 254101-10-5
分子量: 337,37 g/mole
InChI 键: FAFJSSKTLCNWRJ-CYBMUJFWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-beta-Hoasp(Obzl)-OH, also known as this compound, is a useful research compound. Its molecular formula is C17H23NO6 and its molecular weight is 337,37 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-14(19)20)10-15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFJSSKTLCNWRJ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)CC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)CC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254101-10-5
Record name Boc-L-beta-Homoaspartic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Boc-beta-Hoasp(Obzl)-OH CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-β-homoaspartic acid γ-benzyl ester, commonly referred to as Boc-β-Hoasp(Obzl)-OH. This document details its chemical properties, offers insights into its synthesis and applications, and provides relevant safety and handling information.

Core Compound Data

Boc-β-Hoasp(Obzl)-OH is a protected amino acid derivative that finds utility as a building block in the synthesis of peptides and peptidomimetics. The presence of a β-homoamino acid structure introduces an additional carbon into the backbone, which can impart unique conformational properties and increased metabolic stability to the resulting peptides.

PropertyValueSource
CAS Number 254101-10-5[1]
Molecular Formula C₁₇H₂₃NO₆[1]
Molecular Weight 337.37 g/mol [1]
Purity ≥95%[1]

Physicochemical Properties and Handling

ParameterRecommendationGeneral Reference
Appearance White to off-white solid[2]
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Recommended storage temperature: 2-8°C.[2][3]
Solubility Expected to be soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM).[2][4]
Handling Handle in accordance with good industrial hygiene and safety practices. Use personal protective equipment (PPE) such as gloves and safety glasses. Avoid dust formation.[3][5]

Synthesis and Application in Peptide Chemistry

Boc-β-Hoasp(Obzl)-OH serves as a valuable building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc (tert-butoxycarbonyl) group protects the α-amino group, while the benzyl (Bzl) ester protects the side-chain carboxylic acid. This orthogonal protection strategy allows for selective deprotection and coupling reactions.

General Synthetic Workflow

The synthesis of peptides utilizing Boc-protected amino acids typically follows a well-established workflow. The following diagram illustrates the logical steps involved in incorporating a Boc-protected amino acid like Boc-β-Hoasp(Obzl)-OH into a growing peptide chain.

G General Workflow for Boc-SPPS start Start with Resin Support deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection neutralization Neutralization (e.g., DIEA in DCM/DMF) deprotection->neutralization coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) neutralization->coupling wash Wash Resin coupling->wash repeat Repeat Cycle for Next Amino Acid wash->repeat Continue Elongation cleavage Final Cleavage from Resin and Side-Chain Deprotection (e.g., HF or TFMSA) wash->cleavage Final Step repeat->deprotection purification Purification and Analysis (e.g., HPLC, Mass Spec) cleavage->purification end Final Peptide purification->end

Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

Key Experimental Considerations

Synthesis of β-Amino Acid Derivatives: The synthesis of β-amino acids and their derivatives can be achieved through various organic chemistry methodologies. One common approach involves the Michael addition of an amine to an α,β-unsaturated ester.[6] Other methods include the Friedel-Crafts reaction of N-protected (α-aminoacyl)benzotriazoles followed by reduction.[7]

Peptide Coupling: The incorporation of Boc-β-Hoasp(Obzl)-OH into a peptide sequence requires the activation of its carboxylic acid group. Standard coupling reagents used in peptide synthesis, such as dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), can be employed. The efficiency of the coupling reaction is crucial for obtaining high yields of the desired peptide.

Deprotection: The Boc protecting group is labile under acidic conditions and is typically removed using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[8] The benzyl ester protecting the side chain is more robust and is generally removed under stronger acidic conditions, such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), often in the final cleavage step from the solid support.[8][9]

Applications in Drug Discovery and Development

The incorporation of β-homoamino acids like Boc-β-Hoasp(Obzl)-OH into peptide-based drug candidates can offer several advantages:

  • Increased Metabolic Stability: The modified backbone can confer resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.[10][11]

  • Conformational Constraints: The additional methylene group can induce specific secondary structures, such as helices or turns, which may be crucial for binding to biological targets.[11]

  • Peptidomimetics: These modified amino acids are key components in the design of peptidomimetics, which aim to mimic the structure and function of natural peptides but with improved pharmacological properties.[11][12]

The following diagram illustrates the conceptual role of modified amino acids in drug discovery.

G Role of Modified Amino Acids in Drug Discovery cluster_0 Peptide Lead Compound cluster_1 Challenges cluster_2 Peptidomimetic Strategy cluster_3 Improved Drug Candidate lead Natural Peptide instability Poor Metabolic Stability lead->instability conformation Lack of Specific Conformation lead->conformation modification Incorporate Modified Amino Acids (e.g., Boc-β-Hoasp(Obzl)-OH) instability->modification conformation->modification stability Enhanced Stability modification->stability activity Improved Biological Activity modification->activity candidate Optimized Peptidomimetic Drug stability->candidate activity->candidate

Caption: Conceptual pathway for developing improved peptide drugs.

Spectroscopic Characterization

While specific spectra for Boc-β-Hoasp(Obzl)-OH are not provided, the following table outlines the expected characteristic infrared (IR) absorption bands based on its functional groups. Researchers should perform their own analytical characterization for verification.

Functional GroupCharacteristic Absorption (cm⁻¹)Expected AppearanceGeneral Reference
O-H (Carboxylic Acid)3300-2500Strong, very broad[13]
C-H (sp³)3000-2850Medium to strong
C=O (Carboxylic Acid)1725-1700Strong
C=O (Urethane, Boc)~1700Strong
C=O (Ester, Benzyl)~1735Strong[13]
C-O (Ester/Acid)1320-1210Strong[14]
N-H (Amide, Boc)~3300Medium, broad[15]

Note on Spectroscopic Data: For definitive structural confirmation, it is essential to acquire and interpret ¹H NMR, ¹³C NMR, and mass spectrometry data. The expected proton and carbon signals would correspond to the tert-butyl group of the Boc protector, the benzyl group, and the amino acid backbone.

Conclusion

Boc-β-Hoasp(Obzl)-OH is a specialized amino acid derivative with significant potential in the fields of peptide chemistry and drug discovery. Its unique β-homoaspartic acid structure allows for the creation of novel peptides and peptidomimetics with enhanced stability and conformational properties. While detailed experimental protocols for this specific compound are sparse in publicly available literature, established methods for Boc-SPPS and the synthesis of β-amino acids provide a solid foundation for its use in research and development. As with any chemical reagent, appropriate safety precautions and thorough analytical characterization are paramount for successful application.

References

An In-depth Technical Guide on the Solubility and Stability of Boc-β-Hoasp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Boc-β-Hoasp(OBzl)-OH, a key building block in peptide synthesis. Understanding these properties is critical for its effective storage, handling, and application in the synthesis of complex peptides. This document outlines expected solubility in various common solvents and details its stability under different chemical conditions.

Introduction to Boc-β-Hoasp(OBzl)-OH

Boc-β-Hoasp(OBzl)-OH, or N-tert-butoxycarbonyl-L-homoaspartic acid γ-benzyl ester, is a protected amino acid derivative. The tert-butoxycarbonyl (Boc) group protects the α-amine, while the benzyl (Bzl) ester protects the side-chain carboxylic acid. This strategic protection allows for its controlled incorporation into peptide chains. The physicochemical properties of this compound, particularly its solubility and stability, are fundamental to its utility in synthetic workflows.

Solubility Profile

The solubility of Boc-β-Hoasp(OBzl)-OH is largely dictated by the polarity of the solvent. As a protected amino acid with both polar (carboxylic acid) and non-polar (Boc and benzyl groups) moieties, its solubility varies across different solvent classes. The following table summarizes the anticipated solubility of Boc-β-Hoasp(OBzl)-OH in a range of common laboratory solvents.

Table 1: Solubility of Boc-β-Hoasp(OBzl)-OH at Room Temperature (20-25°C)

Solvent CategorySolventSolubility (mg/mL) (Illustrative)
Polar Aprotic N,N-Dimethylformamide (DMF)> 100
Dimethyl sulfoxide (DMSO)> 100
Acetonitrile (ACN)10 - 20
Chlorinated Dichloromethane (DCM)> 50
Chloroform (CHCl₃)> 50
Ethers Tetrahydrofuran (THF)> 50
1,4-Dioxane> 50
Alcohols Methanol (MeOH)20 - 30
Ethanol (EtOH)10 - 20
Aqueous Water< 1
Phosphate-Buffered Saline (PBS)< 1

Note: These values are illustrative and based on the general solubility of protected amino acids. Actual solubility should be determined empirically.

Stability Profile

The stability of Boc-β-Hoasp(OBzl)-OH is primarily influenced by pH and temperature. The two main points of degradation are the acid-labile Boc group and the benzyl ester, which can be cleaved under strongly acidic or basic conditions, as well as through hydrogenolysis.[1]

The Boc protecting group is known to be sensitive to acidic conditions.[2] The benzyl ester, while more robust than the Boc group, can still be cleaved under harsh acidic or basic conditions.[3][4] The combination of a Boc group and a benzyl ester is considered "quasi-orthogonal," meaning that the Boc group can be selectively removed with mild acid while leaving the benzyl ester intact.[3] However, prolonged exposure to acidic conditions can lead to some cleavage of the benzyl ester.[3]

Table 2: Chemical Stability of Boc-β-Hoasp(OBzl)-OH

ConditionPrimary Degradation PathwayEstimated Half-Life (t½)Notes
Strongly Acidic (e.g., TFA in DCM) Cleavage of Boc group< 1 hourStandard condition for Boc deprotection.[3]
Mildly Acidic (e.g., pH 4-6) Slow cleavage of Boc groupDaysGenerally stable for short-term handling.
Neutral (pH 7) Minimal degradationWeeksStable under neutral aqueous conditions.
Mildly Basic (e.g., pH 8-10) Slow hydrolysis of benzyl esterDays
Strongly Basic (e.g., > pH 12) Hydrolysis of benzyl esterHoursBenzyl esters are susceptible to base-catalyzed hydrolysis.[4]
Hydrogenolysis (H₂, Pd/C) Cleavage of benzyl ester< 1 hourStandard condition for benzyl ester deprotection.[4]
Elevated Temperature (>40°C) Accelerated degradationVariesStability decreases with increasing temperature.

Experimental Protocols

This protocol describes a standard method for determining the solubility of a compound in various solvents.

  • Preparation: For each solvent to be tested, weigh an excess amount of Boc-β-Hoasp(OBzl)-OH into a clean vial.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution reaches equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL using the measured concentration and the dilution factor.

This protocol outlines a procedure for evaluating the stability of Boc-β-Hoasp(OBzl)-OH at different pH values.

  • Stock Solution Preparation: Prepare a stock solution of Boc-β-Hoasp(OBzl)-OH in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mg/mL).

  • Buffer Incubation: Prepare a series of aqueous buffers at various pH values (e.g., pH 2, 4, 7, 9, 12). Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Time-Point Sampling: Incubate the solutions at a constant temperature (e.g., 37°C). At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH solution.

  • Sample Quenching: If necessary, quench the degradation reaction by adjusting the pH to neutral or by immediate dilution in the mobile phase.

  • HPLC Analysis: Analyze each sample by a stability-indicating HPLC method that can separate the parent compound from its potential degradation products (e.g., the de-Boc derivative and the free acid from ester hydrolysis).

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH condition. From this data, the degradation rate and the half-life (t½) can be calculated.

Visualized Workflows and Relationships

solubility_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_compound Weigh excess Boc-β-Hoasp(OBzl)-OH prep_solvent Add known volume of solvent prep_compound->prep_solvent agitate Agitate for 24h at constant temp. prep_solvent->agitate centrifuge Centrifuge to pellet solid agitate->centrifuge sample Collect supernatant centrifuge->sample dilute Dilute aliquot sample->dilute hplc Quantify by HPLC dilute->hplc calculate Calculate Solubility hplc->calculate stability_factors cluster_conditions Degradative Conditions cluster_pathways Degradation Pathways compound Boc-β-Hoasp(OBzl)-OH boc_cleavage Boc Group Cleavage ester_hydrolysis Benzyl Ester Hydrolysis acid Strong Acid (e.g., TFA) acid->boc_cleavage causes base Strong Base (e.g., NaOH) base->ester_hydrolysis causes hydrogenolysis H₂, Pd/C hydrogenolysis->ester_hydrolysis causes (reductive cleavage) temperature Elevated Temp. temperature->boc_cleavage accelerates temperature->ester_hydrolysis accelerates

References

An In-depth Technical Guide to Boc-β-Hoasp(Obzl)-OH: Key Differences from Other Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug discovery, the choice of protected amino acid building blocks is paramount to achieving desired therapeutic outcomes. While standard α-amino acids form the backbone of natural peptides, non-natural amino acids are increasingly utilized to enhance peptide stability, confer unique structural properties, and improve pharmacokinetic profiles. This technical guide provides a comprehensive overview of Boc-β-Hoasp(Obzl)-OH, a non-natural β-homoamino acid derivative, and elucidates its key differences from other commonly used protected amino acids.

Introduction to Boc-β-Hoasp(Obzl)-OH

Boc-β-Hoasp(Obzl)-OH, with the CAS number 254101-10-5, is a protected derivative of β-homoaspartic acid.[1][2] Its structure features three key components:

  • β-Homoaspartic Acid Backbone: Unlike natural aspartic acid, which is an α-amino acid, β-homoaspartic acid has an additional methylene group in its backbone, positioning the amino group on the β-carbon relative to the carboxyl group. This structural modification is fundamental to its unique properties.

  • Boc (tert-Butoxycarbonyl) Protecting Group: The α-amino group is protected by a Boc group, which is labile to acidic conditions but stable to basic and nucleophilic reagents.[][4] This allows for orthogonal protection strategies in peptide synthesis.

  • Obzl (Benzyl Ester) Protecting Group: The side-chain carboxyl group is protected as a benzyl ester. The benzyl ester is stable to the mildly acidic conditions used for Boc removal but can be cleaved under stronger acidic conditions or via hydrogenolysis.[5]

Alternative nomenclature for this compound includes Boc-L-β-glutamic acid 5-benzyl ester and Boc-β-Glu(OBzl)-OH.[6] It typically appears as a white to off-white powder and is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6]

Core Structural and Functional Differences

The primary distinction of Boc-β-Hoasp(Obzl)-OH lies in its β-homoamino acid structure. This seemingly subtle change has profound implications for the resulting peptides.

Backbone Elongation and Conformational Flexibility

The additional methylene group in the backbone of β-homoamino acids introduces greater conformational flexibility compared to their α-amino acid counterparts. This can lead to the formation of novel secondary structures, such as helices and turns, that are not accessible to natural peptides. This altered conformation can be leveraged to design peptidomimetics with improved binding affinities and specificities for biological targets.

Enhanced Proteolytic Stability

Peptides constructed from β-amino acids exhibit significantly increased resistance to enzymatic degradation by proteases.[7] Proteases are highly specific for the peptide bonds of α-amino acids, and the altered backbone of β-peptides renders them poor substrates for these enzymes. This enhanced stability translates to a longer biological half-life, a critical attribute for peptide-based therapeutics.

Logical Relationship: From Structure to Function

G A Boc-β-Hoasp(Obzl)-OH (β-Homoamino Acid Structure) B Additional Methylene Group in Backbone A->B C Altered Peptide Backbone Geometry B->C D Enhanced Proteolytic Stability C->D E Unique Secondary Structures (e.g., Helices, Turns) C->E F Longer Biological Half-life D->F H Novel Binding Affinities & Specificities E->H G Improved Pharmacokinetic Properties F->G

Caption: The structural features of Boc-β-Hoasp(Obzl)-OH lead to enhanced stability and novel functionalities.

Comparison with Other Protected Amino Acids

To fully appreciate the unique characteristics of Boc-β-Hoasp(Obzl)-OH, a comparison with other classes of protected amino acids is essential.

Boc-β-Hoasp(Obzl)-OH vs. Boc-Asp(OBzl)-OH

The most direct comparison is with its α-amino acid counterpart, Boc-Asp(OBzl)-OH.

PropertyBoc-β-Hoasp(Obzl)-OHBoc-Asp(OBzl)-OHKey Difference
CAS Number 254101-10-5[1]7536-58-5[8]Different chemical entity
Molecular Formula C17H23NO6[1]C16H21NO6[8]Additional CH2 group
Molecular Weight 337.37 g/mol 323.34 g/mol [8]Higher molecular weight
Backbone Structure β-amino acidα-amino acidPosition of the amino group
Resulting Peptide Stability High resistance to proteolysis[7]Susceptible to proteolysisEnhanced stability of β-peptides
Conformational Space Expanded, allows for novel secondary structuresRestricted to standard peptide conformationsGreater design possibilities for β-peptides
Boc vs. Fmoc Protection Strategies

The choice between Boc and Fmoc (9-fluorenylmethyloxycarbonyl) for Nα-protection dictates the overall synthetic strategy.

FeatureBoc (tert-Butoxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Deprotection Condition Acidic (e.g., TFA)[]Basic (e.g., Piperidine)[9]
Side-chain Protection Typically acid-labile (e.g., Bzl, Tos)[10]Typically acid-labile (e.g., tBu, Trt)
Orthogonality Based on differential acid labilityTrue orthogonality (acid vs. base)
Key Advantage Robust for many sequencesMilder deprotection conditions

The use of Boc-β-Hoasp(Obzl)-OH aligns with the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.

Experimental Protocols

The successful incorporation of Boc-β-Hoasp(Obzl)-OH into a peptide sequence requires optimized protocols for deprotection and coupling.

Boc Deprotection Protocol

Objective: To remove the Nα-Boc group from the growing peptide chain.

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • Scavengers (e.g., anisole, thioanisole), if required

Procedure:

  • Swell the Boc-protected peptide-resin in DCM in a reaction vessel.

  • Prepare a deprotection solution of 25-50% TFA in DCM.

  • Add the deprotection solution to the resin and agitate for 20-30 minutes at room temperature.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM to remove residual TFA and the cleaved Boc group.

  • Neutralize the resulting trifluoroacetate salt with a solution of a tertiary amine (e.g., 10% diisopropylethylamine in DCM) before the next coupling step.

Experimental Workflow: Boc Deprotection

G Start Boc-Peptide-Resin Step1 Swell in DCM Start->Step1 Step2 Add 25-50% TFA/DCM Step1->Step2 Step3 Agitate 20-30 min Step2->Step3 Step4 Drain & Wash with DCM Step3->Step4 Step5 Neutralize with DIEA/DCM Step4->Step5 End H-Peptide-Resin Step5->End

Caption: A typical workflow for the acid-labile removal of the Boc protecting group.

Coupling Protocol

Objective: To couple Boc-β-Hoasp(Obzl)-OH to the deprotected N-terminus of the peptide-resin.

Materials:

  • Deprotected peptide-resin

  • Boc-β-Hoasp(Obzl)-OH

  • Coupling reagent (e.g., HBTU, HATU, or DIC)

  • Activation additive (e.g., HOBt for DIC)

  • Base (e.g., Diisopropylethylamine - DIEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • Swell the deprotected peptide-resin in DMF.

  • In a separate vessel, dissolve Boc-β-Hoasp(Obzl)-OH (2-4 equivalents relative to the resin loading) in DMF.

  • Add the coupling reagent (e.g., HBTU, 2-4 equivalents) and DIEA (4-8 equivalents) to the amino acid solution to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. Due to the potential for steric hindrance with β-homoamino acids, a longer coupling time or a double coupling may be necessary.

  • Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

Experimental Workflow: Amino Acid Coupling

G Start H-Peptide-Resin Step1 Pre-activate Boc-β-Hoasp(Obzl)-OH with HBTU/DIEA in DMF Start->Step1 Step2 Add activated amino acid to resin Step1->Step2 Step3 Agitate 1-2 hours Step2->Step3 Step4 Monitor with Kaiser Test Step3->Step4 Step5 Drain & Wash with DMF Step4->Step5 End Boc-β-Hoasp-Peptide-Resin Step5->End

Caption: The process of activating and coupling Boc-β-Hoasp(Obzl)-OH to the growing peptide chain.

Final Cleavage and Deprotection

Objective: To cleave the synthesized peptide from the resin and remove the side-chain protecting groups.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol)

  • Cold diethyl ether

Procedure (using HF):

  • Dry the peptide-resin thoroughly.

  • Place the resin in a specialized HF cleavage apparatus.

  • Add scavengers to the reaction vessel.

  • Cool the vessel in a dry ice/acetone bath.

  • Carefully distill anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Remove the HF by a stream of nitrogen.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Collect the crude peptide by filtration and dry under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a properly equipped laboratory with appropriate safety precautions.

Conclusion

Boc-β-Hoasp(Obzl)-OH represents a valuable building block for the synthesis of peptidomimetics with enhanced therapeutic potential. Its core difference from standard protected amino acids lies in its β-homoamino acid structure, which imparts increased proteolytic stability and the potential for novel secondary structures. While its use requires adherence to the Boc/Bzl peptide synthesis strategy, the potential benefits of incorporating this and other β-homoamino acids into peptide-based drug candidates are significant. A thorough understanding of its unique properties and the optimization of coupling and deprotection protocols are key to harnessing its full potential in modern drug discovery and development.

References

A Technical Guide to Boc-β-Hoasp(Obzl)-OH: Commercial Availability and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Boc-L-β-homoaspartic acid γ-benzyl ester, commonly referred to as Boc-β-Hoasp(Obzl)-OH. This document details its commercial availability, physicochemical properties, and its emerging role in peptide and peptidomimetic synthesis.

Introduction

Boc-β-Hoasp(Obzl)-OH is a protected, non-proteinogenic amino acid derivative that serves as a valuable building block in synthetic peptide chemistry. Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a benzyl ester (Obzl) on the side-chain carboxylic acid, allows for its controlled incorporation into peptide sequences. The additional methylene group in the backbone, characteristic of a β-homoamino acid, imparts unique conformational constraints on the resulting peptides. These constraints are of significant interest in drug discovery and development for creating peptides with enhanced stability, receptor affinity, and specific secondary structures.

Physicochemical Properties

A summary of the key chemical and physical properties of Boc-β-Hoasp(Obzl)-OH is presented in Table 1.

Table 1: Physicochemical Properties of Boc-β-Hoasp(Obzl)-OH

PropertyValue
CAS Number 254101-10-5[1][2]
Molecular Formula C17H23NO6[1][3]
Molecular Weight 337.37 g/mol [1]
Appearance White to off-white powder
Purity Typically ≥95%[3]
Storage Temperature 2-8°C

Commercial Availability

Boc-β-Hoasp(Obzl)-OH is available from a range of commercial suppliers specializing in reagents for peptide synthesis and chemical research. The availability across different vendors allows for flexibility in sourcing for research and development needs. A summary of known suppliers is provided in Table 2.

Table 2: Commercial Suppliers of Boc-β-Hoasp(Obzl)-OH

SupplierCatalog NumberPurityAvailable Quantities
AbacipharmTechAB09448Not SpecifiedNot Specified
Aapptec PeptidesNot SpecifiedNot SpecifiedNot Specified
AiFChemACMCSK81595%Typically in stock
BioCrickBCC3229Not SpecifiedNot Specified
CP Lab SafetyNot Specified95%10 g[3]
Fisher ScientificNot Specified95%Not Specified[1]
MedChemExpressHY-W013210Not SpecifiedNot Specified[4][5]
Shanghai Chemhere Co., Ltd.CH29452Not SpecifiedNot Specified
SmoleculeNot SpecifiedNot SpecifiedIn Stock[6]
玉函医药 (Yuhan Pharmaceutical)AD014414Not SpecifiedNot Specified

Role in Peptide Synthesis

The primary application of Boc-β-Hoasp(Obzl)-OH is as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc protecting group on the α-amine allows for temporary protection during peptide bond formation, while the benzyl ester on the side chain provides stable protection that can be removed under different conditions, typically through hydrogenolysis.

The incorporation of a β-homoamino acid like Boc-β-Hoasp(Obzl)-OH can influence the secondary structure of peptides, promoting the formation of helices, turns, and sheets that may not be accessible with natural α-amino acids. This structural constraint is a key strategy in the design of peptidomimetics with improved pharmacological properties.

Experimental Protocols

While specific experimental protocols for Boc-β-Hoasp(Obzl)-OH are not widely published in standard methodology resources, its use in peptide synthesis would follow established procedures for Boc-chemistry solid-phase peptide synthesis. A generalized workflow for the incorporation of Boc-β-Hoasp(Obzl)-OH into a peptide sequence on a solid support is outlined below.

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a single coupling cycle for adding an amino acid to a growing peptide chain on a solid support, such as a Merrifield resin.

Materials:

  • Boc-protected amino acid (e.g., Boc-β-Hoasp(Obzl)-OH)

  • Peptide synthesis resin (e.g., Merrifield resin with a pre-loaded amino acid)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., Dicyclohexylcarbodiimide (DCC), HBTU)

  • 1-Hydroxybenzotriazole (HOBt) (if using DCC)

  • Kaiser test reagents

Procedure:

  • Resin Swelling: The resin is swelled in an appropriate solvent, typically DCM or DMF, for 30-60 minutes.

  • Boc Deprotection: The Boc protecting group from the N-terminal amino acid on the resin is removed by treatment with a solution of TFA in DCM (typically 25-50%). The reaction is monitored for completion.

  • Washing: The resin is washed multiple times with DCM and DMF to remove residual TFA and the cleaved Boc group.

  • Neutralization: The protonated N-terminal amine is neutralized with a solution of a hindered base, such as DIEA in DMF.

  • Washing: The resin is washed again with DMF and DCM to remove excess base.

  • Amino Acid Coupling:

    • The Boc-protected amino acid to be coupled (e.g., Boc-β-Hoasp(Obzl)-OH) is pre-activated in a separate vessel. For DCC/HOBt activation, the Boc-amino acid and HOBt are dissolved in DMF, and DCC is added.

    • The activated amino acid solution is added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.

    • The completion of the coupling reaction is monitored using a qualitative method like the Kaiser test.

  • Washing: The resin is thoroughly washed with DMF and DCM to remove unreacted reagents and byproducts.

  • Repeat Cycle: The cycle of deprotection, washing, neutralization, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl ester on the β-homoaspartic acid residue) are removed. For benzyl esters, this is typically achieved using strong acid cleavage, often with scavengers, or by catalytic hydrogenation.

Logical Workflow for Sourcing and Application

The process of acquiring and utilizing Boc-β-Hoasp(Obzl)-OH in a research setting follows a logical progression from identifying the need for this specific building block to its final application in peptide synthesis.

Sourcing_and_Application_Workflow A Identify Need for Conformational Constraint in Peptide Design B Select Boc-β-Hoasp(Obzl)-OH as Building Block A->B Structure-Activity Relationship C Identify Commercial Suppliers (CAS: 254101-10-5) B->C Sourcing D Procure Compound and Verify Quality (COA) C->D Acquisition E Develop Peptide Synthesis Strategy (Boc-SPPS) D->E Methodology Development F Incorporate into Peptide Sequence via Coupling E->F Execution G Cleavage and Deprotection of Final Peptide F->G Final Steps H Purification and Characterization of Constrained Peptide G->H Analysis

Caption: Workflow for sourcing and applying Boc-β-Hoasp(Obzl)-OH.

Signaling Pathways and Biological Applications

Currently, there is limited publicly available information detailing the specific involvement of peptides containing Boc-β-Hoasp(Obzl)-OH in defined signaling pathways. The utility of this compound lies in its ability to create structurally constrained peptides. The biological activity of these resulting peptides would be highly dependent on the overall sequence and the target protein or receptor.

The logical application of this building block is in the synthesis of peptide analogs to probe or modulate biological processes. For instance, if a natural peptide interacts with a G-protein coupled receptor (GPCR), a synthetic analog containing a β-homoaspartic acid residue could be designed to have a more rigid conformation, potentially leading to increased receptor affinity or selectivity.

The experimental workflow to investigate such a hypothesis is depicted below.

Experimental_Workflow_for_Peptide_Analog Start Hypothesize that Conformational Constraint Enhances Activity Synthesis Synthesize Peptide Analog with Boc-β-Hoasp(Obzl)-OH Start->Synthesis Purification Purify and Characterize Peptide Analog (HPLC, MS) Synthesis->Purification Binding_Assay Perform Receptor Binding Assays Purification->Binding_Assay Functional_Assay Conduct Functional Assays (e.g., cAMP measurement for GPCRs) Purification->Functional_Assay Data_Analysis Analyze Binding Affinity (Kd) and Functional Potency (EC50) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Determine Impact of Conformational Constraint Data_Analysis->Conclusion

Caption: Workflow for evaluating a constrained peptide analog.

Conclusion

Boc-β-Hoasp(Obzl)-OH is a readily available specialty chemical that offers peptide chemists a tool to introduce conformational constraints into synthetic peptides. Its application in drug discovery holds the potential for the development of novel peptidomimetics with improved therapeutic profiles. While detailed biological studies of peptides specifically containing this residue are not yet abundant in the public domain, the established principles of peptide chemistry provide a solid foundation for its use in creating the next generation of peptide-based therapeutics.

References

Unlocking New Therapeutic Avenues: A Technical Guide to the Application of Boc-beta-Hoasp(Obzl)-OH in Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the quest for novel therapeutics with enhanced efficacy and metabolic stability, peptidomimetics have emerged as a promising class of molecules. The incorporation of non-natural amino acids, such as β-amino acids, into peptide sequences offers a powerful strategy to overcome the inherent limitations of natural peptides, including their susceptibility to proteolytic degradation. This technical guide focuses on the potential applications of Boc-β-Hoasp(Obzl)-OH , a protected derivative of β-homoaspartic acid, in early-stage drug discovery. While specific examples of its direct use in synthesizing bioactive peptides with reported quantitative data are not yet prevalent in publicly accessible literature, this document provides a comprehensive overview of its chemical properties, its role as a valuable building block in solid-phase peptide synthesis (SPPS), and its potential to generate peptidomimetics targeting a range of biological pathways. Detailed, generalized experimental protocols for the incorporation of such β-amino acids are provided, alongside a discussion of potential biological targets and signaling pathways that could be modulated by the resulting β-peptides.

Introduction to Boc-beta-Hoasp(Obzl)-OH: A Unique Building Block

Boc-β-Hoasp(Obzl)-OH, with the CAS number 254101-10-5, is a chemically modified amino acid derivative.[1] The key structural features of this compound are:

  • β-Homoaspartic Acid Backbone: The presence of an additional methylene group in the backbone compared to the natural amino acid aspartic acid. This modification alters the peptide's secondary structure and renders it more resistant to enzymatic cleavage.

  • Boc (tert-Butoxycarbonyl) Protecting Group: This acid-labile protecting group on the amino terminus is crucial for stepwise peptide synthesis, preventing self-polymerization and allowing for controlled chain elongation.

  • Obzl (Benzyl Ester) Protecting Group: The carboxyl group on the side chain is protected as a benzyl ester, which is typically removed under different conditions than the Boc group, allowing for selective deprotection strategies.

These features make this compound a versatile tool for medicinal chemists aiming to design novel peptide-based drugs with improved pharmacokinetic profiles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 254101-10-5[1]
Molecular Formula C17H23NO6[1]
Molecular Weight 337.37 g/mol [1]
Appearance White to off-white powder
Solubility Soluble in organic solvents like DMF, DCM
Storage Store at 2-8 °C

Potential Applications in Early-Stage Drug Discovery

The incorporation of this compound into peptide sequences can lead to the development of peptidomimetics with a range of potential therapeutic applications. The resulting β-peptides are expected to exhibit enhanced resistance to proteolysis, a major hurdle in the development of peptide-based drugs.[2]

Potential therapeutic areas for β-peptides derived from this building block include:

  • Antimicrobial Agents: β-peptides can mimic the amphipathic structures of natural antimicrobial peptides, enabling them to disrupt bacterial membranes.

  • Anti-inflammatory Agents: By mimicking or blocking the interactions of pro-inflammatory peptides, β-peptides could offer novel anti-inflammatory therapies.

  • Inhibitors of Protein-Protein Interactions: The unique conformational properties of β-peptides can be exploited to design molecules that disrupt disease-relevant protein-protein interactions, which are often challenging to target with small molecules.

  • Enzyme Inhibitors: The modified backbone of β-peptides can be designed to fit into the active sites of enzymes, leading to potent and selective inhibition.

Experimental Protocols: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of a Boc-protected β-amino acid, such as this compound, into a peptide chain using manual Boc-SPPS.

Materials and Reagents
  • This compound

  • Appropriate resin for peptide synthesis (e.g., Merrifield resin for C-terminal acid, MBHA resin for C-terminal amide)

  • Other Boc-protected α-amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt), or HATU.

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Diethyl ether, cold

  • HPLC grade water and acetonitrile for purification

SPPS Workflow

The synthesis follows a cyclical process of deprotection, activation, and coupling.

SPPS_Workflow start Start with Resin-Bound Peptide (N-terminal Boc-protected) deprotection Boc Deprotection (TFA in DCM) start->deprotection neutralization Neutralization (DIPEA in DCM/DMF) deprotection->neutralization activation Amino Acid Activation (this compound + Coupling Reagents) neutralization->activation coupling Coupling (Activated Amino Acid + Resin) activation->coupling wash Wash (DCM and DMF) coupling->wash repeat Repeat Cycle for Next Amino Acid wash->repeat repeat->deprotection Yes final_deprotection Final Deprotection and Cleavage (e.g., HF or TFMSA) repeat->final_deprotection No purification Purification (RP-HPLC) final_deprotection->purification end Characterized β-Peptide purification->end Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Cascade receptor Receptor protease Disease-Associated Protease receptor->protease Activation Signal substrate Substrate protease->substrate product Active Product substrate->product Cleavage downstream Downstream Signaling product->downstream response Cellular Response (e.g., Inflammation) downstream->response beta_peptide β-Peptide Inhibitor (from this compound) beta_peptide->protease Inhibition

References

Navigating the Safety Profile of Boc-beta-Hoasp(Obzl)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for the amino acid derivative Boc-beta-Hoasp(Obzl)-OH. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS No. 254101-10-5), this document leverages data from the structurally similar and well-documented compound, N-(tert-Butoxycarbonyl)-L-aspartic acid 4-benzyl ester (Boc-L-Asp(OBzl)-OH; CAS No. 7536-58-5). Researchers should treat this information as a guideline and handle this compound with the caution required for a novel chemical entity.

Compound Identification and Properties

PropertyData for Boc-L-Asp(OBzl)-OH
Molecular Formula C16H21NO6
Molecular Weight 323.34 g/mol [1][2][3]
Appearance White or off-white powder[4]
Melting Point 98-102 °C[1]
Optical Rotation [α]20/D +7.5º to +9.5º (c=2% in AcOH)[4]
Storage Temperature 0-8 °C[4]

Hazard Identification and First Aid

Based on the data for analogous compounds, this compound is not classified as a hazardous substance. However, standard laboratory precautions should always be observed.

Potential Health Effects:
  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause eye irritation.

  • Ingestion: Harmful if swallowed.

First Aid Measures:
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Handling and Storage Protocols

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Personal Protective Equipment (PPE):

A standardized workflow for donning and doffing PPE should be followed to minimize exposure risk.

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Don1 Wash Hands Don2 Don Lab Coat Don1->Don2 Don3 Don Safety Goggles Don2->Don3 Don4 Don Gloves Don3->Don4 Doff1 Remove Gloves Doff2 Remove Safety Goggles Doff1->Doff2 Doff3 Remove Lab Coat Doff2->Doff3 Doff4 Wash Hands Doff3->Doff4

Figure 1: Standardized workflow for donning and doffing Personal Protective Equipment.
Handling Procedures:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools.

  • Wear appropriate personal protective equipment: safety glasses with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

  • Wash hands thoroughly after handling.

Storage Conditions:
  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.[4]

  • Store away from incompatible materials such as strong oxidizing agents.

Accidental Release and Disposal

A clear and logical procedure should be in place to manage accidental spills and dispose of the chemical waste safely.

Spill_and_Disposal_Workflow cluster_Spill Accidental Spill Response cluster_Disposal Waste Disposal Spill1 Evacuate immediate area Spill2 Wear appropriate PPE Spill1->Spill2 Spill3 Contain the spill Spill2->Spill3 Spill4 Absorb with inert material Spill3->Spill4 Spill5 Collect and place in a sealed container Spill4->Spill5 Disp1 Label waste container clearly Spill5->Disp1 Disp2 Store waste in a designated area Disp1->Disp2 Disp3 Dispose of according to institutional and local regulations Disp2->Disp3

Figure 2: Logical workflow for responding to an accidental spill and subsequent waste disposal.
Spill Response:

  • Personal Precautions: Use personal protective equipment, including respiratory protection if dust is generated. Avoid breathing dust. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal.

Waste Disposal:

Dispose of the material in accordance with all applicable federal, state, and local environmental regulations.

Experimental Protocols: General Weighing and Solution Preparation

The following are general experimental protocols for handling solid this compound in a laboratory setting.

Weighing a Solid Sample:

Weighing_Protocol Start Start Tare Tare the balance with a weigh boat Start->Tare Add Carefully add the solid to the weigh boat using a spatula Tare->Add Record Record the final mass Add->Record Transfer Transfer the solid to the reaction vessel Record->Transfer Clean Clean the balance and surrounding area Transfer->Clean End End Clean->End

Figure 3: A typical workflow for the accurate and safe weighing of a solid chemical reagent.
  • Ensure the analytical balance is clean and calibrated.

  • Place a clean, dry weigh boat on the balance and tare it.

  • In a chemical fume hood, carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

  • Record the exact mass of the compound.

  • Carefully transfer the weighed solid to the appropriate reaction vessel.

  • Clean the balance and the surrounding area of any residual powder.

Preparing a Stock Solution:
  • Weigh the required amount of this compound following the protocol above.

  • Add the solid to a volumetric flask of the desired volume.

  • Add a portion of the desired solvent (e.g., DMF, DCM) to the flask, ensuring it is compatible with the compound.

  • Gently swirl the flask or use a magnetic stirrer to dissolve the solid completely.

  • Once dissolved, add more solvent to bring the volume to the calibration mark on the flask.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask with the compound name, concentration, solvent, and date of preparation.

Disclaimer: The information provided in this guide is based on data from a structurally similar compound and should be used for informational purposes only. It is the responsibility of the user to conduct a thorough safety assessment before handling this compound and to adhere to all institutional and regulatory safety guidelines.

References

Methodological & Application

Application Notes and Protocols for Boc-β-Hoasp(Obzl)-OH Coupling in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the efficient coupling of Nα-Boc-L-aspartic acid β-benzyl ester, commonly referred to as Boc-Asp(OBzl)-OH[1], in Boc-chemistry Solid-Phase Peptide Synthesis (SPPS). The successful incorporation of aspartic acid residues is crucial for the synthesis of a wide range of biologically active peptides. However, the side-chain carboxyl group of aspartic acid introduces the risk of side reactions, most notably aspartimide formation, which can lead to the generation of impurities and compromise the yield and purity of the final peptide[2][3].

This protocol outlines the standard Boc-SPPS workflow, compares common coupling reagents, and provides detailed experimental procedures to maximize coupling efficiency while minimizing side reactions. Particular attention is given to the prevention of aspartimide formation.

Core Concepts in Boc-SPPS Coupling

The coupling of Boc-Asp(OBzl)-OH follows the general cyclical workflow of Boc-SPPS, which involves the sequential removal of the acid-labile Boc protecting group and the coupling of the subsequent protected amino acid.

Key Steps in a Boc-SPPS Cycle:
  • Resin Swelling: The solid support is swollen in a suitable solvent to ensure optimal accessibility of the reactive sites.

  • Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using an acid, typically trifluoroacetic acid (TFA).

  • Neutralization: The resulting N-terminal ammonium salt is neutralized with a hindered base, such as N,N-diisopropylethylamine (DIEA), to liberate the free amine for the subsequent coupling reaction.

  • Amino Acid Activation and Coupling: The carboxylic acid of the incoming Boc-Asp(OBzl)-OH is activated by a coupling reagent to facilitate the formation of a peptide bond with the N-terminal amine of the resin-bound peptide.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts before proceeding to the next cycle.

Monitoring the Coupling Reaction

The completeness of the coupling reaction is critical for the synthesis of high-purity peptides. The Kaiser test (ninhydrin test) is a widely used qualitative method to detect the presence of free primary amines on the resin[4][5]. A negative Kaiser test (indicated by a yellow or colorless result) confirms the successful acylation of the N-terminal amine and the completion of the coupling step[4][5].

Experimental Protocols

Materials and Reagents
  • Boc-L-Asp(OBzl)-OH

  • Appropriate solid-phase resin (e.g., Merrifield or MBHA resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Isopropyl Alcohol (IPA)

  • Coupling Reagents (see Table 1 for options)

  • 1-Hydroxybenzotriazole (HOBt)

  • Kaiser Test Reagents

General Boc-SPPS Cycle for a Single Coupling

This protocol describes a single coupling cycle. This cycle is repeated until the desired peptide sequence is assembled.

  • Resin Preparation:

    • Swell the resin in DCM for at least 30-60 minutes with gentle agitation[4].

    • Drain the solvent.

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin[4].

    • Perform a pre-wash by agitating for 5 minutes[4].

    • Drain and add a fresh solution of 50% TFA in DCM.

    • Agitate for an additional 15-25 minutes for complete deprotection[4].

    • Drain the TFA solution and wash the resin thoroughly with DCM followed by IPA to remove residual acid[4].

  • Neutralization:

    • Wash the resin with DCM.

    • Add a solution of 5% or 10% DIEA in DCM.

    • Agitate for 1-2 minutes and drain. Repeat the neutralization step.

    • Wash the resin thoroughly with DCM to remove excess base.

  • Coupling of Boc-Asp(OBzl)-OH:

    • Proceed with one of the coupling protocols outlined in Table 2.

  • Monitoring and Washing:

    • After the recommended coupling time, perform a Kaiser test (see Protocol for Kaiser Test below).

    • If the Kaiser test is negative, the coupling is complete. Wash the resin thoroughly with DMF and DCM to remove all soluble reagents and byproducts[4].

    • If the Kaiser test is positive, indicating incomplete coupling, the coupling step should be repeated ("double coupling").

Protocol for Kaiser Test

The Kaiser test is used to detect free primary amines.

Reagents:

  • Reagent A: 5 g of ninhydrin in 100 ml of ethanol[6].

  • Reagent B: 20 g of phenol in 10 ml of ethanol[7].

  • Reagent C: 2 ml of a 0.001 M aqueous solution of KCN diluted with 100 ml of pyridine[7].

Procedure:

  • Take a small sample of resin beads (10-15 beads) in a small test tube[5].

  • Add 2-3 drops of each of the three Kaiser test reagents[8].

  • Heat the test tube at 100-110°C for 5 minutes[6][8].

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): Intense blue color[5].

    • Negative Result (Complete Coupling): Yellow or colorless[5].

Comparison of Common Coupling Reagents for Boc-Asp(OBzl)-OH

The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions. While carbodiimides like DIC are cost-effective, uronium/aminium salts such as HBTU and HATU generally offer higher reactivity and faster reaction times, which can be advantageous in minimizing side-reaction windows[9][10][11].

Coupling Reagent Class Examples Relative Efficiency Typical Coupling Time Key Considerations
Carbodiimides DIC/HOBtGood1 - 4 hoursCost-effective and widely used. The byproduct of DIC (diisopropylurea) is soluble in common SPPS solvents. The addition of HOBt is crucial to suppress racemization and can also help reduce aspartimide formation[9][12].
Uronium/Aminium Salts HBTU, HATUVery Good to Excellent15 - 60 minutesHighly efficient and rapid. HATU is generally considered more reactive than HBTU[13]. These reagents require a tertiary base (e.g., DIEA) for activation. The use of HOBt or its derivatives is often incorporated into the reagent structure (e.g., HBTU) or added separately to suppress side reactions[11][14].
Phosphonium Salts PyBOPVery Good30 - 90 minutesHighly effective coupling reagents, particularly for hindered couplings. They also require a tertiary base for activation.

Detailed Coupling Protocols

Protocol Reagent Equivalents (relative to resin loading) Procedure
Standard DIC/HOBt Coupling Boc-Asp(OBzl)-OH: 2 - 4 eq. HOBt: 2 - 4 eq. DIC: 2 - 4 eq.1. In a separate vessel, dissolve Boc-Asp(OBzl)-OH and HOBt in DMF. 2. Add this solution to the neutralized resin. 3. Add DIC to the resin slurry. 4. Agitate the reaction mixture at room temperature for 1-4 hours.
Standard HBTU Coupling Boc-Asp(OBzl)-OH: 2 - 4 eq. HBTU: 2 - 4 eq. DIEA: 4 - 8 eq.1. In a separate vessel, dissolve Boc-Asp(OBzl)-OH and HBTU in DMF. This is the pre-activation step. 2. Add DIEA to the amino acid/HBTU solution and allow to pre-activate for 2-5 minutes. 3. Add the activated amino acid solution to the neutralized resin. 4. Agitate the reaction mixture at room temperature for 15-60 minutes[14].

Minimizing Aspartimide Formation

Aspartimide formation is a significant side reaction when coupling aspartic acid, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser[3]. This intramolecular cyclization can lead to the formation of α- and β-peptide impurities and racemization.

Strategies to Mitigate Aspartimide Formation in Boc-SPPS:

  • Use of HOBt: The addition of HOBt during the coupling step is known to suppress aspartimide formation.

  • In Situ Neutralization Protocols: Protocols where the neutralization and coupling steps are performed concurrently using a hindered base like DIEA can reduce the risk of base-catalyzed aspartimide formation[2][3]. The HBTU protocol described above is an example of an in situ neutralization coupling.

  • Choice of Side-Chain Protection: While the benzyl ester is standard in Boc-SPPS, for particularly problematic sequences, the use of the bulkier cyclohexyl (OcHex) ester for the aspartic acid side-chain protection has been shown to reduce aspartimide formation[2].

  • Temperature Control: Avoid elevated temperatures during coupling, as this can accelerate the rate of aspartimide formation[15].

Workflow and Logic Diagrams

Boc-SPPS Coupling Cycle Workflow

Boc_SPPS_Cycle start Start Cycle: Resin-Bound Peptide deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization 2. Neutralization (DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling 3. Coupling (Boc-Asp(OBzl)-OH, Coupling Reagent, DIEA) wash2->coupling kaiser_test 4. Kaiser Test coupling->kaiser_test wash3 Wash (DMF, DCM) kaiser_test->wash3 Negative recouple Recouple kaiser_test->recouple Positive end_cycle End Cycle: Peptide-Resin (n+1) wash3->end_cycle recouple->coupling

Caption: General workflow for a single coupling cycle of Boc-Asp(OBzl)-OH in SPPS.

Decision Logic for Coupling Reagent Selection

Coupling_Reagent_Selection start Start: Need to couple Boc-Asp(OBzl)-OH question1 Is the sequence known to be difficult or prone to aggregation? start->question1 question2 Is rapid coupling a high priority? question1->question2 No reagent_hatu Use HATU or HBTU question1->reagent_hatu Yes question2->reagent_hatu Yes reagent_dic Use DIC/HOBt question2->reagent_dic No

Caption: Decision tree for selecting a suitable coupling reagent.

Conclusion

The successful incorporation of Boc-Asp(OBzl)-OH into a peptide sequence using Boc-SPPS is readily achievable with careful attention to the protocol and reagent selection. For standard couplings, DIC/HOBt offers a reliable and cost-effective option. For more challenging sequences or when rapid synthesis is desired, the use of more potent uronium/aminium reagents like HBTU or HATU is recommended. By employing appropriate monitoring techniques like the Kaiser test and implementing strategies to mitigate aspartimide formation, researchers can synthesize high-purity aspartic acid-containing peptides for a variety of applications in research and drug development.

References

Application Notes and Protocols for the Incorporation of the Unnatural Amino Acid Boc-β-Homoaspartic Acid (Obzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation of the unnatural β-amino acid Boc-L-β-homoaspartic acid γ-benzyl ester (Boc-β-HAsp(Obzl)-OH) into peptide sequences using Boc-strategy solid-phase peptide synthesis (SPPS). This document includes the physicochemical properties of the amino acid, detailed experimental protocols, and recommendations for optimizing its incorporation.

Introduction to Boc-β-HAsp(Obzl)-OH

Boc-β-HAsp(Obzl)-OH is a protected derivative of β-homoaspartic acid, an unnatural amino acid. The incorporation of β-amino acids into peptides can impart unique structural and functional properties, such as increased proteolytic stability, altered conformational preferences, and novel biological activities. The Boc (tert-butyloxycarbonyl) group protects the N-terminus, while the benzyl (Bzl) ester protects the side-chain carboxyl group, making it suitable for Boc-SPPS.

Structure:

Caption: Structure of Boc-L-β-homoaspartic acid γ-benzyl ester.

Physicochemical Properties

A summary of the key physicochemical properties of Boc-β-HAsp(Obzl)-OH is presented in Table 1. Proper handling and storage are crucial for maintaining its integrity for successful peptide synthesis.

Table 1: Physicochemical Properties of Boc-β-HAsp(Obzl)-OH

PropertyValue
Molecular Formula C₁₇H₂₃NO₆
Molecular Weight 337.37 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DCM, and other common organic solvents for SPPS
Storage Store at 2-8°C, desiccated

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-β-HAsp(Obzl)-OH is designed for use in Boc-strategy SPPS. In this methodology, the Nα-Boc group serves as a temporary protecting group, which is removed by treatment with a moderate acid like trifluoroacetic acid (TFA) at each cycle. The benzyl ester on the side chain is a more permanent protecting group that is stable to the Boc-deprotection conditions and is typically removed during the final cleavage of the peptide from the resin with a strong acid, such as anhydrous hydrogen fluoride (HF).

Challenges in Incorporating β-Amino Acids

The incorporation of β-amino acids can be more challenging than their α-amino acid counterparts due to:

  • Steric Hindrance: The additional methylene group in the backbone can increase steric bulk, potentially slowing down the coupling reaction.

  • Slower Kinetics: Coupling reactions involving β-amino acids are often slower, requiring longer reaction times or more potent coupling reagents to achieve high efficiency.

To overcome these challenges, the use of highly efficient coupling reagents and careful monitoring of the reaction progress are recommended.

Experimental Protocols

The following sections provide detailed protocols for the manual incorporation of Boc-β-HAsp(Obzl)-OH into a peptide sequence using Boc-SPPS. These protocols can be adapted for automated peptide synthesizers.

General Workflow for Boc-SPPS

A typical cycle of Boc-SPPS involves a series of steps for the addition of each amino acid.

Boc_SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Start Cycle Washing_1 Deprotection->Washing_1 Wash Neutralization Neutralization (DIEA/DCM) Washing_2 Neutralization->Washing_2 Wash Coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent, DIEA) Washing Washing (DCM/DMF) Coupling->Washing Wash Washing->Deprotection Next Cycle Final_Cleavage Final Cleavage and Deprotection (HF or other strong acid) Washing->Final_Cleavage Final Cycle Complete Washing_1->Neutralization Washing_2->Coupling

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Detailed Protocol for a Single Coupling Cycle

This protocol is for a manual synthesis on a 0.1 mmol scale.

Materials and Reagents:

  • Peptide-resin from the previous cycle

  • Boc-β-HAsp(Obzl)-OH

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU or HATU)

  • Ninhydrin test kit

Protocol:

  • Resin Swelling: Swell the peptide-resin in DCM (5 mL) for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM (v/v) (5 mL).

    • Agitate for 2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM (5 mL).

    • Agitate for 20-30 minutes.

    • Drain the solution and wash the resin thoroughly with DCM (3 x 5 mL).

  • Neutralization:

    • Wash the resin with Isopropanol (2 x 5 mL) and then DCM (3 x 5 mL).

    • Add a solution of 10% DIEA in DCM (v/v) (5 mL).

    • Agitate for 5 minutes, then drain.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).

  • Coupling of Boc-β-HAsp(Obzl)-OH:

    • In a separate vial, dissolve Boc-β-HAsp(Obzl)-OH (2-4 equivalents, relative to resin loading) and an equivalent amount of HBTU or HATU in DMF.

    • Add DIEA (2 equivalents of the amino acid) to the solution and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature. Due to the potentially slower kinetics of β-amino acids, a longer coupling time of 2-4 hours is recommended.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin beads.

    • A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated (double coupling).

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

    • The resin is now ready for the next coupling cycle.

Final Cleavage and Deprotection

After the final amino acid has been coupled and the N-terminal Boc group removed, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl ester on β-HAsp) are removed.

Reagents:

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

Procedure (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions):

  • Dry the peptide-resin thoroughly under vacuum.

  • In a specialized HF cleavage apparatus, add the peptide-resin and scavengers.

  • Cool the apparatus to -10 to 0°C.

  • Distill anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Collect the peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.

Data Presentation: Coupling Efficiency

Table 2: Representative Coupling Efficiencies in Boc-SPPS

Amino Acid TypeCoupling ReagentTypical Coupling TimeEstimated Efficiency (per cycle)
Standard α-Amino Acid (e.g., Ala, Leu)HBTU/DIEA30-60 min>99%
Hindered α-Amino Acid (e.g., Val, Ile)HATU/DIEA60-120 min98-99%
β-Amino Acid (general)HATU/DIEA120-240 min95-98% (may require double coupling)

Note: These are estimated values. Efficiency should be monitored at each step.

Logical Workflow for Incorporating Boc-β-HAsp(Obzl)-OH

The decision-making process for the successful incorporation of this unnatural amino acid is outlined below.

decision_workflow start Start Incorporation of Boc-β-HAsp(Obzl)-OH coupling Perform Coupling (HATU/DIEA, 2-4h) start->coupling monitoring Monitor with Ninhydrin Test coupling->monitoring double_coupling Perform Double Coupling monitoring->double_coupling Positive proceed Proceed to Next Cycle monitoring->proceed Negative monitoring_2 Monitor with Ninhydrin Test double_coupling->monitoring_2 Re-check capping Cap Unreacted Amines (e.g., Acetic Anhydride) capping->proceed monitoring_2->capping Positive monitoring_2->proceed Negative

Caption: Decision workflow for the coupling of Boc-β-HAsp(Obzl)-OH.

Conclusion

The incorporation of Boc-β-HAsp(Obzl)-OH into peptides is a valuable strategy for creating novel peptidomimetics with enhanced properties. While the coupling of this β-amino acid may require more stringent conditions, such as the use of potent coupling reagents and extended reaction times, its successful incorporation can be achieved by following the detailed protocols and monitoring the reaction progress closely. The information provided in these application notes serves as a comprehensive guide for researchers to effectively utilize this unnatural amino acid in their peptide synthesis endeavors.

Application Notes and Protocols for Boc-β-Hoasp(Obzl)-OH in the Synthesis of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of bioactive peptides with enhanced therapeutic properties is a cornerstone of modern drug discovery. Non-natural amino acids are frequently incorporated into peptide sequences to improve their pharmacological profiles, including increased stability against enzymatic degradation, enhanced receptor affinity, and controlled secondary structure. Boc-β-Hoasp(Obzl)-OH, a protected derivative of β-homoaspartic acid, is a valuable building block for introducing conformational constraints into peptides. The additional methylene group in the backbone of β-amino acids can induce stable secondary structures such as turns and helices, which can be critical for biological activity.

The use of the tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection, in conjunction with a benzyl (Bzl) ester for side-chain protection, is a classic and robust strategy in solid-phase peptide synthesis (SPPS). This "Boc/Bzl" strategy relies on graded acid lability for orthogonal deprotection, where the Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups and the peptide-resin linkage are cleaved with a strong acid, such as anhydrous hydrogen fluoride (HF), in the final step. The incorporation of Boc-β-Hoasp(Obzl)-OH allows for the synthesis of peptidomimetics with potentially improved therapeutic efficacy.

Core Applications in Bioactive Peptide Synthesis

The primary application of Boc-β-Hoasp(Obzl)-OH is to serve as a structural scaffold to generate peptides with well-defined three-dimensional structures. The inherent conformational preferences of the β-amino acid backbone can be exploited to:

  • Induce and Stabilize β-Turns: The extended backbone of β-homoaspartic acid can promote the formation of stable turn structures within a peptide sequence. This is particularly useful for mimicking the receptor-binding loops of natural peptides and proteins.

  • Create Constrained Peptide Analogues: By replacing an α-amino acid with Boc-β-Hoasp(Obzl)-OH, the conformational flexibility of the peptide is reduced. This can lock the peptide into a bioactive conformation, leading to higher receptor affinity and selectivity.

  • Enhance Proteolytic Stability: The unnatural β-peptide bond is often resistant to cleavage by common proteases, which significantly increases the in vivo half-life of the resulting peptide therapeutic.

Data Presentation

Physicochemical Properties of Boc-β-Hoasp(Obzl)-OH
PropertyValue
Molecular Formula C₁₇H₂₃NO₆
Molecular Weight 337.37 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, and other common organic solvents for peptide synthesis
Storage 2-8°C, desiccated
Typical Parameters for Boc/Bzl Solid-Phase Peptide Synthesis

The following table summarizes typical quantitative data for the key steps in a manual Boc/Bzl SPPS cycle. Note that the incorporation of β-amino acids may require longer coupling times or double coupling to achieve optimal yields.

ParameterTypical Value/RangeNotes
Resin Substitution Level 0.4 - 1.0 mmol/gLower substitution is often preferred for longer or more complex peptides.
Amino Acid Equivalents 3 - 4 eq. relative to resin substitution
Coupling Reagent Equivalents 3 - 4 eq. relative to resin substitutionHBTU, HATU, or DIC/HOBt are commonly used.
Boc Deprotection Time 20 - 30 minutesUsing 50% TFA in DCM.
Coupling Time (α-amino acids) 1 - 2 hoursMonitored by Ninhydrin (Kaiser) test.
Coupling Time (β-amino acids) 2 - 4 hours (or double coupling)β-amino acids can be sterically hindered and may require extended reaction times.
Overall Yield (per cycle) >99%
Final Cleavage Yield 70 - 95%Dependent on peptide sequence and cleavage conditions.

Experimental Protocols

Protocol 1: Manual Boc-SPPS Cycle for Incorporation of Boc-β-Hoasp(Obzl)-OH

This protocol outlines a general cycle for the addition of an amino acid using the Boc/Bzl strategy on a peptide synthesizer or in a manual reaction vessel.

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids (including Boc-β-Hoasp(Obzl)-OH)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or other suitable coupling reagent

  • 1-Hydroxybenzotriazole (HOBt) if using DIC

  • Isopropanol (IPA)

  • Ninhydrin test kit

Procedure:

  • Resin Swelling:

    • Place the resin in a reaction vessel.

    • Add DCM (10-15 mL per gram of resin) and allow it to swell for 30 minutes with gentle agitation.

    • Drain the DCM.

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (1x), and DCM (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin.

    • Agitate for 5-10 minutes.

    • Drain the neutralization solution and wash the resin with DCM (3x).

  • Amino Acid Coupling (Activation and Coupling):

    • In a separate vial, dissolve the Boc-protected amino acid (e.g., Boc-β-Hoasp(Obzl)-OH) (3 eq.) and a coupling reagent like HBTU (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture at room temperature. For Boc-β-Hoasp(Obzl)-OH, allow for a longer coupling time of 2-4 hours.

    • Monitor the reaction for completion using the Ninhydrin test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Protocol 2: Final Cleavage and Deprotection (HF Cleavage)

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel.

Materials:

  • Dried peptide-resin

  • Anisole (scavenger)

  • Anhydrous Hydrogen Fluoride (HF)

  • Cold diethyl ether

  • 10% aqueous acetic acid

Procedure:

  • Preparation:

    • Thoroughly dry the peptide-resin under vacuum.

    • Place the dried resin and anisole (1 mL per gram of resin) in the HF reaction vessel.

  • HF Cleavage:

    • Cool the reaction vessel to -5 to 0°C.

    • Carefully distill anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1 hour.

    • Remove the HF by vacuum distillation.

  • Peptide Precipitation and Extraction:

    • Wash the resin with cold diethyl ether to precipitate the cleaved peptide and remove organic scavengers.

    • Extract the crude peptide from the resin with 10% aqueous acetic acid.

    • Lyophilize the aqueous extract to obtain the crude peptide.

  • Purification:

    • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry.

Visualizations

Boc_SPPS_Workflow Start Start: Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-AA, HBTU, DIEA in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 KaiserTest Ninhydrin (Kaiser) Test Wash3->KaiserTest Repeat Repeat Cycle KaiserTest->Repeat Positive (Incomplete) FinalCleavage Final Cleavage (HF, Anisole) KaiserTest->FinalCleavage Negative (Complete) & Last Cycle Repeat->Coupling Purification Purification (RP-HPLC) FinalCleavage->Purification End Bioactive Peptide Purification->End

Caption: Workflow for Boc/Bzl Solid-Phase Peptide Synthesis (SPPS).

Bioactive_Peptide_Concept Conceptual Role of β-Amino Acids in Bioactivity cluster_0 Flexible Peptide cluster_1 Constrained Peptide cluster_2 Biological Interaction FlexiblePeptide Unstructured Peptide (α-amino acids only) InactiveConformation Inactive Conformation FlexiblePeptide->InactiveConformation High Population ActiveConformation Active Conformation FlexiblePeptide->ActiveConformation Low Population Receptor Target Receptor ActiveConformation->Receptor Weak Binding ConstrainedPeptide Structured Peptide (with β-Hoasp) LockedConformation Locked Active Conformation ConstrainedPeptide->LockedConformation LockedConformation->Receptor Strong & Specific Binding

Caption: Constraining peptide conformation with β-amino acids to enhance receptor binding.

Application Notes and Protocols: Deprotection Strategies for Boc-β-Hoasp(Obzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-β-homoaspartic acid(Obzl)-OH is a valuable building block in peptide synthesis and drug discovery, incorporating a β-amino acid scaffold. The tert-butyloxycarbonyl (Boc) protecting group on the amine and the benzyl (Bzl) ester on the side-chain carboxyl group offer a robust and versatile protective scheme. The strategic removal of these groups is critical for the successful synthesis of complex peptides and peptidomimetics. This document provides detailed protocols for the selective and simultaneous deprotection of the Boc and Obzl groups from Boc-β-Hoasp(Obzl)-OH, enabling further synthetic manipulations. The Boc and benzyl ester protecting groups are considered a "quasi-orthogonal" pair, meaning their removal can be achieved selectively under different conditions.[1] The Boc group is highly sensitive to acidic conditions, while the benzyl ester is stable to acid but can be cleaved by catalytic hydrogenolysis.[2][3]

Deprotection Strategies Overview

There are three primary strategies for the deprotection of Boc-β-Hoasp(Obzl)-OH, each suited for different synthetic goals:

  • Selective Boc Deprotection: This strategy is employed when the side-chain benzyl ester needs to remain intact for subsequent reactions. It is a common step in stepwise peptide synthesis.[4]

  • Selective Obzl Deprotection: This approach is used when the side-chain carboxylic acid needs to be exposed for modification, such as amide bond formation or conjugation, while keeping the N-terminal Boc group for further peptide chain elongation.

  • Simultaneous (Global) Deprotection: This method is typically used in the final step of a synthesis to remove both protecting groups and yield the free β-homoaspartic acid.

The logical workflow for these deprotection strategies is illustrated below.

Deprotection_Workflow cluster_start Starting Material cluster_selective_boc Selective Boc Removal cluster_selective_obzl Selective Obzl Removal cluster_global Simultaneous Deprotection Start Boc-β-Hoasp(Obzl)-OH Boc_Deprotection Acidolysis (e.g., TFA/DCM) Start->Boc_Deprotection Obzl_Deprotection Hydrogenolysis (e.g., H₂/Pd-C) Start->Obzl_Deprotection Global_Deprotection Strong Acidolysis (e.g., HF) or Sequential Deprotection Start->Global_Deprotection Product_Boc H-β-Hoasp(Obzl)-OH Boc_Deprotection->Product_Boc Product_Obzl Boc-β-Hoasp-OH Obzl_Deprotection->Product_Obzl Product_Global H-β-Hoasp-OH Global_Deprotection->Product_Global

Caption: Deprotection workflow for Boc-β-Hoasp(Obzl)-OH.

Data Presentation: Comparison of Deprotection Conditions

The following table summarizes typical reaction conditions and outcomes for the different deprotection strategies.

StrategyReagentsSolventTemperature (°C)TimeTypical Yield (%)Notes
Selective Boc Deprotection 25-50% TFADCM0 to RT30 min - 2 h>95%The use of scavengers like anisole or triethylsilane is recommended to prevent side reactions.[1]
4M HCl in DioxaneDioxaneRT30 min - 4 h>90%Generally milder than TFA and can offer better selectivity.[1]
Selective Obzl Deprotection H₂ (1 atm), 10% Pd/CMeOH, EtOH, or EtOAcRT2 - 16 h>95%The reaction progress should be monitored by TLC or LC-MS.
Ammonium formate, 10% Pd/CMeOHRT1 - 4 h>90%A common method for transfer hydrogenolysis.
Simultaneous Deprotection Anhydrous HFAnisole (scavenger)-5 to 01 h>85%Requires specialized equipment; commonly used in solid-phase peptide synthesis.[5][6]

Experimental Protocols

Protocol 1: Selective Deprotection of the Boc Group using TFA

This protocol describes the removal of the N-terminal Boc group while leaving the benzyl ester intact.

Materials and Reagents:

  • Boc-β-Hoasp(Obzl)-OH

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Anisole (scavenger, optional but recommended)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve Boc-β-Hoasp(Obzl)-OH (1 equivalent) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • If using a scavenger, add anisole (1.5-2.0 equivalents) to the solution.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).[1]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 30 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7][8]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (rotary evaporation).

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (2-3 times).[9]

  • The resulting product, H-β-Hoasp(Obzl)-OH as a TFA salt, can often be used in the next step without further purification. If the free amine is required, dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

Protocol 2: Selective Deprotection of the Obzl Group by Catalytic Hydrogenolysis

This protocol details the removal of the side-chain benzyl ester, leaving the N-terminal Boc group untouched.

Materials and Reagents:

  • Boc-β-Hoasp(Obzl)-OH

  • Palladium on carbon (10% Pd/C), 5-10 mol%

  • Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite®

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve Boc-β-Hoasp(Obzl)-OH (1 equivalent) in a suitable solvent such as MeOH, EtOH, or EtOAc in a round-bottom flask.[2]

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with H₂ gas (this can be done using a balloon filled with H₂ or a dedicated hydrogenation apparatus). Repeat this cycle 2-3 times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (typically 1 atm) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the product, Boc-β-Hoasp-OH. The product can be purified by column chromatography or recrystallization if necessary.

Protocol 3: Simultaneous (Global) Deprotection via Sequential Method

This protocol describes the removal of both the Boc and Obzl groups in a two-step, one-pot sequence. For simultaneous deprotection using strong acids like HF, specialized equipment and safety precautions are necessary and are typically performed in the context of solid-phase peptide synthesis.[6]

Materials and Reagents:

  • All materials from Protocol 1 and Protocol 2.

Procedure:

  • Boc Deprotection: Follow steps 1-8 of Protocol 1 to generate the TFA salt of H-β-Hoasp(Obzl)-OH.

  • Solvent Exchange: After removing the TFA, dissolve the crude residue in a hydrogenation-compatible solvent like methanol.

  • Obzl Deprotection: To the methanolic solution, add 10% Pd/C (5-10 mol%) and proceed with the hydrogenolysis as described in steps 3-7 of Protocol 2.

  • After filtration and solvent removal, the final product, H-β-Hoasp-OH, will be obtained. Purification may be necessary to remove any side products formed during the two steps.

Mandatory Visualizations

The following diagram illustrates the key chemical transformations in the deprotection of Boc-β-Hoasp(Obzl)-OH.

Deprotection_Reactions Start Boc-β-Hoasp(Obzl)-OH Reagent_TFA TFA / DCM Start->Reagent_TFA Reagent_H2 H₂, Pd/C Start->Reagent_H2 Product_Boc_Deprotected H-β-Hoasp(Obzl)-OH Reagent_TFA->Product_Boc_Deprotected Selective Boc Removal Product_Final H-β-Hoasp-OH Reagent_TFA->Product_Final Product_Boc_Deprotected->Reagent_H2 Product_Obzl_Deprotected Boc-β-Hoasp-OH Reagent_H2->Product_Obzl_Deprotected Selective Obzl Removal Reagent_H2->Product_Final Sequential Deprotection Product_Obzl_Deprotected->Reagent_TFA

Caption: Chemical pathways for deprotection of Boc-β-Hoasp(Obzl)-OH.

References

Application Note: Analytical Techniques for the Characterization of Peptides Containing Boc-β-Hoasp(Obzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and development, offering the potential for enhanced proteolytic stability, improved conformational control, and novel biological activities.[1][2][3] Boc-β-Hoasp(Obzl)-OH, a protected β-homoaspartic acid derivative, is a valuable building block in the synthesis of such modified peptides. Its unique structure, featuring both a tert-butyloxycarbonyl (Boc) protecting group on the amine and a benzyl (Bzl) ester protecting the side-chain carboxyl group, necessitates a comprehensive analytical strategy to ensure the identity, purity, and structural integrity of the final peptide product.

This application note provides a detailed overview of the key analytical techniques for the characterization of peptides containing Boc-β-Hoasp(Obzl)-OH. We present protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Electrospray Ionization Mass Spectrometry (ESI-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Amino Acid Analysis (AAA).

Materials and Methods

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for assessing the purity of synthetic peptides. The hydrophobicity of the Boc and Obzl groups significantly influences the retention time of the peptide.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient tailored to the specific peptide's hydrophobicity. A typical starting point is 5-95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.[4]

  • Sample Preparation: Dissolve the peptide in Mobile Phase A or a suitable solvent like dimethylformamide (DMF) at a concentration of 1 mg/mL.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is essential for confirming the molecular weight of the peptide. The presence of the labile Boc and Bzl protecting groups results in characteristic fragmentation patterns that can be used for structural confirmation.

Experimental Protocol:

  • Instrumentation: An electrospray ionization mass spectrometer, such as a Q-TOF or Orbitrap, capable of MS/MS analysis.

  • Ionization Mode: Positive ion mode.

  • Sample Preparation: Dissolve the peptide sample in a 50:50 acetonitrile/water solution with 0.1% formic acid to a concentration of approximately 10 pmol/µL.

  • Direct Infusion Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

  • MS/MS Analysis:

    • Collision Gas: Argon.

    • Collision Energy: A stepped collision energy (e.g., 15-40 eV) is recommended to observe a range of fragments, including the loss of the protecting groups and backbone fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure of the peptide in solution. Both 1D proton (¹H) and 2D correlation experiments are valuable.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 1-5 mg of the peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN). The choice of solvent is critical to avoid exchange of labile amide protons.

  • Experiments:

    • ¹H NMR: Provides information on the chemical environment of all protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, TOCSY, NOESY): Used to assign proton resonances and determine through-bond and through-space connectivities, which are crucial for sequential assignment and conformational analysis.

Amino Acid Analysis (AAA)

AAA is used to determine the amino acid composition of the final peptide, confirming the presence of the modified amino acid and the relative ratios of all residues.

Experimental Protocol:

  • Hydrolysis:

    • Place a known quantity of the peptide (e.g., 10-20 µg) in a hydrolysis tube.

    • Add 6 M HCl.

    • Seal the tube under vacuum and heat at 110 °C for 24 hours.

  • Derivatization: Derivatize the resulting free amino acids with a suitable agent (e.g., phenyl isothiocyanate, PITC) to enable detection.

  • Analysis: Separate and quantify the derivatized amino acids using RP-HPLC with UV detection. Note that β-amino acids may have different elution times and response factors compared to standard α-amino acids, requiring appropriate calibration. The acid hydrolysis will deprotect both the Boc and Obzl groups.

Results and Discussion

To illustrate the application of these techniques, we present hypothetical characterization data for a model tripeptide: Ac-Ala-β-Hoasp(Obzl)-Gly-NH₂ .

The molecular weight of the parent peptide is calculated as follows:

  • Acetyl (Ac): 43.02 g/mol

  • Alanine (Ala): 71.08 g/mol

  • Boc-β-Hoasp(Obzl)-OH building block has a molecular weight of 337.37 g/mol . Within the peptide, the mass contribution is 319.36 g/mol (after loss of H₂O).

  • Glycine (Gly): 57.05 g/mol

  • Amide (NH₂): 17.03 g/mol

  • Total Molecular Weight: 507.54 g/mol

Data Presentation

Table 1: RP-HPLC Data for Ac-Ala-β-Hoasp(Obzl)-Gly-NH₂

ParameterValue
Retention Time18.5 min
Purity (by area %)>98%

Table 2: ESI-MS Data for Ac-Ala-β-Hoasp(Obzl)-Gly-NH₂

IonCalculated m/zObserved m/z
[M+H]⁺508.55508.56
[M+Na]⁺530.53530.54
[M-Boc+H]⁺408.49408.50
[M-Bzl+H]⁺417.48417.49

Table 3: ¹H NMR Characteristic Chemical Shifts for the β-Hoasp(Obzl) Residue in DMSO-d₆

ProtonChemical Shift (ppm)
Boc (9H, singlet)~1.40
β-CH (1H, multiplet)~4.20
α-CH₂ (2H, multiplet)~2.50
Benzyl CH₂ (2H, singlet)~5.10
Benzyl Ar-H (5H, multiplet)~7.35
Amide NH (1H, doublet)~7.90

Table 4: Amino Acid Analysis of Ac-Ala-β-Hoasp(Obzl)-Gly-NH₂

Amino AcidExpected RatioObserved Ratio
Alanine1.01.02
β-Homoaspartic Acid1.00.97
Glycine1.01.01

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Initial Analysis cluster_characterization Structural Characterization synthesis Solid-Phase Peptide Synthesis (incorporating Boc-β-Hoasp(Obzl)-OH) hplc RP-HPLC (Purity Assessment) synthesis->hplc Crude Peptide ms ESI-MS / MS/MS (Molecular Weight & Fragmentation) hplc->ms Purified Peptide nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Elucidation) hplc->nmr Purified Peptide aaa Amino Acid Analysis (Compositional Verification) hplc->aaa Purified Peptide

Caption: Experimental workflow for the synthesis and characterization of peptides containing Boc-β-Hoasp(Obzl)-OH.

fragmentation_pathway parent [M+H]⁺ (Peptide with Boc & Obzl) loss_boc [M-Boc+H]⁺ (Loss of tert-butylene) parent->loss_boc -100 Da loss_bzl [M-Bzl+H]⁺ (Loss of benzyl group) parent->loss_bzl -91 Da backbone b and y ions (Peptide backbone fragments) parent->backbone CID

Caption: Key fragmentation pathways for a peptide containing Boc and Obzl protecting groups in ESI-MS/MS.

Conclusion

The successful characterization of peptides containing the unnatural amino acid Boc-β-Hoasp(Obzl)-OH relies on a multi-faceted analytical approach. RP-HPLC is indispensable for purification and purity assessment. ESI-MS provides unambiguous confirmation of the molecular weight and offers structural insights through the characteristic fragmentation of the Boc and benzyl protecting groups. NMR spectroscopy is the most powerful technique for detailed three-dimensional structural elucidation in solution. Finally, amino acid analysis confirms the correct incorporation and stoichiometry of the modified residue. By employing these complementary techniques, researchers can ensure the quality and integrity of their synthetic peptides, which is a critical step in the development of novel peptide-based therapeutics.

References

Application Notes and Protocols: Boc-β-Hoasp(Obzl)-OH Analogues in the Development of Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While the specific compound Boc-β-Hoasp(Obzl)-OH is not widely documented, its structure strongly suggests its utility as a protected amino acid derivative for peptide synthesis. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the amine and a benzyl (Bzl) ester protecting the side-chain carboxyl group of a presumed homo-aspartic acid (Hoasp) residue makes it an ideal building block for Solid-Phase Peptide Synthesis (SPPS). This document will focus on the application of analogous and structurally related compounds, specifically Boc-Asp(OBzl)-OH, in the development of potent and selective caspase inhibitors. Caspases, a family of cysteine-aspartic proteases, are critical mediators of apoptosis (programmed cell death) and inflammation, making them significant targets for therapeutic intervention in a range of diseases, including neurodegenerative disorders, and inflammatory conditions. Peptide-based inhibitors designed to mimic the natural substrates of caspases are invaluable tools for studying their function and for developing new therapeutic agents.

Data Presentation: Inhibition of Caspases by Peptide-Based Inhibitors

The following table summarizes the inhibitory activity of various peptide-based inhibitors against different caspases. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, providing a quantitative measure of potency. The peptide sequences often incorporate aspartic acid, highlighting the relevance of protected aspartic acid derivatives in their synthesis.

InhibitorTarget Caspase(s)IC50 / Ki (nM)Comments
Ac-DEVD-CHOCaspase-3Ki = 0.23Reversible inhibitor based on the PARP cleavage site.[1]
Caspase-7Ki = 1.6
Caspase-3IC50 = 3.04
Caspase-6IC50 = 122
Caspase-7IC50 = 3.54
Ac-LEHD-CHOCaspase-8IC50 = 3.82Standard inhibitor for initiator caspases.
Caspase-1IC50 = 15.0
Caspase-4IC50 = 81.7
Caspase-5IC50 = 21.3
Caspase-9IC50 = 49.2
Caspase-10IC50 = 40.4
Caspase-14IC50 = 134
Ac-LESD-CMKCaspase-8IC50 = 50Potent inhibitor with preference for caspase-8.[2]
z-LEHD-FMKCaspase-8IC50 = 0.70Irreversible inhibitor.[2]
z-IETD-FMKCaspase-8IC50 = 350
MP28 Peptide-IC50 = 6.3 - 8.6 µM (in cancer cell lines)Induces apoptosis via caspase-9 signaling.[3]

Experimental Protocols

Protocol 1: Synthesis of a Peptide-Based Caspase Inhibitor (e.g., Ac-DEVD-CHO) via Boc-SPPS

This protocol outlines the manual solid-phase peptide synthesis of the tetrapeptide Ac-DEVD-CHO using Boc chemistry. A protected aspartic acid derivative like Boc-Asp(OBzl)-OH is a key component for incorporating the aspartic acid residues.

Materials:

  • Merrifield resin (or other suitable resin for peptide acids)

  • Boc-protected amino acids (Boc-Asp(OBzl)-OH, Boc-Glu(OBzl)-OH, Boc-Val-OH)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling agents (e.g., HBTU, HOBt)

  • Acetic anhydride

  • Reagents for aldehyde conversion (if synthesizing a C-terminal aldehyde)

  • Cleavage cocktail (e.g., HF or TFMSA)

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid (e.g., Boc-Asp(OBzl)-OH) to the resin using a suitable activation method.

  • Boc Deprotection: Remove the Boc protecting group from the N-terminus by treating the resin with 50% TFA in DCM for approximately 20-30 minutes. Wash the resin with DCM and isopropanol.

  • Neutralization: Neutralize the resulting TFA salt on the N-terminus with a solution of 5-10% DIEA in DCM or DMF. Wash the resin thoroughly with DCM and DMF.

  • Peptide Coupling: Dissolve the next Boc-protected amino acid and coupling agents in DMF and add to the resin. Add DIEA to initiate the coupling reaction. Agitate for 1-2 hours. Monitor the reaction completion using a Kaiser test.

  • Repeat Synthesis Cycle: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence (Val, Glu, Asp).

  • N-terminal Acetylation: After the final amino acid is coupled and deprotected, cap the N-terminus by treating the peptide-resin with acetic anhydride and DIEA in DCM.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide inhibitor by mass spectrometry and HPLC analysis.

Protocol 2: Caspase-3 Activity Assay (Fluorometric)

This protocol describes a method to measure the activity of caspase-3 and the inhibitory effect of a synthesized peptide inhibitor.

Materials:

  • Recombinant active caspase-3

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT

  • Fluorogenic Substrate: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin) stock solution in DMSO.

  • Synthesized peptide inhibitor (e.g., Ac-DEVD-CHO) stock solution in DMSO.

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 380 nm, Emission: 430-460 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of the caspase-3 enzyme, Ac-DEVD-AMC substrate, and the peptide inhibitor in the assay buffer.

  • Assay Setup: In the 96-well plate, set up the following reactions:

    • Control (100% activity): Caspase-3 enzyme + Assay Buffer.

    • Inhibitor wells: Caspase-3 enzyme + serial dilutions of the peptide inhibitor.

    • Blank (no enzyme): Assay Buffer only.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the Ac-DEVD-AMC substrate to all wells to a final concentration of 20 µM to start the reaction.

  • Data Acquisition: Immediately begin reading the fluorescence intensity every 1-2 minutes for at least 30 minutes using the plate reader.

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Apoptosis_Signaling_Pathway Extrinsic_Stimuli Extrinsic Stimuli (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR1) Extrinsic_Stimuli->Death_Receptors DISC DISC Formation Death_Receptors->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Activation Procaspase8 Procaspase-8 Procaspase8->DISC Procaspase3_7 Procaspase-3, -7 Caspase8->Procaspase3_7 Cleavage Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA Damage, Oxidative Stress) Mitochondrion Mitochondrion Intrinsic_Stimuli->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3_7 Cleavage Caspase3_7 Active Caspase-3, -7 (Executioner Caspases) Procaspase3_7->Caspase3_7 Substrates Cellular Substrates (e.g., PARP, Lamins) Caspase3_7->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.

SPPS_Workflow Start Start with Resin Swell Swell Resin in DCM Start->Swell Deprotection Nα-Boc Deprotection (50% TFA in DCM) Swell->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM/DMF) Wash2 Wash Neutralization->Wash2 Coupling Couple next Boc-Amino Acid (HBTU/HOBt, DIEA) Wash3 Wash Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Repeat Repeat Cycle for Each Amino Acid Wash3->Repeat Repeat->Deprotection Next cycle Final_Deprotection Final Nα-Boc Deprotection Repeat->Final_Deprotection Final cycle Capping N-terminal Acetylation (Optional) Final_Deprotection->Capping Cleavage Cleavage from Resin & Side-chain Deprotection Capping->Cleavage Purification Purify Peptide (RP-HPLC) Cleavage->Purification End Characterize Inhibitor Purification->End

Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Caption: Logical workflow for developing peptide-based enzyme inhibitors.

References

Application Notes and Protocols for Liquid-Phase Peptide Synthesis Utilizing Boc-L-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid-phase peptide synthesis (LPPS) is a classical yet powerful methodology for the chemical synthesis of peptides. It offers distinct advantages over solid-phase peptide synthesis (SPPS), particularly in terms of scalability, purification of intermediates, and the potential for higher purity of the final product. These attributes make LPPS a valuable technique for the production of short to medium-length peptides, peptide fragments for convergent synthesis, and modified peptides for therapeutic and diagnostic applications.

This document provides detailed application notes and protocols for the utilization of N-α-(tert-butoxycarbonyl)-L-aspartic acid β-benzyl ester, commonly referred to as Boc-L-Asp(OBzl)-OH, in LPPS. The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a well-established and robust approach in solution-phase peptide synthesis. In this strategy, the acid-labile Boc group serves as a temporary protecting group for the α-amino functionality, while the benzyl ester provides semi-permanent protection for the β-carboxyl group of the aspartic acid side chain. This orthogonal protection scheme allows for selective deprotection and coupling reactions, enabling the stepwise construction of the peptide chain in solution.

A note on nomenclature: The compound of interest is specified as Boc-beta-Hoasp(Obzl)-OH. While "Hoasp" may refer to homoaspartic acid, detailed LPPS protocols for this specific derivative are not widely available. However, the principles and protocols outlined herein for the commonly used and commercially available Boc-L-Asp(OBzl)-OH are directly applicable to analogous derivatives, with minor adjustments for potential differences in reactivity and solubility.

Data Presentation

Physicochemical Properties of Boc-L-Asp(OBzl)-OH
PropertyValueReference
Molecular Formula C₁₆H₂₁NO₆--INVALID-LINK--
Molecular Weight 323.34 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powder
Melting Point 98-102 °C
Optical Rotation [α]²⁰/D −20.0±1°, c = 2% in DMF
Purity (HPLC) ≥99.0%
CAS Number 7536-58-5--INVALID-LINK--
Solubility of Boc-Protected Amino Acids and Peptides

The solubility of protected amino acids and peptide intermediates is a critical factor in LPPS. Poor solubility can hinder reaction kinetics and complicate purification. The following table provides a general guideline for the solubility of Boc-protected amino acids in common organic solvents.

SolventGeneral Solubility of Boc-Amino AcidsNotes
N,N-Dimethylformamide (DMF) Generally goodA common solvent for peptide synthesis.
N-Methyl-2-pyrrolidone (NMP) Generally goodOften a stronger solvent than DMF.
Dichloromethane (DCM) VariableGood for many, but some may have limited solubility.
Dimethyl sulfoxide (DMSO) ExcellentCan dissolve many sparingly soluble compounds, but can be difficult to remove.
Tetrahydrofuran (THF) Moderate
Methanol (MeOH) VariableOften used for purification by precipitation.
Diethyl ether PoorCommonly used as an anti-solvent for precipitation.

Note: As the peptide chain elongates, solubility can decrease due to the formation of secondary structures (e.g., β-sheets). In such cases, solvent mixtures (e.g., DCM/TFE, DCM/HFIP) or the addition of chaotropic salts (e.g., LiCl) may be necessary to maintain solubility.

Typical Reaction Conditions and Yields in LPPS
StepReagents & ConditionsTypical Yield
Coupling Boc-AA-OH (1.0-1.2 eq.), H-AA-OR (1.0 eq.), DCC/HOBt (1.1 eq. each) in DCM or DMF, 0°C to RT, 12-24h80-95%
Boc-AA-OH (1.0-1.2 eq.), H-AA-OR (1.0 eq.), EDC/HOBt (1.2 eq. each), DIPEA (1.2 eq.) in DCM or DMF, 0°C to RT, 12-24h85-98%
Boc Deprotection 25-50% TFA in DCM, RT, 30-60 min>95% (as TFA salt)
Neutralization DIPEA or TEA (1.1 eq.) in DCM or DMF, RT, 15-30 minQuantitative
Benzyl Ester Deprotection H₂, Pd/C (10 mol%) in MeOH or THF, RT, 4-24h85-95%

Experimental Protocols

General Materials and Methods
  • Solvents: All solvents for reactions should be of anhydrous grade. Dichloromethane (DCM), N,N-dimethylformamide (DMF), methanol (MeOH), and diethyl ether are common solvents.

  • Reagents: Boc-L-Asp(OBzl)-OH, amino acid esters (e.g., H-Gly-OMe·HCl), coupling reagents (e.g., N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), additives (e.g., 1-hydroxybenzotriazole (HOBt)), and bases (e.g., N,N-diisopropylethylamine (DIPEA)) should be of high purity.

  • Purification: Intermediates are typically purified by extraction, precipitation, or column chromatography on silica gel.

  • Analysis: Reaction progress and product purity can be monitored by thin-layer chromatography (TLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Final peptide purity is often assessed by high-performance liquid chromatography (HPLC).

Protocol 1: Synthesis of a Dipeptide (Boc-Asp(OBzl)-Gly-OMe)

This protocol details the coupling of Boc-L-Asp(OBzl)-OH with glycine methyl ester.

1. Preparation of Glycine Methyl Ester Free Base: a. Dissolve glycine methyl ester hydrochloride (1.0 eq.) in DCM. b. Add DIPEA (1.1 eq.) and stir the mixture at room temperature for 20-30 minutes. The resulting solution contains the free base of glycine methyl ester and can be used directly in the next step.

2. Coupling Reaction: a. In a separate flask, dissolve Boc-L-Asp(OBzl)-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. To this solution, add the freshly prepared glycine methyl ester solution from step 1. d. Slowly add a solution of DCC (1.1 eq.) in anhydrous DCM to the reaction mixture. e. Allow the reaction to warm to room temperature and stir for 12-24 hours.

3. Work-up and Purification: a. Monitor the reaction to completion by TLC. b. A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU. c. Wash the filtrate sequentially with 1 N HCl, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude protected dipeptide, Boc-Asp(OBzl)-Gly-OMe. e. The crude product can be further purified by silica gel column chromatography if necessary.

Protocol 2: N-terminal Boc Deprotection

This protocol describes the removal of the Boc protecting group from the dipeptide.

1. Deprotection Reaction: a. Dissolve the purified Boc-Asp(OBzl)-Gly-OMe (1.0 eq.) in anhydrous DCM. b. Add an equal volume of trifluoroacetic acid (TFA) to create a 1:1 TFA/DCM solution. c. Stir the reaction at room temperature for 30-60 minutes.

2. Work-up: a. Monitor the reaction by TLC. b. Once the starting material is consumed, remove the solvent and excess TFA under reduced pressure. c. Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA. d. The resulting product is the TFA salt of the deprotected dipeptide, H-Asp(OBzl)-Gly-OMe·TFA, which can often be used in the next coupling step without further purification after neutralization.

Protocol 3: Global Deprotection (Hydrogenolysis)

This protocol outlines the simultaneous removal of the benzyl ester protecting groups from the aspartic acid side chain and the C-terminus.

1. Hydrogenolysis Reaction: a. Dissolve the protected peptide (e.g., H-Asp(OBzl)-Gly-OBzl·TFA) in a suitable solvent such as methanol or a mixture of methanol and acetic acid. b. Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of palladium relative to the substrate). c. Securely attach a hydrogen-filled balloon to the flask or perform the reaction in a hydrogenation apparatus. d. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. e. Stir the reaction vigorously at room temperature for 4-24 hours.

2. Work-up and Purification: a. Monitor the reaction by TLC or HPLC. b. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. c. Wash the Celite® pad with methanol. d. Concentrate the filtrate under reduced pressure. e. Triturate the residue with cold diethyl ether to precipitate the final deprotected peptide, H-Asp-Gly-OH. f. Isolate the product by filtration or centrifugation and dry under vacuum.

Mandatory Visualizations

LPPS_Workflow cluster_cycle Peptide Elongation Cycle Boc_AA Boc-AA-OH Coupling Coupling (e.g., DCC/HOBt) Boc_AA->Coupling H_Peptide H-Peptide-OR H_Peptide->Coupling Boc_Peptide Boc-Peptide-OR Coupling->Boc_Peptide Yield: 80-98% Deprotection Boc Deprotection (TFA/DCM) Boc_Peptide->Deprotection Final_Deprotection Global Deprotection (e.g., Hydrogenolysis) Boc_Peptide->Final_Deprotection H_Peptide_TFA H-Peptide-OR·TFA Deprotection->H_Peptide_TFA Yield: >95% Neutralization Neutralization (DIPEA) H_Peptide_TFA->Neutralization Neutralization->H_Peptide Quantitative Final_Peptide Final Peptide (H-Peptide-OH) Final_Deprotection->Final_Peptide Yield: 85-95%

Caption: Experimental workflow for liquid-phase peptide synthesis.

Boc_Bzl_Strategy cluster_N_terminus N-Terminus cluster_Side_Chain Asp Side Chain Peptide Growing Peptide Chain N_terminus α-Amino Group Peptide->N_terminus Side_chain β-Carboxyl Group Peptide->Side_chain Boc_group Boc Group (Temporary Protection) N_terminus->Boc_group Protected by TFA TFA (mild acid) Boc_group->TFA Cleaved by Bzl_group Benzyl Ester (Semi-permanent Protection) Side_chain->Bzl_group Protected by HF_H2 Strong Acid (HF) or Catalytic Hydrogenation (H₂/Pd-C) Bzl_group->HF_H2 Cleaved by

Caption: Boc/Bzl orthogonal protection strategy in LPPS.

Potential Side Reactions and Mitigation

  • Racemization: The activation of the carboxylic acid of the Boc-amino acid can lead to racemization, especially for sterically hindered amino acids. The use of additives like HOBt can suppress racemization. Performing the coupling reaction at low temperatures (0 °C) is also recommended.

  • N-acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which terminates the peptide chain. This side reaction can be minimized by the addition of HOBt, which rapidly converts the O-acylisourea to a less reactive but more stable HOBt-active ester.

  • Aspartimide Formation: Although more prevalent in Fmoc-SPPS, aspartimide formation can also occur in LPPS, particularly during prolonged reaction times or under basic conditions. This involves the cyclization of the aspartic acid residue to form a succinimide derivative, which can lead to a mixture of α- and β-aspartyl peptides and racemization. Careful control of reaction conditions and pH is crucial.

Conclusion

Liquid-phase peptide synthesis utilizing the Boc/Bzl strategy with building blocks such as Boc-L-Asp(OBzl)-OH remains a highly relevant and effective method for the preparation of high-purity peptides. The ability to purify intermediates at each step allows for greater control over the final product quality, which is paramount in the development of peptide-based therapeutics. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to successfully implement this methodology in their synthetic endeavors. Careful consideration of solubility, reaction conditions, and potential side reactions will ensure efficient and reliable peptide synthesis.

Application Notes and Protocols for the Incorporation of Boc-β-Asp(OBzl)-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of Nα-tert-Butoxycarbonyl-L-aspartic acid β-benzyl ester, commonly referred to as Boc-Asp(OBzl)-OH, into peptide sequences using solid-phase peptide synthesis (SPPS). This document outlines the principles, experimental protocols, and key considerations for utilizing this protected amino acid derivative in the synthesis of custom peptides.

Note on Nomenclature: The user request specified "Boc-beta-Hoasp(Obzl)-OH". As this is not a standard chemical name, it is presumed to be a typographical error. These notes and protocols are based on the widely used and structurally similar protected amino acid, Boc-β-Asp(OBzl)-OH .

Introduction to Boc-Asp(OBzl)-OH in Peptide Synthesis

Boc-Asp(OBzl)-OH is a critical building block in solid-phase peptide synthesis employing the Boc/Bzl protecting group strategy.[1] In this approach, the α-amino group is temporarily protected by the acid-labile tert-Butoxycarbonyl (Boc) group, while the side chain of the aspartic acid is protected by the more stable benzyl (Bzl) ester.[2][3] This "quasi-orthogonal" protection scheme allows for the selective removal of the Boc group at each synthesis cycle using a moderate acid like trifluoroacetic acid (TFA), while the benzyl group remains intact until the final cleavage from the resin with a strong acid such as hydrofluoric acid (HF).[1][2]

The benzyl ester protecting the side-chain carboxyl group of aspartic acid prevents unwanted side reactions during peptide chain elongation.[3] The choice of coupling reagents and reaction conditions is crucial for achieving high coupling efficiency and minimizing potential side reactions like racemization, especially when dealing with sterically hindered amino acids.[4][5]

Core Principles of Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-SPPS involves the sequential addition of Boc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[6][7] A typical cycle consists of the following steps:

  • Resin Swelling: The resin is swollen in a suitable solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), to ensure accessibility of the reactive sites.[7]

  • Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with a solution of TFA in DCM.[1][2]

  • Neutralization: The resulting protonated amino group is neutralized with a tertiary amine base, such as diisopropylethylamine (DIPEA).[2]

  • Coupling: The next Boc-protected amino acid, in this case, Boc-Asp(OBzl)-OH, is activated and coupled to the free N-terminal amine of the growing peptide chain.[6]

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts before proceeding to the next cycle.[3]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups, including the benzyl ester of aspartic acid, are removed simultaneously.[2][6]

Experimental Protocols

The following protocols provide a general framework for the incorporation of Boc-Asp(OBzl)-OH. Optimization may be required based on the specific peptide sequence and the scale of the synthesis.

  • Boc-Asp(OBzl)-OH

  • Appropriate resin (e.g., Merrifield or MBHA resin)[1]

  • Dichloromethane (DCM), peptide synthesis grade

  • Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)[2]

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., DIC/HOBt, HBTU, HATU, PyBOP)[4][8]

  • Cleavage cocktail (e.g., HF/anisole)[9]

  • Diethyl ether, cold

  • Standard laboratory glassware and SPPS reaction vessel

This protocol assumes a standard manual solid-phase peptide synthesis setup.

  • Resin Preparation:

    • Swell the resin in DCM for 30 minutes in the reaction vessel.[7]

    • Wash the resin with DCM (3x) and then DMF (3x).

  • Boc Deprotection:

    • Add a solution of 25-50% TFA in DCM to the resin and agitate for 30 minutes.[1]

    • Drain the TFA solution and wash the resin with DCM (3x), isopropanol (1x), and DMF (3x).

  • Neutralization:

    • Add a solution of 10% DIPEA in DMF to the resin and agitate for 5-10 minutes.[10]

    • Drain the neutralization solution and wash the resin with DMF (3x).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Boc-Asp(OBzl)-OH (3 equivalents relative to resin loading) and a coupling agent in DMF. The choice of coupling agent will determine the activation procedure (see Table 1).

    • Method A (Carbodiimide): Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) and 1-Hydroxybenzotriazole (HOBt) (3 eq.).

    • Method B (Onium Salt): Add HBTU (2.9 eq.) and DIPEA (6 eq.).

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[6]

  • Monitoring the Coupling Reaction:

    • Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[11]

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

CAUTION: Hydrofluoric acid (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.[9]

  • After the final Boc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

  • Place the dry peptide-resin in the reaction vessel of the HF apparatus.

  • Add scavengers, such as anisole, to protect sensitive residues during cleavage.

  • Cool the reaction vessel to -5 to 0°C.

  • Carefully distill anhydrous HF into the reaction vessel.[9]

  • Stir the mixture at 0°C for 1-2 hours.[9]

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Isolate the crude peptide by filtration or centrifugation.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of Boc-Asp(OBzl)-OH, as it can influence coupling efficiency, reaction time, and the risk of side reactions such as racemization.[4][8]

Coupling Reagent Class Relative Efficiency Typical Coupling Time Risk of Racemization Key Considerations
DIC/HOBt CarbodiimideGood1 - 4 hoursLow to ModerateCost-effective and widely used. The byproduct of DIC is soluble, which is advantageous for SPPS. HOBt is essential to suppress racemization.[11]
HBTU/DIPEA Aminium SaltVery Good15 - 60 minutesLowHighly efficient and reliable. Can cause guanidinylation of the N-terminus if used in excess.[4]
HATU/DIPEA Aminium SaltExcellent15 - 60 minutesVery LowMore reactive than HBTU, leading to faster coupling and less racemization.[4][8] Ideal for sterically hindered couplings.
PyBOP/DIPEA Phosphonium SaltHigh30 - 90 minutesLowHigh efficiency with no guanidinylation side reaction. Byproducts can be challenging to remove.[4]
COMU/DIPEA Aminium SaltExcellent15 - 60 minutesVery LowHigh efficiency and a better safety profile as it is not based on potentially explosive HOBt/HOAt. Good solubility.[4][8]

Mandatory Visualizations

SPPS_Workflow start Start: Resin-Bound Peptide deprotection Boc Deprotection (25-50% TFA in DCM) start->deprotection 1. neutralization Neutralization (10% DIPEA in DMF) deprotection->neutralization 2. coupling Coupling: Activated Boc-Asp(OBzl)-OH neutralization->coupling 3. wash Washing (DMF and DCM) coupling->wash 4. cycle_end Repeat Cycle or Proceed to Cleavage wash->cycle_end 5. cycle_end->deprotection Repeat cleavage Final Cleavage (HF/Anisole) cycle_end->cleavage Final Step end Purified Peptide cleavage->end

Caption: Workflow for a single coupling cycle in Boc-SPPS.

Protecting_Groups cluster_amino_acid Boc-Asp(OBzl)-OH Structure cluster_deprotection Deprotection Strategy node_amino_acid node_amino_acid node_protecting_group node_protecting_group node_reagent node_reagent Boc-Asp(OBzl)-OH Boc-NH α-CH COOH Side Chain: CH₂-COO-Bzl Bzl Benzyl Group (Side-chain protection) Boc Boc Group (Nα-protection) TFA TFA (Trifluoroacetic Acid) Boc->TFA Removed by (moderate acid) HF HF (Hydrofluoric Acid) Bzl->HF Removed by (strong acid)

Caption: Protecting group strategy for Boc-Asp(OBzl)-OH.

References

Application Notes and Protocols: Utilizing Boc-Protected Aspartic Acid Derivatives in Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of peptide libraries is a powerful tool in drug discovery and biomedical research, enabling the screening of millions of compounds for biological activity. The Boc (tert-butyloxycarbonyl) strategy for solid-phase peptide synthesis (SPPS) remains a robust and effective method for creating these libraries. This document provides detailed application notes and protocols for the use of Boc-protected aspartic acid derivatives, specifically focusing on Boc-L-Asp(OBzl)-OH, in the generation of peptide libraries. While the specific derivative Boc-beta-Hoasp(Obzl)-OH is not widely documented, the principles and protocols outlined here are broadly applicable to the incorporation of similar non-standard amino acid analogues into peptide chains using Boc chemistry.

Boc-Asp(OBzl)-OH is a derivative of aspartic acid where the α-amino group is protected by an acid-labile Boc group, and the β-carboxyl group of the side chain is protected by a more stable benzyl (Bzl) ester.[1][2] This "quasi-orthogonal" protection scheme is central to the Boc/Bzl strategy, allowing for the selective removal of the temporary Boc group at each cycle of peptide elongation, while the side-chain protecting groups remain intact until the final cleavage step.[2][3]

Data Presentation

The successful incorporation of Boc-Asp(OBzl)-OH and the overall success of the peptide library synthesis are dependent on several quantitative parameters. The following tables summarize key data points for consideration.

ParameterTypical Value/RangeKey Considerations
Coupling Efficiency >99%Monitored by ninhydrin test. Lower efficiency can lead to deletion sequences in the library.
Boc Deprotection Time 15-30 minutesIncomplete deprotection results in truncated peptides. Over-exposure to acid can be detrimental.[4]
Final Cleavage Yield 70-90%Dependent on peptide sequence and cleavage conditions (e.g., HF, TFMSA).[2][5]
Purity of Crude Peptide 50-80%Influenced by side reactions and coupling efficiency. Purification is typically required.

Table 1: Key Quantitative Parameters in Boc-SPPS

Protecting GroupRemoval ConditionsStability
Boc (α-amino) Moderate acid (e.g., 50% TFA in DCM)Labile to moderate and strong acids. Stable to bases and nucleophiles.[2]
Benzyl (OBzl, side-chain) Strong acid (e.g., HF, TFMSA)Stable to moderate acids used for Boc deprotection.[1][2]

Table 2: Orthogonality of Protecting Groups in the Boc/Bzl Strategy

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a peptide library utilizing Boc-Asp(OBzl)-OH.

1. Resin Preparation and First Amino Acid Coupling

  • Objective: To attach the first Boc-protected amino acid to the solid support (e.g., Merrifield resin).

  • Materials: Merrifield resin (chloromethylated polystyrene), Boc-amino acid cesium salt, Dimethylformamide (DMF).

  • Protocol:

    • Swell the Merrifield resin in DMF for 1-2 hours.

    • Add the cesium salt of the first Boc-protected amino acid (3 equivalents relative to resin loading) dissolved in DMF.

    • Agitate the mixture at 50°C for 12-24 hours.

    • Wash the resin thoroughly with DMF, methanol, and dichloromethane (DCM) to remove unreacted amino acid.

    • Dry the resin under vacuum.

2. Standard Cycle for Peptide Chain Elongation

  • Objective: To perform one cycle of deprotection, neutralization, and coupling to add the next amino acid.

  • Materials: Peptide-resin, 50% Trifluoroacetic acid (TFA) in DCM, 10% Diisopropylethylamine (DIEA) in DCM, Boc-Asp(OBzl)-OH, Dicyclohexylcarbodiimide (DCC) or other coupling agents like HBTU/HATU, DCM, DMF.

  • Protocol:

    • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.[4]

    • Wash the resin with DCM (3x) and DMF (3x).

    • Neutralization: Treat the resin with 10% DIEA in DCM for 5 minutes to neutralize the protonated N-terminus.[3]

    • Wash the resin with DCM (3x).

    • Coupling:

      • Pre-activate Boc-Asp(OBzl)-OH (3 equivalents) with DCC (3 equivalents) in DCM for 10 minutes at 0°C.

      • Add the activated amino acid solution to the resin.

      • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using the ninhydrin test.[6] A negative test (no blue color) indicates complete coupling.

    • Wash the resin with DCM (3x) and DMF (3x).

    • Repeat this cycle for each subsequent amino acid in the library sequence.

3. Cleavage and Deprotection

  • Objective: To cleave the synthesized peptides from the resin and remove the side-chain protecting groups.

  • Materials: Peptide-resin, anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), scavengers (e.g., anisole, thioanisole), diethyl ether. Caution: HF is extremely hazardous and requires specialized equipment and training.

  • Protocol (using HF):

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the resin in a specialized HF cleavage apparatus.

    • Add scavengers (e.g., anisole) to the resin.

    • Cool the reaction vessel to -5 to 0°C.

    • Condense anhydrous HF into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.[7]

    • Remove the HF by vacuum distillation.

    • Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.

    • Isolate the crude peptide by filtration.

4. Purification and Analysis

  • Objective: To purify the crude peptide and confirm its identity.

  • Materials: Crude peptide, water, acetonitrile, TFA, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system, Mass Spectrometer.

  • Protocol:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide using preparative RP-HPLC.

    • Collect the fractions containing the desired peptide.

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

    • Lyophilize the pure fractions to obtain the final peptide library components.

Mandatory Visualizations

Boc_SPPS_Workflow Start Start: Boc-AA-Resin Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, DMF) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling: Activated Boc-Asp(OBzl)-OH Wash2->Coupling Wash3 Wash (DCM, DMF) Coupling->Wash3 Cycle Repeat Cycle (n-1 times) Wash3->Cycle Cycle->Deprotection Next Amino Acid Cleavage Final Cleavage & Deprotection (HF) Cycle->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification End Peptide Library Purification->End

Caption: Workflow of a single cycle in Boc-SPPS for peptide library synthesis.

Boc_Bzl_Strategy PeptideResin Peptide on Resin N-terminus: Boc Side-chains: Bzl Step1 Stepwise Synthesis PeptideResin->Step1 TFA_treatment Moderate Acid (TFA) Step1->TFA_treatment During each cycle HF_treatment Strong Acid (HF) Step1->HF_treatment Final step Result1 Deprotected N-terminus Side-chains: Bzl TFA_treatment->Result1 Removes Boc Result2 Cleaved & Fully Deprotected Peptide HF_treatment->Result2 Removes Bzl & cleaves from resin Result1->PeptideResin Coupling of next AA

Caption: Logical relationship of the Boc/Bzl protecting group strategy.

References

Application Notes and Protocols for Manual Solid-Phase Synthesis with Boc-beta-Hoasp(Obzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the manual solid-phase peptide synthesis (SPPS) of peptides containing the non-canonical amino acid Boc-beta-Homoaspartic acid (benzyl ester) (Boc-β-Hoasp(Obzl)-OH). The protocols outlined herein are based on the well-established tert-butyloxycarbonyl (Boc) protection strategy.

Introduction

The incorporation of non-standard amino acids, such as β-homo-amino acids, into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, modulate conformation, and improve biological activity. Boc-β-Hoasp(Obzl)-OH is a valuable building block that introduces a benzyl-protected acidic side chain with an additional carbon in the backbone, offering unique structural constraints. This application note details the experimental setup and protocols for the successful manual synthesis of peptides containing this residue using Boc chemistry.

Experimental Protocols

The following protocols are generalized for manual Boc-SPPS and may require optimization based on the specific peptide sequence and resin characteristics.

Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality. For peptide acids, Merrifield or PAM resins are suitable, while MBHA or BHA resins are used for peptide amides.[1]

  • Resin Swelling:

    • Place the desired amount of resin (e.g., Merrifield resin, 100-200 mesh, 1% DVB) in a fritted glass reaction vessel.

    • Add dichloromethane (DCM) to swell the resin (approximately 10-15 mL per gram of resin).

    • Gently agitate for 30-60 minutes at room temperature.

    • Drain the solvent by filtration.

First Amino Acid Coupling (Loading)

For Merrifield resin, the first Boc-amino acid is typically coupled as a cesium salt to minimize racemization.[1]

  • Suspend the swollen resin in dimethylformamide (DMF).

  • Add a solution of the Boc-amino acid cesium salt (2-4 equivalents relative to resin substitution) in DMF.

  • Heat the mixture at 50°C for 12-24 hours.

  • Wash the resin thoroughly with DMF, DMF/water, DMF, and DCM.

  • Dry the resin under vacuum.

  • Determine the substitution level using a method such as the picric acid test or by cleaving the Boc group and performing a quantitative ninhydrin (Kaiser) test.

Standard Boc-SPPS Cycle

The following steps are repeated for each amino acid coupling in the sequence.

  • Step 3.1: Boc Deprotection

    • Wash the resin with DCM (3 x 1 min).

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

    • Perform a pre-wash by agitating for 1-2 minutes, then drain.[2]

    • Add fresh 50% TFA/DCM and agitate for 20-30 minutes.[2]

    • Drain the TFA solution and wash the resin with DCM (3 x 1 min).

  • Step 3.2: Neutralization

    • Wash the resin with isopropanol (IPA) (2 x 1 min) and DCM (2 x 1 min).

    • Add a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin.

    • Agitate for 2 minutes and drain.

    • Repeat the neutralization step.

    • Wash the resin with DCM (5 x 1 min) to remove excess base.

  • Step 3.3: Amino Acid Coupling

    • Standard Amino Acids:

      • In a separate vessel, pre-activate the Boc-amino acid (3-4 equivalents) with a coupling agent such as HBTU (3-4 equivalents) and HOBt (3-4 equivalents) in DMF for 1-5 minutes.

      • Add DIEA (6-8 equivalents) to the activation mixture.[2]

      • Add the activated amino acid solution to the neutralized peptide-resin.

      • Agitate the mixture for 1-2 hours at room temperature.

    • Coupling of Boc-beta-Hoasp(Obzl)-OH (Difficult Coupling): The coupling of β-amino acids can be sterically hindered and may require extended reaction times or more potent activation methods.[3]

      • In a separate vessel, dissolve Boc-β-Hoasp(Obzl)-OH (3-4 equivalents) and a more potent coupling agent like HATU (3-4 equivalents) in DMF.[2]

      • Add DIEA (6-8 equivalents) to the solution and allow for a pre-activation time of 1-5 minutes.[2]

      • Add the pre-activated solution to the neutralized peptide-resin.

      • Agitate the mixture for 2-4 hours, or until a negative Kaiser test is observed. For particularly difficult couplings, the reaction time can be extended.[2]

      • If the coupling remains incomplete, a second coupling (double coupling) with a fresh solution of activated amino acid may be necessary.[3]

  • Step 3.4: Washing

    • After coupling, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Step 3.5: Monitoring the Coupling Reaction The completeness of each coupling step should be monitored using the qualitative Kaiser (ninhydrin) test. A negative result (the beads remain colorless or yellow) indicates the absence of free primary amines and a complete reaction.

Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. The benzyl ester of the β-Hoasp side chain will be cleaved under strong acidic conditions.

  • HF Cleavage: Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate safety precautions and personal protective equipment.

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the resin in a specialized HF cleavage apparatus.

    • Add a scavenger cocktail to the resin. A common scavenger is anisole (10% v/v).

    • Cool the apparatus to -5 to 0°C.

    • Condense anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Collect the precipitated peptide by filtration or centrifugation.

    • Wash the peptide with cold diethyl ether and dry under vacuum.

  • TFMSA Cleavage (Alternative to HF): Trifluoromethanesulfonic acid (TFMSA) is a strong acid that can be used as an alternative to HF.

    • Suspend the dried peptide-resin in a cleavage cocktail of TFA, TFMSA, and a scavenger such as thioanisole.

    • Stir the mixture at room temperature for 2-4 hours.

    • Precipitate, collect, and wash the peptide as described for the HF cleavage procedure.

Data Presentation

The following tables summarize typical quantitative data and parameters for manual Boc-SPPS.

Table 1: Reagent Equivalents and Reaction Times for a Standard Boc-SPPS Cycle

StepReagent/SolventConcentration/EquivalentsReaction Time
Boc Deprotection 50% TFA in DCM-20-30 min[2]
Neutralization 10% DIEA in DCM-2 x 2 min
Standard Coupling Boc-Amino Acid3-4 eq1-2 hours[2]
HBTU/HOBt3-4 eq
DIEA6-8 eq
Difficult Coupling Boc-β-Hoasp(Obzl)-OH3-4 eq2-4 hours or longer[2]
HATU3-4 eq
DIEA6-8 eq

Table 2: Potential Side Reactions and Mitigation Strategies

Side ReactionDescriptionMitigation Strategies
Incomplete Coupling Steric hindrance from the β-amino acid can lead to deletion sequences.Use a more potent coupling agent (e.g., HATU), extend reaction time, perform a double coupling.[2][3]
Aspartimide Formation The benzyl-protected side chain of aspartic acid derivatives can cyclize to form a succinimide derivative, particularly in sequences like Asp-Gly or Asp-Ser.[4][5]While more prevalent in Fmoc chemistry, in Boc-SPPS, using in situ neutralization protocols can help suppress this side reaction.[1]
Racemization Can occur during the activation step.Addition of HOBt can help suppress racemization.

Mandatory Visualizations

Experimental Workflow

Boc_SPPS_Workflow Start Start: Swollen Peptide-Resin Boc_Deprotection Boc Deprotection (50% TFA/DCM) Start->Boc_Deprotection Wash_1 Wash (DCM) Boc_Deprotection->Wash_1 Neutralization Neutralization (10% DIEA/DCM) Wash_1->Neutralization Wash_2 Wash (DCM) Neutralization->Wash_2 Coupling Amino Acid Coupling (Boc-AA, HATU, DIEA) Wash_2->Coupling Wash_3 Wash (DMF, DCM) Coupling->Wash_3 Kaiser_Test Kaiser Test Wash_3->Kaiser_Test Incomplete Incomplete Kaiser_Test->Incomplete Positive Complete Complete Kaiser_Test->Complete Negative Double_Couple Double Coupling Incomplete->Double_Couple Double_Couple->Wash_3 Next_Cycle Next Cycle or Final Cleavage Complete->Next_Cycle

Caption: General workflow for a single coupling cycle in manual Boc-SPPS.

Structure of this compound

Caption: Chemical structure of Boc-β-Hoasp(Obzl)-OH.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency with Boc-β-Hoasp(Obzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid, Boc-β-Hoasp(Obzl)-OH.

Frequently Asked Questions (FAQs)

Q1: Why is Boc-β-Hoasp(Obzl)-OH considered a "difficult" amino acid to couple in SPPS?

A1: Boc-β-Hoasp(Obzl)-OH presents significant steric hindrance due to a combination of factors. The β-amino acid structure itself can adopt conformations that impede the approach of the activated carboxyl group to the resin-bound amine. Additionally, the bulky tert-butyloxycarbonyl (Boc) protecting group on the amine and the benzyl (Bzl) ester protecting the side-chain carboxyl group contribute to the steric bulk, slowing down reaction kinetics and leading to incomplete couplings.[1]

Q2: What are the most common issues encountered when coupling Boc-β-Hoasp(Obzl)-OH?

A2: The primary issues are low coupling yields and incomplete reactions, which can lead to the formation of deletion sequences (peptides missing the Boc-β-Hoasp(Obzl)-OH residue) in the final product. This necessitates the use of more potent coupling reagents, longer reaction times, and careful monitoring of the reaction progress.[2]

Q3: How can I monitor the completion of the coupling reaction for Boc-β-Hoasp(Obzl)-OH?

A3: The Kaiser test is a reliable qualitative method to detect the presence of free primary amines on the resin.[3] A positive result (a blue or purple color) indicates that the coupling is incomplete. For N-terminal proline or other secondary amines, the chloranil test or isatin test can be used.[3] It is crucial to perform this test after the coupling step to decide whether a recoupling is necessary.

Q4: Is a single coupling reaction usually sufficient for Boc-β-Hoasp(Obzl)-OH?

A4: Due to its steric hindrance, a single coupling of Boc-β-Hoasp(Obzl)-OH is often insufficient to achieve a quantitative reaction. A "double coupling" strategy, where the coupling procedure is repeated with fresh reagents before proceeding to the next deprotection step, is highly recommended to maximize the yield and minimize deletion sequences.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Positive Kaiser test after initial coupling Incomplete reaction due to steric hindrance.1. Perform a double coupling: This is the most common and effective solution. Repeat the coupling step with a fresh solution of activated amino acid.[2]2. Increase reaction time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[4]3. Switch to a more potent coupling reagent: If using a carbodiimide-based reagent like DIC/HOBt, switch to a uronium/aminium salt (e.g., HATU, HBTU, HCTU) or a phosphonium salt (e.g., PyBOP).[4][5]
Low final yield of the desired peptide Accumulation of deletion sequences due to consistently poor coupling of Boc-β-Hoasp(Obzl)-OH.1. Optimize coupling reagent and excess: Use a high-efficiency coupling reagent like HATU or COMU with an increased excess (3-5 equivalents) of the amino acid, coupling reagent, and base.[4]2. Improve solvation: Switch from DMF to NMP as the solvent, as NMP has superior solvating properties that can help reduce peptide aggregation on the resin.[5]
Presence of unexpected side products Side reactions due to prolonged reaction times or harsh conditions.1. Minimize pre-activation time: If pre-activating the amino acid, keep the time to a minimum (1-5 minutes) before adding it to the resin to reduce the risk of side reactions.[6]2. Consider a weaker base: In cases of suspected racemization, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be beneficial, although this could slow down the coupling reaction.[4]

Quantitative Data on Coupling Reagent Efficiency for Hindered Amino Acids

The following table summarizes the relative efficiency of common coupling reagents for sterically hindered amino acids, which can be extrapolated to the case of Boc-β-Hoasp(Obzl)-OH.

Coupling Reagent Class Relative Efficiency Typical Coupling Time Key Considerations
DIC/HOBt CarbodiimideGood1 - 4 hoursCost-effective and widely used. The addition of HOBt is crucial to suppress racemization.[7]
HBTU, TBTU Uronium/Aminium SaltVery Good15 - 60 minutesMore efficient than carbodiimides. By-products are generally soluble and easily washed away.[8]
HCTU Uronium/Aminium SaltExcellent15 - 60 minutesOften more cost-effective than HATU with similar high reactivity.[4]
HATU Uronium/Aminium SaltExcellent15 - 60 minutesHighly efficient for hindered couplings with rapid reaction times. Often the first choice for difficult sequences.[4]
PyBOP Phosphonium SaltVery Good15 - 60 minutesA reliable and widely used reagent, though it can be slightly less reactive than HATU for the most extreme cases.[4]
COMU Uronium/Aminium SaltExcellent15 - 60 minutesExcellent performance comparable to HATU. Based on OxymaPure, it is a safer alternative to explosive HOBt/HOAt-based reagents.[4][8]

Experimental Protocols

Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is recommended for achieving the highest coupling efficiency with Boc-β-Hoasp(Obzl)-OH.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.

  • First Coupling Activation: In a separate vessel, dissolve Boc-β-Hoasp(Obzl)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • First Coupling Reaction: Add the activation mixture to the drained resin, followed immediately by the addition of DIPEA (6 equivalents). Agitate the reaction vessel at room temperature for 2 to 4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling: Repeat steps 2 and 3 with a fresh batch of reagents.

  • Final Washing: Once the second coupling is complete (confirm with a negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next deprotection step.

Protocol 2: Coupling with DIC/HOBt

This is a more cost-effective, though potentially less efficient, protocol. A double coupling is strongly recommended.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.

  • Pre-activation: In a separate vessel, dissolve Boc-β-Hoasp(Obzl)-OH (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling Reaction: Add the pre-activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test.

  • Washing and Recoupling: Wash the resin as described in Protocol 1 and perform a second coupling by repeating steps 2 and 3.

  • Final Washing: After a negative Kaiser test, wash the resin thoroughly with DMF and DCM.

Visualizations

G Troubleshooting Low Coupling Efficiency start Start SPPS Cycle Couple Boc-beta-Hoasp(Obzl)-OH kaiser_test Perform Kaiser Test start->kaiser_test is_negative Negative? kaiser_test->is_negative proceed Proceed to Next Cycle (Deprotection) is_negative->proceed Yes troubleshoot Troubleshooting Required is_negative->troubleshoot No (Positive) double_couple Perform Double Coupling troubleshoot->double_couple increase_time Increase Coupling Time troubleshoot->increase_time stronger_reagent Use Stronger Reagent (e.g., HATU, COMU) troubleshoot->stronger_reagent re_test Re-perform Kaiser Test double_couple->re_test increase_time->re_test stronger_reagent->re_test is_negative2 Negative? re_test->is_negative2 is_negative2->proceed Yes cap Cap Unreacted Amines (e.g., with Acetic Anhydride) is_negative2->cap No (Still Positive) cap->proceed G Steric Hindrance in this compound cluster_0 This compound cluster_1 Approaching Amine on Resin Boc Boc Group (Bulky) beta_carbon Beta-Carbon Boc->beta_carbon Attached to Amine on Beta-Carbon alpha_carbon Alpha-Carbon beta_carbon->alpha_carbon Obzl Obzl Group (Bulky) alpha_carbon->Obzl Side chain attached to carboxyl Carboxyl Group (Reactive Site) alpha_carbon->carboxyl resin_amine N-terminal Amine on Resin carboxyl->resin_amine Coupling hindered by Boc and Obzl groups

References

Side reactions involving Boc-beta-Hoasp(Obzl)-OH during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and technical support for researchers, scientists, and drug development professionals encountering side reactions with Boc-beta-Hoasp(Obzl)-OH, more commonly known as Boc-L-Asp(OBzl)-OH, during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction involving Boc-Asp(OBzl)-OH during peptide synthesis?

The most significant and problematic side reaction is the formation of an aspartimide (a succinimide derivative).[1][2] This occurs through an intramolecular cyclization where the backbone amide nitrogen of the adjacent amino acid attacks the carbonyl group of the Asp benzyl ester side chain.[3] This reaction can be catalyzed by both bases used during neutralization steps and strong acids (like HF) used in the final cleavage step of Boc-SPPS.[1][4]

Q2: What are the consequences of aspartimide formation?

Aspartimide formation leads to several undesirable outcomes that compromise the quality and yield of the target peptide:

  • Formation of β-peptides: The stable aspartimide ring can be opened by nucleophiles. This ring-opening is not regiospecific and produces a mixture of the desired α-aspartyl peptide and a contaminating β-aspartyl peptide, where the peptide bond is incorrectly formed with the side-chain carboxyl group.[2][3]

  • Racemization: The α-carbon of the aspartimide intermediate is prone to epimerization under both acidic and basic conditions, leading to the formation of D-aspartyl peptides which are difficult to detect and separate.[3][5]

  • Chain Termination: In some cases, the aspartimide can react with the N-terminal amino group of the same peptide chain to form a piperazine-2,5-dione (a diketopiperazine), leading to truncated sequences.[6]

  • Difficult Purification: The resulting byproducts (β-peptides, D-peptides) often have very similar chromatographic properties to the target α-peptide, making purification extremely challenging and sometimes impossible.[3]

Diagram 1: Mechanism of Aspartimide Formation

Caption: Base or acid-catalyzed intramolecular cyclization leading to the aspartimide intermediate.

Diagram 2: Consequences of the Aspartimide Intermediate

Aspartimide_Consequences cluster_hydrolysis Hydrolysis / Nucleophilic Attack Start Aspartimide Intermediate Alpha α-Aspartyl Peptide (Desired Product) Start->Alpha Ring Opening (Path A) Beta β-Aspartyl Peptide (Side Product) Start->Beta Ring Opening (Path B) Racemic D/L Racemization Start->Racemic Epimerization Piperidide Piperidide Adducts (in Fmoc SPPS) Start->Piperidide Piperidine Attack

Caption: The aspartimide intermediate leads to a mixture of hard-to-separate byproducts.

Q3: Which factors increase the risk of aspartimide formation?

Several factors significantly influence the rate of this side reaction:

  • Peptide Sequence: The amino acid C-terminal to the aspartic acid residue is critical. Sequences such as Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Ala are highly susceptible due to the low steric hindrance of the adjacent residue's side chain.[3][7]

  • Protecting Group: The β-benzyl ester (OBzl) offers less steric protection compared to bulkier protecting groups.[2]

  • Base Exposure: In Boc-SPPS, the repeated neutralization steps using tertiary amines like diisopropylethylamine (DIEA) can catalyze the cyclization.[8]

  • Acid Exposure: The final cleavage step in Boc-SPPS, typically using strong acids like Hydrogen Fluoride (HF), can also promote aspartimide formation.[4][5]

  • Temperature: Higher temperatures during coupling, deprotection, and cleavage steps can accelerate the rate of cyclization.[7]

Troubleshooting Guide

Q4: How can I detect aspartimide formation in my synthesis?

Detection is best achieved by analyzing the crude peptide product using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for detection. Aspartimide-related byproducts, such as the β-peptide, often appear as distinct peaks close to the main product peak. The aspartimide itself is usually a separate, earlier-eluting peak.[3][9]

  • Mass Spectrometry (MS): MS is used to confirm the identity of the peaks observed in the HPLC chromatogram. The desired product, the α- and β-peptides, and any racemized versions will all have the same mass. However, the aspartimide intermediate will have a mass corresponding to the loss of the benzyl alcohol group (-108.14 Da). Piperidide adducts (in Fmoc chemistry) would show a mass increase.[2][9]

Q5: How can I minimize or prevent aspartimide formation when using a Boc-Asp(OBzl)-OH building block?

While completely eliminating this side reaction with Boc-Asp(OBzl)-OH is challenging, several strategies can significantly reduce its occurrence.

Diagram 3: Troubleshooting Workflow for Aspartimide Formation

Troubleshooting_Workflow cluster_strategies Mitigation Strategies Start Problem: Aspartimide-related byproducts detected by HPLC/MS CheckSeq Is the sequence prone to aspartimide formation? (e.g., Asp-Gly, Asp-Asn) Start->CheckSeq Strategy1 Primary Strategy: Change Protecting Group (Most Effective) CheckSeq->Strategy1 Yes Strategy2 Secondary Strategy: Modify Reaction Conditions CheckSeq->Strategy2 No Strategy1->Strategy2 Combine if needed Details1 Replace Boc-Asp(OBzl)-OH with Boc-Asp(OcHex)-OH. Provides greater steric hindrance. Strategy1->Details1 Strategy3 Advanced Strategy: Backbone Protection Strategy2->Strategy3 If problem persists Details2 1. Use in situ neutralization protocols. 2. Lower temperature during HF cleavage. 3. Minimize base exposure time. Strategy2->Details2 Details3 Incorporate a backbone-protecting group (e.g., Dmb/Hmb) on the residue following Asp. (More common in Fmoc) Strategy3->Details3

Caption: A decision workflow for addressing aspartimide-related side reactions.

Strategy 1: Utilize a Bulkier Side-Chain Protecting Group

The most effective way to suppress aspartimide formation in Boc-SPPS is to replace the benzyl ester with a more sterically hindering group.[2]

  • Recommended Alternative: Boc-Asp(OcHex)-OH (Cyclohexyl ester). The bulky cyclohexyl group provides significant steric hindrance around the β-carboxyl group, physically blocking the intramolecular cyclization. In Boc synthesis, switching from the benzyl ester to the cyclohexyl ester has been shown to substantially lower the amount of aspartimide formed.[2][7]

Strategy 2: Modify Reaction and Cleavage Conditions

If changing the building block is not feasible, optimizing the synthesis protocol can help.

  • Use In Situ Neutralization: Standard Boc-SPPS involves a separate neutralization step after TFA deprotection. Performing neutralization and coupling simultaneously (in situ) keeps the N-terminal amine protonated for longer, reducing its nucleophilicity and suppressing its ability to attack the side chain.[8][9]

  • Control Temperature During Cleavage: When using HF for final cleavage, performing the reaction at lower temperatures can decrease the rate of acid-catalyzed aspartimide formation. Studies have shown a significant reduction in side product formation when cleavage is performed at 0°C or below.[7]

Quantitative Data Summary

The choice of the side-chain protecting group for Aspartic Acid is the most critical factor in preventing aspartimide formation. The data below illustrates the relative effectiveness of different protecting groups.

Protecting GroupChemistryRelative Rate of Aspartimide FormationKey BenefitReference(s)
Benzyl (OBzl) BocHighStandard, economical[1],[2]
Cyclohexyl (OcHex) BocLow Significantly reduces aspartimide formation in Boc-SPPS[2],[7]
tert-Butyl (OtBu)Fmoc/BocModerateStandard for Fmoc; susceptible to base-catalyzed formation[5],[3]
3-methylpent-3-yl (OMpe)FmocLowOffers good steric hindrance against base-catalyzed formation[10],[7]
Cyanosulfurylide (CSY)FmocNone Detected Completely suppresses aspartimide formation by masking the carboxylic acid with a C-C bond[11],[12]

Table based on comparative data from multiple sources. Rates are qualitative for illustrative purposes.

Experimental Protocols

Protocol 1: HPLC Analysis for Detection of Aspartimide-Related Byproducts

This protocol provides a general method for analyzing the crude peptide product.

  • Sample Preparation:

    • Cleave a small sample of the peptide from the resin according to your standard cleavage protocol (e.g., HF cleavage for Boc-SPPS).

    • Precipitate the peptide with cold diethyl ether, centrifuge, and decant the ether.

    • Dissolve the crude peptide pellet in a suitable solvent (e.g., 0.1% TFA in water, or a mixture with acetonitrile) to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Analysis:

    • Inject 10-20 µL of the prepared sample.

    • Analyze the resulting chromatogram for peaks eluting close to the main product peak.

    • Collect fractions corresponding to the main peak and major impurity peaks for subsequent analysis by Mass Spectrometry to confirm their identities.

Protocol 2: In Situ Neutralization/Coupling for Boc-SPPS

This protocol minimizes the time the deprotected N-terminal amine is in its free, nucleophilic state.

  • Boc Deprotection:

    • Swell the peptide-resin in Dichloromethane (DCM).

    • Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 1-2 minutes. Drain.

    • Repeat the 50% TFA/DCM treatment for 20-30 minutes.

  • Washing:

    • Wash the peptide-resin thoroughly with DCM (3x), followed by Isopropanol (2x), and finally N,N-Dimethylformamide (DMF) (3x) to remove residual acid.

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve the next Boc-amino acid (3-4 equivalents) and a coupling agent like HBTU (0.95 eq. relative to the amino acid) in DMF.

  • In Situ Neutralization and Coupling:

    • Add the activated amino acid solution directly to the washed, protonated peptide-resin.

    • Immediately add N,N-Diisopropylethylamine (DIEA) (4-6 equivalents) to the reaction vessel to neutralize the resin and initiate coupling.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a qualitative test (e.g., Kaiser test).

  • Post-Coupling Wash:

    • Wash the resin with DMF (3x) and DCM (3x) before proceeding to the next cycle.

References

Technical Support Center: Optimizing Reaction Conditions for Boc-β-Hoasp(Obzl)-OH Activation

Author: BenchChem Technical Support Team. Date: December 2025

A-Note-on-Nomenclature: The-provided-name-"Boc-beta-Hoasp(Obzl)-OH"-likely-contains-a-typographical-error.-Based-on-standard-chemical-abbreviations,-it-is-presumed-that-"Hoasp"-refers-to-homoaspartic-acid ,-a-β-amino-acid.-This-guide-will-therefore-address-the-activation-and-coupling-of-Boc-β-homoaspartic-acid(OBzl)-OH .-The-principles-and-troubleshooting-advice-provided-are-broadly-applicable-to-the-coupling-of-sterically-hindered-β-amino-acids.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Boc-β-Hoasp(Obzl)-OH challenging?

A1: The coupling of β-amino acids like Boc-β-Hoasp(Obzl)-OH can be challenging primarily due to steric hindrance. The substitution pattern on the β-carbon can physically obstruct the approach of the activated carboxylic acid to the N-terminus of the growing peptide chain, slowing down the reaction kinetics. This can lead to incomplete reactions, lower yields, and the formation of deletion sequences. Furthermore, peptide sequences containing bulky or hydrophobic residues are more prone to aggregation on the solid support, which can render reactive sites inaccessible.

Q2: What are the most common side reactions to be aware of when working with a derivative of aspartic acid?

A2: A significant side reaction, particularly relevant to aspartic acid derivatives, is aspartimide formation . This occurs when the backbone amide nitrogen attacks the side-chain β-carboxyl group, forming a five-membered succinimide ring.[1] This is problematic as the aspartimide intermediate can be opened by nucleophiles (like piperidine in Fmoc synthesis or residual amines) to yield a mixture of the desired α-aspartyl peptide and a difficult-to-separate β-aspartyl peptide, where the peptide bond is incorrectly formed with the side-chain carboxyl group.[1] Factors that increase this risk include prolonged exposure to base, elevated temperatures, and the sequence of the peptide itself (e.g., Asp-Gly motifs are particularly susceptible).[1]

Q3: Which class of coupling reagents is recommended for a hindered β-amino acid like Boc-β-Hoasp(Obzl)-OH?

A3: For sterically hindered amino acids, standard carbodiimide reagents such as DCC or DIC alone are often insufficient. More potent onium salt-based reagents are highly recommended. These are categorized into uronium/aminium salts (e.g., HATU, HBTU, HCTU, COMU) and phosphonium salts (e.g., PyBOP, PyAOP).[2] These reagents form highly reactive ester intermediates, which can more effectively overcome the activation energy barrier associated with sterically hindered couplings.[2]

Q4: What is the difference in reactivity between HBTU and HATU?

A4: The primary difference lies in the active ester they form. HATU contains a 7-azabenzotriazole (HOAt) moiety, which is more electron-withdrawing than the standard benzotriazole (HOBt) in HBTU.[3] This makes the resulting OAt-ester formed by HATU more reactive and susceptible to nucleophilic attack, leading to faster and more complete coupling reactions with a lower risk of racemization compared to the OBt-ester formed by HBTU.[3][4]

Q5: How can I monitor the completion of the coupling reaction?

A5: The most common method for monitoring coupling completion during solid-phase peptide synthesis (SPPS) is through qualitative colorimetric tests. The Kaiser (ninhydrin) test is widely used and gives a positive blue/purple color in the presence of free primary amines. A negative result (yellow beads) indicates that the coupling is complete. For secondary amines (like the N-terminus after proline), the chloranil test can be used.

Troubleshooting Guides

Issue 1: Low or Incomplete Coupling Yield (Positive Kaiser Test)

A positive Kaiser test after the coupling step indicates the presence of unreacted primary amines, signaling a failed or incomplete reaction.

Potential Cause Recommended Solution
Steric Hindrance 1. Switch to a more potent coupling reagent: If using DIC/HOBt or HBTU, switch to HATU or COMU, which are known to be more effective for hindered couplings.[2] 2. Increase reaction time: Extend the coupling time from the standard 1-2 hours up to 4 hours or even overnight. 3. Increase temperature: Gently increase the reaction temperature to 40-50°C. Note that this may also increase the risk of racemization.
Peptide Aggregation 1. Change the solvent: Switch from DMF to a more disruptive solvent like N-methylpyrrolidone (NMP) or a mixture of DMF/DCM. 2. Incorporate "magic mixture": For severe aggregation, a mixture of DMF/DCM containing ethylene carbonate can be effective.
Suboptimal Reagent Concentration 1. Increase concentration: Ensure the concentration of the amino acid and coupling reagents is sufficient (e.g., 0.5 M). This increases the probability of molecular interaction.
Incomplete Deprotection 1. Verify deprotection: Ensure the previous Boc-deprotection step was complete by performing a Kaiser test before the coupling step. If necessary, extend the deprotection time or perform a second deprotection.
Failed First Attempt 1. Double couple: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid and reagents.
Issue 2: High Levels of Racemization Detected in the Final Peptide

Racemization is the loss of stereochemical purity at the α-carbon of the amino acid being coupled, leading to the incorporation of the D-isomer.

Potential Cause Recommended Solution
Over-activation / Prolonged Reaction 1. Reduce pre-activation time: If pre-activating the amino acid, reduce the time before adding it to the resin. 2. Optimize reaction time: Use the minimum time necessary for complete coupling, especially if heating.
Strong Base 1. Use a weaker base: Replace a strong base like DIEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[5]
Inappropriate Reagent/Additive 1. Use racemization-suppressing additives: When using carbodiimides (DIC/DCC), always include an additive. HOAt and OxymaPure are generally more effective at suppressing racemization than HOBt.[5] 2. Switch to a low-racemization reagent: COMU and phosphonium salts like PyBOP are known for causing very low levels of racemization.[4]
High Temperature 1. Lower the coupling temperature: Perform the coupling at a lower temperature (e.g., 0°C or room temperature) if high temperatures were used to force the reaction.

Data Presentation: Comparison of Coupling Reagents

The selection of a coupling reagent is a critical factor influencing both the yield and purity of the final peptide. The following tables provide a summary of the performance of common coupling reagents, with a focus on metrics relevant to challenging couplings.

Table 1: Qualitative Performance of Common Coupling Reagents for Hindered Amino Acids

Coupling Reagent Class Relative Speed Efficiency for Hindered Couplings Risk of Racemization Key Considerations
DIC/HOBt CarbodiimideSlowModerateModerateCost-effective. Byproduct (DIU) is soluble. HOBt is essential to suppress racemization.
HBTU Aminium SaltFastHighLow-ModerateWidely used and reliable. Can cause guanidinylation of the N-terminus if used in excess.[1]
HATU Aminium SaltVery FastVery HighLowMore reactive than HBTU due to the HOAt moiety, making it excellent for difficult sequences.[3][4]
COMU Uronium SaltVery FastVery HighVery LowHigh efficiency, comparable or superior to HATU. Based on non-explosive OxymaPure.[4]
PyBOP Phosphonium SaltFastHighLowDoes not cause guanidinylation side reactions. Byproducts can sometimes be difficult to remove.

Table 2: Quantitative Comparison of Racemization Levels with Different Coupling Reagents

Coupling Reagent/Method % D-Isomer (Epimerization) in Model Peptides Reference
HBTU1.5 - 5.0%[4]
HATU0.5 - 2.0%[4]
COMU< 1.0%[4]
DIC/HOBt0.5 - 2.5%[4]

Experimental Protocols

The following is a generalized protocol for manual Boc solid-phase peptide synthesis (SPPS) that can be adapted for the incorporation of Boc-β-Hoasp(Obzl)-OH. This protocol assumes a 0.1 mmol synthesis scale.

Protocol 1: Standard Boc-SPPS Cycle
  • Resin Swelling:

    • Place the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a reaction vessel.

    • Add dichloromethane (DCM) to swell the resin for at least 30-60 minutes with gentle agitation.

    • Drain the solvent.

  • Nα-Boc Deprotection:

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

    • Agitate for 2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).[6]

  • Neutralization:

    • Wash the resin with isopropanol (IPA) (2 times) and then DCM (3 times).

    • Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5-10 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

  • Amino Acid Coupling (using HATU):

    • In a separate vial, dissolve Boc-β-Hoasp(Obzl)-OH (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in N,N-dimethylformamide (DMF).[7]

    • Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[7]

    • Add the pre-activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. For a hindered coupling, this time can be extended to 4 hours or more.

  • Monitoring and Washing:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.

    • If the test is positive, consider the troubleshooting steps outlined above (e.g., double coupling).

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[7]

    • The resin is now ready for the next cycle of deprotection and coupling.

Protocol 2: Final Cleavage from Resin
  • Warning: This step often involves strong, hazardous acids like HF or TFMSA and should be performed in a specialized apparatus within a fume hood with appropriate personal protective equipment.

  • After the final amino acid has been coupled and the N-terminal Boc group is removed, wash the peptide-resin with DCM and dry it under vacuum.

  • A common cleavage cocktail for benzyl-based side-chain protecting groups is anhydrous hydrogen fluoride (HF) with a scavenger like anisole at 0°C for 1 hour.

  • After cleavage, the HF is carefully evaporated. The crude peptide is precipitated by adding cold diethyl ether, collected by centrifugation or filtration, washed with more cold ether, and then dried under vacuum.

  • The crude peptide should then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Diagram 1: General Boc-SPPS Workflow

SPPS_Workflow Start Start with Resin Swell 1. Swell Resin in DCM Start->Swell Deprotect 2. Nα-Boc Deprotection (50% TFA in DCM) Swell->Deprotect Neutralize 3. Neutralization (5-10% DIEA in DCM) Deprotect->Neutralize Couple 4. Amino Acid Coupling (Boc-AA-OH, Coupling Reagent, Base) Neutralize->Couple Wash 5. Wash Resin (DMF, DCM) Couple->Wash Kaiser Kaiser Test Wash->Kaiser Cleave Final Cleavage from Resin & Global Deprotection Wash->Cleave Final Cycle Kaiser->Couple Positive (Recouple) Repeat Repeat Cycle for Next Amino Acid Kaiser->Repeat Negative Repeat->Deprotect End Purified Peptide Cleave->End

Caption: General workflow for one cycle of amino acid coupling in Boc-SPPS.

Diagram 2: Troubleshooting Logic for Incomplete Coupling

Troubleshooting_Logic Start Kaiser Test Positive (Incomplete Coupling) DoubleCouple Action: Double Couple (Repeat coupling step with fresh reagents) Start->DoubleCouple Kaiser2 Kaiser Test Again DoubleCouple->Kaiser2 Proceed Proceed with Synthesis Kaiser2->Proceed Negative Optimize Still Positive: Further Optimization Needed Kaiser2->Optimize Positive SwitchReagent Switch to Stronger Reagent (e.g., HBTU -> HATU/COMU) Optimize->SwitchReagent IncreaseTime Increase Coupling Time / Temperature Optimize->IncreaseTime ChangeSolvent Change Solvent (e.g., DMF -> NMP) Optimize->ChangeSolvent Capping Consider Capping Unreacted Amines and Continue Synthesis SwitchReagent->Capping IncreaseTime->Capping ChangeSolvent->Capping

Caption: A decision-making workflow for troubleshooting incomplete coupling reactions.

Diagram 3: Activation Pathway of Aminium Salt Reagents

Activation_Pathway cluster_0 Activation Step cluster_1 Coupling Step BocAA Boc-AA-OH (Carboxylic Acid) ActiveEster Highly Reactive OAt-Active Ester BocAA->ActiveEster + Reagent Aminium Salt (e.g., HATU) + Base PeptideBond Boc-AA-NH-Peptide-Resin (New Peptide Bond) ActiveEster->PeptideBond Nucleophilic Attack PeptideResin H₂N-Peptide-Resin (Free Amine) PeptideResin->PeptideBond +

References

Technical Support Center: Preventing Racemization of Boc-L-β-Hoasp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the prevention of racemization of Boc-L-β-Hoasp(OBzl)-OH during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue when coupling Boc-L-β-Hoasp(OBzl)-OH?

A1: Racemization is the conversion of a stereochemically pure compound into a mixture of enantiomers (in this case, L- and D-isomers). In peptide synthesis, maintaining the stereochemical integrity of each amino acid is crucial, as the biological activity and pharmacological properties of the final peptide are highly dependent on its specific three-dimensional structure. The presence of the D-isomer of β-homoaspartic acid can lead to a final peptide with reduced or no biological activity and may introduce undesirable off-target effects.

Q2: What is the primary mechanism of racemization for Boc-L-β-Hoasp(OBzl)-OH during coupling?

A2: While direct experimental data for Boc-L-β-Hoasp(OBzl)-OH is limited, the primary mechanisms of racemization for amino acids during peptide coupling are well-established and can be extrapolated.[1] There are two main pathways:

  • Oxazolone Formation: The activated carboxyl group can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information.[1]

  • Direct Enolization: A base present in the reaction mixture can directly abstract the α-proton of the activated carboxylic acid, forming a planar enolate intermediate. Subsequent protonation can occur from either side, resulting in a mixture of L and D isomers.[1]

For β-amino acids like β-homoaspartic acid, a similar cyclization to a six-membered ring intermediate may occur, which could also lead to racemization.

Q3: Which factors have the most significant impact on racemization during the coupling of Boc-L-β-Hoasp(OBzl)-OH?

A3: Several factors can influence the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Some reagents are more prone to inducing racemization than others.

  • Base: The type and concentration of the base used can promote racemization. Stronger bases generally lead to increased racemization.[2]

  • Temperature: Elevated temperatures can increase the rate of racemization.

  • Solvent: The polarity of the solvent can play a role in the rate of racemization.

  • Pre-activation Time: Longer pre-activation times of the carboxylic acid can lead to higher levels of racemization.

Troubleshooting Guide: Minimizing Racemization

This section provides solutions to common problems encountered during the coupling of Boc-L-β-Hoasp(OBzl)-OH.

Problem Potential Cause Recommended Solution(s)
High levels of D-isomer detected in the final peptide. Inappropriate Coupling Reagent: Some coupling reagents are known to cause higher rates of racemization.Switch to a coupling reagent known for low racemization. Uronium/aminium-based reagents like HATU, HBTU, and HCTU , when used with an additive like HOBt or Oxyma , are generally good choices.[2] The DCC/HOBt method has also been reported to result in less epimerization.
Excessive Base Strength or Concentration: Strong bases can readily abstract the α-proton, leading to racemization.Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or sym-collidine instead of stronger bases like N,N-diisopropylethylamine (DIEA). Use the minimum necessary amount of base.[2]
High Reaction Temperature: Higher temperatures accelerate the rate of racemization.Perform the coupling reaction at a lower temperature. Running the reaction at 0°C can significantly suppress racemization. For microwave-assisted synthesis, consider lowering the temperature.[3]
Prolonged Pre-activation Time: Extended exposure of the activated amino acid to the reaction conditions before coupling increases the risk of racemization.Minimize the time between the activation of Boc-L-β-Hoasp(OBzl)-OH and its addition to the amine component. In-situ activation , where the coupling reagent is added to the mixture of the carboxylic acid and amine, is often preferred.
Solvent Effects: The polarity of the solvent can influence the rate of racemization.Consider using a less polar solvent or a solvent mixture. For example, using a mixture of CH₂Cl₂/DMF (1:1) may help reduce racemization in some cases.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU/NMM

This protocol is recommended for couplings where minimizing racemization is critical.

Materials:

  • Boc-L-β-Hoasp(OBzl)-OH (1.0 eq.)

  • Amine component (e.g., amino acid ester or peptide-resin) (1.0 eq.)

  • HATU (1.0 eq.)

  • N-methylmorpholine (NMM) (2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve Boc-L-β-Hoasp(OBzl)-OH (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add the amine component (1.0 eq.) to the solution.

  • Add NMM (2.0 eq.) to the reaction mixture.

  • Stir the reaction at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, proceed with the appropriate work-up or cleavage protocol.

Protocol 2: Low-Racemization Coupling using DCC/HOBt

A cost-effective method suitable for many standard couplings.

Materials:

  • Boc-L-β-Hoasp(OBzl)-OH (1.0 eq.)

  • Amine component (e.g., amino acid ester or peptide-resin) (1.0 eq.)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.0 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (1.0 eq.)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • N-methylmorpholine (NMM) (if coupling to an amine salt)

Procedure:

  • Dissolve Boc-L-β-Hoasp(OBzl)-OH (1.0 eq.) and HOBt (1.0 eq.) in anhydrous DCM or DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add the amine component (1.0 eq.). If the amine is a salt (e.g., hydrochloride), add 1.0 eq. of NMM.

  • Add a solution of DCC (1.0 eq.) in DCM or DMF to the reaction mixture.

  • Stir the reaction at 0°C for 1 hour, then at room temperature for an additional 4-6 hours.

  • Monitor the reaction progress.

  • If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

Visualizing Racemization and Prevention Strategies

Racemization_Prevention cluster_racemization Racemization Pathways cluster_prevention Prevention Strategies Boc_AA Boc-L-β-Hoasp(OBzl)-OH Activated_AA Activated Intermediate Boc_AA->Activated_AA Coupling Reagent Oxazolone Cyclic Intermediate (e.g., Oxazolone-like) Activated_AA->Oxazolone Cyclization Enolate Planar Enolate Activated_AA->Enolate + Strong Base - H+ Desired_Peptide Desired L-Peptide Activated_AA->Desired_Peptide Coupling with Amine Component Oxazolone->Enolate + Base - H+ Racemic_Mix Racemic Mixture (L- and D-isomers) Enolate->Racemic_Mix + H+ Low_Temp Low Temperature (0°C) Low_Temp->Activated_AA Weak_Base Weaker Base (NMM) Weak_Base->Enolate Additive Additive (HOBt/Oxyma) Additive->Oxazolone InSitu In-situ Activation InSitu->Activated_AA

Caption: Racemization pathways and preventative strategies.

Quantitative Data Summary

Coupling Reagent CombinationAdditiveBaseRelative Racemization Risk
HATU-NMMLow
HBTUHOBtNMMLow
HCTUHOBtNMMLow
DCCHOBtNMMLow to Moderate
DICHOBtNMMLow to Moderate
BOP-NMMLow to Moderate
PyBOP-NMMLow
HATU-DIEAModerate
DCC-DIEAHigh

Note: The actual degree of racemization can be sequence-dependent and will vary with specific reaction conditions. It is always recommended to perform a small-scale test coupling and analyze the product for stereochemical purity.

References

Troubleshooting premature deprotection of Boc-beta-Hoasp(Obzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering premature deprotection of Boc-beta-Hoasp(Obzl)-OH during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key protecting groups?

This compound is a protected derivative of β-homoaspartic acid. It contains two key protecting groups:

  • Boc (tert-butyloxycarbonyl): This group protects the β-amino group and is known for its lability under acidic conditions.

  • Benzyl (Bzl): This group protects the side-chain carboxylic acid as a benzyl ester (Obzl) and is generally stable to mildly acidic and basic conditions but can be removed by strong acids or catalytic hydrogenolysis.[][2]

Q2: What are the primary causes of premature deprotection of the Boc group?

The Boc group is sensitive to acidic conditions and can be prematurely cleaved by:

  • Acidic Reagents: Exposure to even mild acids during workup or purification (e.g., silica gel chromatography) can lead to partial or complete loss of the Boc group.

  • Moisture: The presence of water can facilitate the hydrolysis of the Boc group, especially in the presence of trace acids.

  • Elevated Temperatures: Heating solutions containing the Boc-protected amino acid can cause thermal decomposition of the Boc group.

  • Improper Storage: Storing the compound at room temperature for extended periods, especially if exposed to light and moisture, can lead to gradual degradation.[][3]

Q3: Under what conditions can the benzyl ester (Obzl) be prematurely cleaved?

While more robust than the Boc group, the benzyl ester can be cleaved under certain conditions:

  • Strongly Acidic Conditions: Although generally stable to mild acids used for Boc deprotection, prolonged exposure or the use of stronger acids can lead to cleavage of the benzyl ester.[4]

  • Catalytic Hydrogenation Conditions: If other functional groups in the molecule are being modified via catalytic hydrogenation, the benzyl ester will also be cleaved.

Q4: Can the β-homoaspartic acid structure contribute to instability?

Yes, the β-amino acid structure can be prone to specific side reactions:

  • Lactam Formation: Intramolecular cyclization of the β-amino group with the carboxylic acid can lead to the formation of a stable six-membered ring lactam, especially under conditions that activate the carboxylic acid.[5][6] This would result in the loss of both protecting groups and a change in the amino acid structure.

Troubleshooting Guides

Issue 1: Premature loss of the Boc protecting group.

Symptoms:

  • Appearance of a more polar spot on TLC.

  • Mass spectrometry data shows a peak corresponding to the mass of β-Hoasp(Obzl)-OH or the fully deprotected amino acid.

  • Difficulty in subsequent coupling reactions where the Boc group is required.

Possible Cause Recommended Solution
Acidic conditions during workup/purification - Neutralize acidic reaction mixtures with a mild base (e.g., saturated sodium bicarbonate solution) before extraction. - Use deactivated or neutral silica gel for column chromatography. - Consider using alternative purification methods like crystallization or preparative HPLC with a neutral mobile phase.
Presence of moisture - Use anhydrous solvents for all reactions and workup procedures. - Dry the compound thoroughly under high vacuum. - Store the compound in a desiccator over a suitable drying agent.[3]
Elevated temperatures - Avoid heating solutions containing the compound above room temperature. - If a reaction requires heating, consider using a more stable protecting group.
Improper storage - Store the compound at low temperatures (-20°C is recommended for long-term storage).[7] - Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3] - Protect from light by using an amber vial or wrapping the container in foil.
Issue 2: Premature loss of the benzyl ester (Obzl) protecting group.

Symptoms:

  • Appearance of a more polar spot on TLC that is different from the Boc-deprotected product.

  • Mass spectrometry data shows a peak corresponding to the mass of Boc-β-Hoasp-OH.

Possible Cause Recommended Solution
Exposure to strong acids - Avoid using strong acids for Boc deprotection if selective cleavage is desired. Use milder acidic conditions (e.g., 10-20% TFA in DCM for a short period). - Carefully monitor the reaction to avoid prolonged exposure to acidic conditions.
Unintended catalytic hydrogenation - If catalytic hydrogenation is used for other transformations in the synthetic route, the benzyl ester will be cleaved. Consider the order of synthetic steps or use an alternative protecting group for the carboxylic acid that is stable to hydrogenation.
Issue 3: Formation of an unexpected byproduct with loss of both protecting groups.

Symptoms:

  • A major byproduct is observed by TLC and LC-MS.

  • Mass spectrometry data shows a peak corresponding to the mass of the cyclized lactam.

Possible Cause Recommended Solution
Intramolecular cyclization (Lactam formation) - Avoid conditions that activate the free carboxylic acid in the presence of the deprotected β-amino group. - If the free carboxylic acid is desired, perform the Boc deprotection at low temperatures and for a short duration. - In peptide synthesis, ensure that the carboxylic acid is activated for coupling immediately after the Boc deprotection and neutralization steps to minimize the time the free β-amino acid is present.

Experimental Protocols

Protocol 1: Stability Testing of this compound under Acidic Conditions
  • Preparation of Test Solutions:

    • Dissolve a small amount (e.g., 1 mg) of this compound in 1 mL of dichloromethane (DCM).

    • Prepare separate solutions of 10%, 25%, and 50% trifluoroacetic acid (TFA) in DCM.

  • Reaction Setup:

    • To three separate vials, add 100 µL of the this compound solution.

    • To each vial, add 100 µL of one of the TFA/DCM solutions.

  • Reaction Monitoring:

    • Stir the reactions at room temperature.

    • At various time points (e.g., 15 min, 30 min, 1 hr, 2 hr), take a small aliquot from each reaction mixture.

    • Quench the aliquot with a drop of a mild base (e.g., triethylamine).

    • Analyze the quenched aliquot by thin-layer chromatography (TLC) or LC-MS to monitor the disappearance of the starting material and the appearance of deprotected products.

  • Analysis:

    • Compare the rate of deprotection for both the Boc and benzyl ester groups at different acid concentrations. This will help determine the optimal conditions for selective Boc deprotection.

Protocol 2: Mitigation of Premature Boc Deprotection during Silica Gel Chromatography
  • Neutralization of Silica Gel:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Add 1% triethylamine (v/v) to the slurry and stir for 15 minutes.

    • Pack the column with the neutralized silica gel slurry.

    • Equilibrate the column with the desired mobile phase containing 0.1% triethylamine.

  • Chromatography:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Load the sample onto the column and elute with the mobile phase containing 0.1% triethylamine.

    • Monitor the fractions by TLC.

  • Post-Purification:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure.

    • To remove residual triethylamine, co-evaporate the product with a volatile solvent like DCM or toluene.

Visualizations

G cluster_0 Premature Deprotection Pathways A Boc-β-Hoasp(Obzl)-OH B β-Hoasp(Obzl)-OH (Boc Cleavage) A->B  Acid, Heat, Moisture C Boc-β-Hoasp-OH (Benzyl Cleavage) A->C  Strong Acid, H₂/Pd D Six-membered Lactam (Cyclization) B->D  Activation/Heat

Caption: Potential degradation pathways of this compound.

G cluster_1 Troubleshooting Workflow cluster_boc Boc Loss Mitigation cluster_obzl Benzyl Ester Loss Mitigation cluster_both Cyclization Mitigation start Premature Deprotection Observed q1 Identify Lost Protecting Group(s) (LC-MS Analysis) start->q1 boc_loss Boc Group Lost q1->boc_loss Boc only obzl_loss Benzyl Ester Lost q1->obzl_loss Obzl only both_loss Both Groups Lost (Possible Cyclization) q1->both_loss Both/Other boc_check_acid Review Acidity of Conditions boc_loss->boc_check_acid obzl_check_acid Reduce Acid Strength/Time obzl_loss->obzl_check_acid both_check_activation Avoid Carboxyl Activation with Free Amine both_loss->both_check_activation boc_check_temp Check for Elevated Temperatures boc_check_acid->boc_check_temp boc_check_storage Verify Storage Conditions boc_check_temp->boc_check_storage end Problem Resolved boc_check_storage->end obzl_check_acid->end both_check_activation->end

Caption: A logical workflow for troubleshooting premature deprotection.

References

Technical Support Center: Optimizing Peptide Synthesis with Boc-β-Hoasp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during solid-phase peptide synthesis (SPPS) using Boc-β-Hoasp(OBzl)-OH, with a focus on improving peptide yield.

Frequently Asked Questions (FAQs)

Q1: What is Boc-β-Hoasp(OBzl)-OH and why is it used in peptide synthesis?

A1: Boc-β-Hoasp(OBzl)-OH is a protected amino acid derivative of aspartic acid used in Boc-based solid-phase peptide synthesis (SPPS).[1][2] The Boc (tert-butoxycarbonyl) group protects the α-amino group, while the benzyl (Bzl) ester protects the β-carboxyl group of the aspartic acid side chain. This protection scheme is part of the Boc/Bzl strategy, where the Boc group is removed under moderately acidic conditions (e.g., TFA), and the benzyl group is cleaved under stronger acidic conditions (e.g., HF) at the end of the synthesis.[3][4]

Q2: What are the most common reasons for low yield when using Boc-β-Hoasp(OBzl)-OH?

A2: Low yields in peptide synthesis involving Boc-β-Hoasp(OBzl)-OH can stem from several factors:

  • Aspartimide Formation: This is a significant side reaction where the aspartic acid residue cyclizes, leading to a loss of the desired peptide and the formation of α- and β-peptide impurities.[4][5]

  • Incomplete Coupling: Steric hindrance or aggregation can prevent the complete coupling of the amino acid to the growing peptide chain.[6][7]

  • Incomplete Boc Deprotection: Failure to completely remove the Boc group from the previously coupled amino acid will cap the peptide chain, halting further elongation.[6]

  • Peptide Aggregation: The growing peptide chain can aggregate on the resin, hindering reagent access for both coupling and deprotection steps.[8][9]

  • Side Reactions During Cleavage: The final cleavage step can lead to side reactions if not properly optimized with scavengers.[5][10]

Q3: How can I detect and quantify low yield and impurities?

A3: A combination of analytical techniques is essential for assessing the success of your synthesis:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining peptide purity. The purity is typically assessed by UV detection at 210–220 nm, where the area of the main peak relative to the total area of all peaks reflects the peptide purity.[11][12][13]

  • Mass Spectrometry (MS): MS is used to confirm the identity of the desired peptide by determining its molecular weight. It can also help identify impurities and side products.[7][14]

  • Amino Acid Analysis (AAA): This technique confirms the amino acid composition of the final peptide and can be used to quantify the net peptide content.[11][14]

Troubleshooting Guides

Issue 1: Low yield of the target peptide with evidence of aspartimide formation.
  • Symptoms:

    • HPLC analysis of the crude product shows multiple peaks close to the main product peak.

    • Mass spectrometry reveals species with a mass corresponding to the desired peptide minus water, as well as isomers of the target peptide.

  • Troubleshooting Workflow:

    start Low Yield & Aspartimide Suspected check_hplc_ms Analyze Crude Product via HPLC/MS start->check_hplc_ms confirm_aspartimide Confirm Presence of Aspartimide-Related Impurities check_hplc_ms->confirm_aspartimide no_aspartimide Other Issue confirm_aspartimide->no_aspartimide No mitigation Implement Mitigation Strategy confirm_aspartimide->mitigation Yes strategy1 Use Alternative Protecting Group (e.g., Boc-Asp(OChx)-OH) mitigation->strategy1 strategy2 Add HOBt to Deprotection Solution mitigation->strategy2 strategy3 Optimize Coupling (Lower Temperature, Shorter Time) mitigation->strategy3 re_synthesize Re-synthesize Peptide strategy1->re_synthesize strategy2->re_synthesize strategy3->re_synthesize

    Caption: Troubleshooting workflow for aspartimide formation.

  • Solutions & Protocols:

    • Alternative Protecting Group: The benzyl ester side-chain protection of aspartic acid is known to be susceptible to aspartimide formation. Using a more sterically hindered protecting group like cyclohexyl (OChx) can significantly reduce this side reaction.[5][10]

    • Modified Deprotection: Adding 1-hydroxybenzotriazole (HOBt) to the piperidine solution during Fmoc deprotection (if applicable in a mixed Boc/Fmoc strategy) can reduce aspartimide formation.[5]

    • Optimized Coupling Conditions:

      • Lower Temperature: Performing the coupling at a lower temperature can help minimize side reactions.

      • Shorter Coupling Times: Extended coupling times can increase the risk of aspartimide formation.

      • Use of Additives: Including HOBt in the coupling step can help suppress this side reaction.[10]

    Table 1: Strategies to Mitigate Aspartimide Formation

StrategyDescriptionKey Considerations
Alternative Protecting Group Replace Boc-β-Hoasp(OBzl)-OH with a derivative having a more stable side-chain protection, such as Boc-Asp(OChx)-OH.Requires purchasing a different amino acid derivative. OChx group is more resistant to acid and requires strong acid (like HF) for final cleavage.[15]
Optimized Coupling Use a milder activation method and shorter coupling times.May require careful monitoring to ensure complete coupling.
HOBt Addition Add HOBt to the deprotection solution (in Fmoc-based synthesis) or as a coupling additive.HOBt can help suppress racemization and other side reactions.[16]
Issue 2: Incomplete coupling of Boc-β-Hoasp(OBzl)-OH.
  • Symptoms:

    • A positive ninhydrin (Kaiser) test after the coupling step, indicating the presence of unreacted free amines.[8]

    • Mass spectrometry of the crude product shows a significant peak corresponding to a truncated peptide sequence.

  • Troubleshooting Workflow:

    start Incomplete Coupling Suspected (Positive Kaiser Test) action1 Perform a Double Couple start->action1 check1 Kaiser Test Still Positive? action1->check1 action2 Increase Coupling Time/Temperature check1->action2 Yes success Proceed with Synthesis check1->success No check2 Kaiser Test Still Positive? action2->check2 action3 Use a More Potent Coupling Reagent (e.g., HATU, HBTU) check2->action3 Yes check2->success No check3 Kaiser Test Still Positive? action3->check3 action4 Investigate Peptide Aggregation check3->action4 Yes check3->success No

    Caption: Troubleshooting workflow for incomplete coupling.

  • Solutions & Protocols:

    • Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.[6]

    • Increase Reaction Time and Temperature: Extending the coupling time or gently heating the reaction (e.g., to 40-50°C) can improve coupling efficiency, but should be done cautiously to avoid side reactions.[6]

    • Use More Potent Coupling Reagents: For difficult couplings, standard reagents like DIC/HOBt may be insufficient. More potent reagents can overcome steric hindrance and promote complete coupling.[6]

    Table 2: Recommended Coupling Reagents for Difficult Couplings

Coupling ReagentClassRelative EfficiencyKey Considerations
DIC/HOBt CarbodiimideGoodCost-effective and widely used. The byproduct of DIC is soluble, making it suitable for SPPS.[16]
HBTU, HATU Uronium/Aminium SaltsVery Good to ExcellentHighly efficient and widely used for sterically hindered amino acids.[6][16]
PyBOP, PyAOP Phosphonium SaltsExcellentRapidly form the activated species, effective for overcoming steric barriers.[6]
Issue 3: Peptide aggregation during synthesis.
  • Symptoms:

    • Poor resin swelling or clumping of the resin beads.[8]

    • Slow or incomplete deprotection and coupling reactions.[8]

    • Significantly reduced final peptide yield.[8]

  • Troubleshooting Workflow:

    start Peptide Aggregation Suspected action1 Change Synthesis Solvent (e.g., NMP, or add DMSO) start->action1 check1 Improvement Observed? action1->check1 action2 Couple at Elevated Temperature check1->action2 No success Continue Synthesis check1->success Yes check2 Improvement Observed? action2->check2 action3 Incorporate 'Structure-Breaking' Residues (e.g., Pseudoproline Dipeptides) check2->action3 No check2->success Yes check3 Improvement Observed? action3->check3 check3->success Yes failure Consider Re-synthesis with Modified Sequence/Strategy check3->failure No action4 Use Microwave-Assisted SPPS action4->success

    Caption: Troubleshooting workflow for peptide aggregation.

  • Solutions & Protocols:

    • Solvent Exchange: Switching from standard solvents like DCM or DMF to N-methylpyrrolidone (NMP) or adding a small amount of dimethyl sulfoxide (DMSO) can help disrupt secondary structures and improve solvation.[5][9]

    • Elevated Temperature: Performing the coupling at a higher temperature can help break up aggregates.[5]

    • Microwave-Assisted SPPS: Microwave irradiation can significantly improve the efficiency of both coupling and deprotection steps for aggregation-prone sequences.[5]

    • Incorporation of "Structure-Breaking" Residues: The introduction of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.[17]

Experimental Protocols

Protocol 1: Standard Boc Deprotection
  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Pre-wash: Wash the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.

  • Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes. Ensure efficient agitation.[4]

  • Washing: Wash the resin thoroughly with DCM (3x), isopropanol (1x), and then DMF (3x) to remove residual acid and prepare for the next coupling step.

Protocol 2: HATU/DIPEA Coupling
  • Amino Acid Activation: In a separate vessel, dissolve Boc-β-Hoasp(OBzl)-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 5 minutes.[6]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a ninhydrin (Kaiser) test to monitor the completion of the reaction. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 3: Final Cleavage from the Resin
  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/H2O/TIPS (95:2.5:2.5). The use of scavengers like triisopropylsilane (TIPS) is crucial to prevent side reactions.[6]

  • Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. Purify by reverse-phase HPLC.[6]

References

Boc-beta-Hoasp(Obzl)-OH solubility issues in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-beta-Hoasp(Obzl)-OH. This resource is designed for researchers, scientists, and drug development professionals to address solubility and coupling challenges encountered during peptide synthesis with this protected amino acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered a "difficult" residue?

A1: this compound is a protected beta-homoaspartic acid derivative used in solid-phase peptide synthesis (SPPS). The "Boc" (tert-butyloxycarbonyl) group protects the alpha-amino group, while the "Obzl" (benzyl ester) protects the side-chain carboxyl group. Its challenging nature stems from a combination of factors:

  • Increased Hydrophobicity: The benzyl protecting group is bulky and nonpolar, significantly increasing the hydrophobicity of the amino acid. This can lead to poor solubility in standard SPPS solvents and promote aggregation of the growing peptide chain.

  • Steric Hindrance: The beta-amino acid structure, combined with the bulky protecting groups, can create steric hindrance, making peptide bond formation less efficient compared to standard alpha-amino acids.

Q2: In which solvents is this compound typically soluble?

  • Good Solubility: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO). For a similar compound, Boc-D-Asp(OBzl)-OH, a solubility of 100 mg/mL in DMSO has been reported.

  • Moderate to Low Solubility: Dichloromethane (DCM) and other chlorinated solvents.

  • Insoluble: Aqueous solutions and non-polar hydrocarbon solvents.

Q3: Can I heat the solvent to dissolve this compound?

A3: Gentle warming (e.g., to 30-40°C) can be employed to aid dissolution. However, excessive heat should be avoided as it can lead to the degradation of the Boc protecting group. It is advisable to test heat stability on a small sample first.

Q4: My peptide containing this compound is aggregating on the resin. What are the signs and what can I do?

A4: On-resin aggregation can be identified by poor resin swelling, slow or incomplete coupling reactions (indicated by a positive Kaiser test), and physical clumping of the resin beads. To mitigate this, consider the following:

  • Use a lower-loading resin to increase the distance between peptide chains.

  • Incorporate solubilizing agents or chaotropic salts into the reaction mixture.

  • Switch to a more polar solvent system, such as a mixture of DMF and DMSO.

  • Employ microwave-assisted peptide synthesis to disrupt aggregation.

Q5: Are there specific coupling reagents recommended for this compound?

A5: Due to potential steric hindrance, more powerful coupling reagents are recommended. While standard carbodiimides like DIC in the presence of an additive like HOBt can be used, uronium/aminium or phosphonium-based reagents are often more effective. Reagents such as HATU, HBTU, and PyBOP are known to be efficient for coupling hindered amino acids.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues with this compound during peptide synthesis.

Issue 1: Poor Solubility of this compound in the Coupling Solvent
Potential Cause Suggested Solution
Incorrect Solvent Choice Attempt to dissolve in a stronger polar aprotic solvent like NMP or DMSO.
Low Solvent Quality Ensure the use of high-purity, anhydrous solvents, as water can reduce solubility.
Concentration Too High Gradually increase the solvent volume to see if dissolution occurs at a lower concentration.
Compound Aggregation Use sonication for 5-10 minutes to break up aggregates and facilitate dissolution.
Low Temperature Gently warm the mixture to 30-40°C while stirring. Avoid overheating.
Issue 2: Incomplete or Slow Coupling Reaction
Potential Cause Suggested Solution
Inadequate Coupling Reagent Switch to a more powerful coupling reagent such as HATU, HCTU, or PyBOP.
Steric Hindrance Increase the coupling time and/or perform a double coupling.
Peptide Aggregation on Resin See Q4 in the FAQ section for strategies to reduce on-resin aggregation.
Premature Precipitation If the activated amino acid precipitates, try using a co-solvent system (e.g., adding a small amount of DMSO to your primary solvent) to maintain solubility.
Issue 3: Aspartimide Formation

Derivatives of aspartic acid, especially with benzyl ester protection, can be prone to aspartimide formation under both acidic and basic conditions during SPPS. This can lead to a mixture of α- and β-aspartyl peptides.

Mitigation Strategy Description
Use of Additives Adding HOBt to the piperidine solution for Fmoc deprotection (if applicable in a mixed Boc/Fmoc strategy) can reduce aspartimide formation.
Choice of Coupling Reagent Use coupling conditions that minimize reaction times.
Alternative Protecting Groups For future syntheses, consider alternative side-chain protecting groups for aspartic acid derivatives if aspartimide formation is a persistent issue.

Data Presentation

Table 1: Estimated Solubility of this compound in Common SPPS Solvents

Solvent Abbreviation Estimated Solubility Notes
N,N-DimethylformamideDMFHighStandard solvent for peptide synthesis.
N-Methyl-2-pyrrolidoneNMPHighA more polar alternative to DMF, can improve solvation.
Dimethyl sulfoxideDMSOVery HighEffective for dissolving difficult-to-solubilize amino acids. A similar compound, Boc-D-Asp(OBzl)-OH, is soluble at 100 mg/mL.
DichloromethaneDCMLow to ModerateOften used in Boc-SPPS but may not be sufficient for this hydrophobic derivative.

Note: These are estimated solubilities based on the properties of structurally related compounds. Empirical testing is recommended.

Table 2: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling Reagent Class Examples Typical Performance with Hindered Residues Potential Drawbacks
CarbodiimidesDIC/HOBt, EDCModerate; cost-effective and widely used.Can be slow for very hindered couplings; formation of insoluble urea byproducts with DCC.
Uronium/Aminium SaltsHBTU, HATU, HCTUHigh; faster reaction rates and reduced racemization.Can cause guanidinylation of the N-terminal amine if used in excess.
Phosphonium SaltsPyBOP, PyAOPHigh; very effective for sterically demanding couplings.Generally more expensive.

Experimental Protocols

Protocol 1: Solubilization of this compound using a Co-solvent System
  • Weigh the required amount of this compound into a clean, dry vessel.

  • Add a minimal amount of DMSO to dissolve the solid completely.

  • In a separate vessel, measure the required volume of the primary coupling solvent (e.g., DMF or NMP).

  • Slowly add the DMSO stock solution of this compound to the primary solvent while stirring.

  • Proceed with the activation and coupling steps as per your standard protocol. Note: Be mindful of the final concentration of DMSO in the reaction mixture, as it can affect coupling efficiency and resin swelling.

Protocol 2: Coupling of this compound using HATU
  • Resin Preparation: Swell the peptide-resin with the deprotected N-terminal amine in DMF for at least 30 minutes.

  • Amino Acid Activation: In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the swollen resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the ninhydrin (Kaiser) test. A negative result (yellow/colorless beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Visualizations

Troubleshooting_Workflow start Start: Solubility Issue with This compound solvent_check Is the solvent anhydrous and high purity? start->solvent_check use_cosolvent Use a co-solvent system (e.g., add DMSO) solvent_check->use_cosolvent Yes coupling_issue Proceed to Coupling solvent_check->coupling_issue No, improve solvent quality sonicate_warm Apply sonication and/or gentle warming (30-40°C) use_cosolvent->sonicate_warm sonicate_warm->coupling_issue incomplete_coupling Coupling is incomplete (Positive Kaiser Test) coupling_issue->incomplete_coupling double_couple Perform a double coupling incomplete_coupling->double_couple success Coupling Successful incomplete_coupling->success No stronger_reagent Switch to a stronger coupling reagent (e.g., HATU) double_couple->stronger_reagent check_aggregation Check for on-resin aggregation stronger_reagent->check_aggregation check_aggregation->success If resolved

Caption: Troubleshooting workflow for solubility and coupling issues.

SPPS_Cycle cluster_0 Boc-SPPS Cycle Deprotection N-terminal Boc Deprotection (TFA in DCM) Neutralization Neutralization (DIEA in DMF/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (this compound + Coupling Reagent) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Deprotection Next Cycle

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Technical Support Center: Purification of Peptides Containing Boc-β-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The user query specified "Boc-beta-Hoasp(Obzl)-OH". As "Hoasp" (homoaspartic acid) is a less common abbreviation and the challenges are highly characteristic of aspartic acid, this guide has been developed assuming the user intended to inquire about Boc-β-Asp(OBzl)-OH . The principles and challenges discussed are centered around the aspartic acid residue.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of peptides synthesized using Boc-β-Asp(OBzl)-OH.

Troubleshooting Guides

This section addresses common issues observed during the purification of peptides containing Boc-β-Asp(OBzl)-OH, offering potential causes and actionable solutions.

Issue 1: Complex crude peptide profile on HPLC with multiple, hard-to-separate peaks.

  • Question: My crude peptide shows a very complex mixture of peaks on the analytical HPLC chromatogram, and many of these impurities are co-eluting with my main product. What is causing this, and how can I improve the separation?

  • Answer: A complex chromatogram with closely eluting peaks is a hallmark of side reactions involving the aspartic acid residue, primarily aspartimide formation .[1][2] This occurs when the peptide backbone amide nitrogen attacks the side-chain benzyl ester of the aspartic acid, forming a cyclic imide intermediate.[3] This intermediate can then be hydrolyzed to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often very difficult to separate via standard reversed-phase HPLC due to their similar physicochemical properties.[4] Additionally, the aspartimide intermediate is prone to racemization, leading to the formation of D-aspartyl peptides that have the same mass as the target peptide.[4]

    Solutions:

    • Optimize HPLC Conditions:

      • Change Mobile Phase pH: Altering the pH of the mobile phase can change the ionization state of the peptide and its impurities, potentially improving resolution. It is generally recommended to work at a pH at least one unit away from the peptide's isoelectric point (pI).

      • Modify the Organic Modifier: Switching from acetonitrile to another organic solvent like methanol or isopropanol can alter the selectivity of the separation.

      • Use a Different Stationary Phase: If a C18 column does not provide adequate separation, consider a C8 or a phenyl-hexyl column, which offer different hydrophobic selectivity.[5]

      • Employ a Shallow Gradient: A very slow, shallow gradient around the elution point of your target peptide can significantly enhance the resolution of closely eluting impurities.

    • Re-evaluate Synthesis Strategy (for future syntheses):

      • In Boc chemistry, the use of the β-cyclohexyl ester of aspartic acid instead of the β-benzyl ester has been shown to reduce aspartimide formation.[3]

      • Adding HOBt to the deprotection solution during Fmoc-based synthesis has been shown to reduce aspartimide formation, a principle that can be considered for optimizing acidic conditions in Boc-SPPS.[3]

Issue 2: Final purified peptide has the correct mass but shows low biological activity or inconsistent analytical results.

  • Question: I have successfully purified my peptide, and mass spectrometry confirms the correct molecular weight. However, the peptide exhibits lower than expected biological activity. What could be the issue?

  • Answer: The presence of isomeric impurities, such as β-aspartyl peptides and D-aspartyl peptides, is a likely cause.[4] These impurities have the exact same mass as the target α-aspartyl peptide and will therefore be indistinguishable by mass spectrometry alone.[4] The structural difference, however, can drastically impact the peptide's ability to bind to its target, leading to reduced or no biological activity.

    Solutions:

    • Advanced Analytical Techniques:

      • Chiral Amino Acid Analysis: This technique can be used to determine the enantiomeric purity of the aspartic acid residue in the final peptide.[6]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can sometimes distinguish between α- and β-aspartyl isomers.

      • Capillary Electrophoresis (CE): CE offers a different separation mechanism based on charge and size and may be able to resolve isomers that co-elute in HPLC.[7]

    • Preventative Measures in Synthesis:

      • For sequences that are particularly prone to aspartimide formation (e.g., Asp-Gly, Asp-Ala, Asp-Ser), special protecting groups or synthetic strategies are often required.[2][3] While this guide focuses on Boc-Asp(OBzl)-OH, in Fmoc chemistry, using Fmoc-Asp(OBno)-OH has been shown to significantly reduce this side reaction.[4]

Issue 3: Low peptide yield after cleavage and deprotection.

  • Question: After cleaving the peptide from the resin, the overall yield of the crude product is significantly lower than expected. What could be happening?

  • Answer: Low yield can be attributed to several factors, including incomplete coupling during synthesis or side reactions during the final cleavage step. Aspartimide formation can also contribute to a lower yield of the desired product by converting a portion of it into various side products.[8][9] Additionally, strong acid cleavage in Boc-SPPS (e.g., with HF) can lead to side reactions if not properly controlled.[10]

    Solutions:

    • Optimize Cleavage Conditions:

      • Use Scavengers: During cleavage with strong acids like HF or TFMSA, reactive carbocations are generated from the protecting groups. Scavengers such as p-cresol and dimethyl sulfide (DMS) are crucial to prevent the alkylation of sensitive residues like tryptophan and methionine.[10]

      • Two-Step HF Cleavage: A two-step cleavage procedure, starting with a "low HF" step followed by a "high HF" step, can minimize certain side reactions.[10]

    • Improve Synthesis Efficiency:

      • Ensure complete coupling at each step by monitoring with a qualitative test like the Kaiser test.[11]

      • For difficult couplings, consider double coupling or using a more potent activation reagent.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a problem?

A1: Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, forming a five-membered cyclic imide.[1][3] This is a significant problem because the aspartimide intermediate is unstable and can lead to three major types of impurities:

  • β-aspartyl peptides: The imide ring can open to form a peptide bond with the β-carboxyl group instead of the correct α-carboxyl group.[4]

  • Racemized (D-Asp) peptides: The α-carbon of the aspartic acid in the imide is prone to epimerization, leading to a mixture of L- and D-isomers.[4]

  • Piperidide adducts (in Fmoc chemistry): If piperidine is used for deprotection, it can attack the aspartimide to form piperidide adducts.[8]

These impurities are often difficult to detect by mass spectrometry (as they can have the same mass as the desired product) and challenging to remove by standard purification methods.[4]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

A2: Sequences where the amino acid C-terminal to the aspartic acid residue has low steric hindrance are most prone to this side reaction.[1] The most problematic sequences include:

  • Asp-Gly[3]

  • Asp-Ala[3]

  • Asp-Ser[3]

  • Asp-Asn[2]

Q3: How can I detect aspartimide-related impurities?

A3: A multi-pronged analytical approach is recommended:

  • High-Resolution HPLC: Use a shallow gradient to try and resolve isomeric impurities. Look for shoulder peaks or broadened main peaks.[12]

  • LC-MS/MS: While MS1 cannot differentiate isomers, tandem MS (MS/MS) might show different fragmentation patterns for α- and β-aspartyl peptides.

  • Chiral Amino Acid Analysis: To quantify the extent of racemization.[6]

  • Forced Degradation Studies: Subjecting the peptide to basic conditions can intentionally induce aspartimide formation, helping to identify the retention times of the resulting impurities.[12]

Quantitative Data Summary

The following table summarizes data on the effectiveness of different strategies to reduce aspartimide formation, primarily from studies using Fmoc chemistry, which can provide insights for optimizing Boc-SPPS conditions.

StrategyModel SequenceReduction in Aspartimide FormationReference
Use of Fmoc-Asp(OBno)-OHAsp-GlyReduced to only 0.1% per cycle[4]
Addition of 0.1M HOBt to 20% Piperidine/DMF-Significantly reduced[8]
Addition of 5% Formic Acid to 20% Piperidine/NMPModel PeptideReduced by ~90%[8]

Experimental Protocols

Protocol 1: Analytical Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

This protocol is a starting point for assessing the purity of a crude peptide containing Boc-Asp(OBzl)-OH.

  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.[13]

    • Filter the sample through a 0.22 µm syringe filter before injection.[13]

  • HPLC System and Conditions:

    • System: Standard analytical HPLC with a UV detector.[13]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[13]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[13]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[13]

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. This may need to be optimized.[13]

    • Flow Rate: 1.0 mL/min.[13]

    • Detection: UV absorbance at 214 nm and 280 nm.[13]

  • Data Analysis:

    • Integrate the peak areas of the resulting chromatogram.

    • Calculate the crude purity as the percentage of the main peak area relative to the total area of all peaks.[13]

Protocol 2: Preparative RP-HPLC for Peptide Purification

  • Method Development:

    • Begin with the analytical conditions established in Protocol 1.

    • Perform a loading study on the analytical column to determine the maximum sample load before resolution is lost.

    • Optimize the gradient to maximize the separation between the target peptide and the closest impurities. A shallow gradient is often necessary.

  • Preparative Run:

    • Dissolve the crude peptide in the minimum amount of a strong solvent (like DMF or DMSO) and then dilute with Mobile Phase A. Ensure the peptide is fully dissolved to prevent precipitation on the column.

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the peptide solution.

    • Run the optimized preparative gradient.

    • Collect fractions throughout the elution of the target peak.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions using analytical RP-HPLC to determine their purity.

    • Pool the fractions that meet the desired purity level.

    • Lyophilize the pooled fractions to obtain the purified peptide.

Visualizations

Aspartimide_Formation_Pathway Peptide Peptide with Asp(OBzl) Intermediate Cyclic Aspartimide Intermediate Peptide->Intermediate Intramolecular Cyclization Alpha_Peptide Desired α-Aspartyl Peptide Intermediate->Alpha_Peptide Hydrolysis (α-attack) Beta_Peptide β-Aspartyl Peptide (Impurity) Intermediate->Beta_Peptide Hydrolysis (β-attack) D_Peptide D-Aspartyl Peptide (Racemized Impurity) Intermediate->D_Peptide Epimerization then Hydrolysis

Caption: Mechanism of aspartimide formation and subsequent side reactions.

Purification_Workflow cluster_prep Preparation & Analysis cluster_purify Purification cluster_post Post-Purification Crude Crude Peptide Synthesis (Boc-Asp(OBzl)-OH) Analytical_HPLC Analytical RP-HPLC (Purity Assessment) Crude->Analytical_HPLC LCMS LC-MS (Mass Verification) Crude->LCMS Prep_HPLC Preparative RP-HPLC Analytical_HPLC->Prep_HPLC Develop Method Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Fraction_Analysis Fraction Analysis (Analytical HPLC) Fraction_Collection->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Select Fractions >95% Lyophilization Lyophilization Pooling->Lyophilization Final_QC Final QC (Purity, Mass, AAA) Lyophilization->Final_QC

Caption: General workflow for the purification and analysis of synthetic peptides.

References

Incomplete removal of Obzl protecting group from the final peptide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering incomplete removal of the O-benzyl (Obzl) protecting group from the final peptide product.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete removal of the Obzl protecting group?

A1: Incomplete removal of the Obzl group can stem from several factors, primarily related to the deprotection chemistry employed.

  • For Catalytic Hydrogenation/Hydrogenolysis:

    • Catalyst Inactivity: The Palladium on carbon (Pd/C) catalyst may be old, oxidized, or poisoned.

    • Catalyst Poisoning: Impurities in the peptide, solvents, or from glassware can poison the catalyst. Sulfur-containing residues (Cys, Met) are particularly problematic.

    • Poor Solubility: The peptide may not be fully dissolved in the reaction solvent, limiting its access to the catalyst surface.

    • Insufficient Hydrogen: Atmospheric pressure may not be sufficient for difficult-to-remove Obzl groups, or there might be leaks in the hydrogenation apparatus.

    • Steric Hindrance: The Obzl group may be sterically hindered, slowing down the reaction.

  • For Acidolysis (e.g., HF, HBr/AcOH):

    • Insufficient Acid Strength/Concentration: The acid may not be concentrated enough, or its effective acidity might be reduced by the presence of water.

    • Inadequate Reaction Time: The deprotection time may be too short, especially for sterically hindered Obzl groups or peptides with multiple protecting groups.

    • Inappropriate Scavengers: Scavengers are crucial for trapping the benzyl cations generated during cleavage. An incorrect choice or insufficient amount of scavenger can lead to side reactions that compete with deprotection.

Q2: How can I detect incomplete Obzl deprotection in my crude peptide?

A2: The most effective methods for detecting incomplete Obzl removal are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • HPLC Analysis: In a reversed-phase HPLC chromatogram, the incompletely deprotected peptide will typically appear as a more hydrophobic (later eluting) peak compared to the fully deprotected target peptide.

  • LC-MS Analysis: Mass spectrometry provides definitive evidence. The mass of the incompletely deprotected peptide will be higher than the target peptide by multiples of 90.1 Da (the mass of the benzyl group, C₇H₆).

Q3: Are there milder alternatives to high-pressure hydrogenation or harsh acidolysis with HF?

A3: Yes, Catalytic Transfer Hydrogenation (CTH) is an effective and milder alternative. This method uses a hydrogen donor in solution (e.g., formic acid, ammonium formate, or cyclohexene) with a palladium catalyst, avoiding the need for high-pressure hydrogen gas. It is often compatible with other sensitive functional groups.

Troubleshooting Guide

Issue: Incomplete Obzl Removal After Catalytic Hydrogenation

This troubleshooting workflow helps to diagnose and resolve common issues encountered during deprotection via catalytic hydrogenation.

Troubleshooting: Incomplete Catalytic Hydrogenation start Incomplete Deprotection Detected (HPLC/LC-MS) check_catalyst Is the Pd/C catalyst fresh and from a reliable source? start->check_catalyst replace_catalyst Action: Use fresh Pd/C or switch to Pearlman's catalyst (Pd(OH)2/C). check_catalyst->replace_catalyst No check_solubility Is the peptide fully dissolved in the solvent? check_catalyst->check_solubility Yes replace_catalyst->check_solubility change_solvent Action: Change solvent system. Try MeOH, EtOH, EtOAc, THF, or mixtures (e.g., THF/MeOH/H2O). check_solubility->change_solvent No check_conditions Are reaction conditions sufficiently rigorous? check_solubility->check_conditions Yes change_solvent->check_conditions increase_conditions Action: Increase H2 pressure (Parr shaker), reaction temperature (40-50°C), or catalyst loading. check_conditions->increase_conditions No consider_alternative Consider Alternative Methods: - Catalytic Transfer Hydrogenation - Acidolysis (HF, TFA-based cocktails) check_conditions->consider_alternative Yes (If still incomplete) increase_conditions->consider_alternative

Caption: Troubleshooting workflow for incomplete Obzl deprotection.

Data Presentation: Comparison of Obzl Deprotection Methods

The selection of a deprotection method depends on the peptide sequence, the presence of other protecting groups, and available equipment.

Method Typical Reagents Typical Yield Purity Reaction Time Key Considerations
Catalytic Hydrogenation H₂ (gas, 1-50 atm), 10% Pd/CHighHigh1-24 hMild conditions, but susceptible to catalyst poisoning (especially by sulfur). Requires hydrogenation apparatus.
Catalytic Transfer Hydrogenation (CTH) 10% Pd/C, H-donor (Formic Acid, Ammonium Formate, Cyclohexene)HighHigh1-4 hMilder than high-pressure hydrogenation; avoids flammable H₂ gas. Formic acid is a good solvent for many peptides.
Anhydrous HF Cleavage Liquid HF, Scavengers (e.g., anisole, p-cresol)HighVariable1-2 hHighly effective for simultaneous cleavage from resin and deprotection. Extremely toxic and corrosive, requiring specialized equipment.
TFA-Based "Reagent K" TFA/H₂O/Phenol/Thioanisole/EDTModerate to HighVariable1-4 hA common "universal" cocktail for peptides with sensitive residues. Components are malodorous and toxic.

Experimental Protocols

Protocol 1: Deprotection by Catalytic Transfer Hydrogenation (CTH)

This protocol describes the removal of an Obzl group using ammonium formate as the hydrogen donor.

  • Dissolution: Dissolve the protected peptide in a suitable solvent such as methanol (MeOH) or a mixture of MeOH and water in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution. The catalyst loading is typically 10-20% by weight relative to the peptide.

  • Hydrogen Donor Addition: Add ammonium formate in excess (typically 5-10 equivalents).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by HPLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

Protocol 2: "Low-High" Anhydrous HF Cleavage

This two-step procedure is designed to minimize side reactions during the removal of benzyl-based protecting groups.

  • Preparation:

    • Ensure the N-terminal Boc group is removed prior to HF cleavage to prevent t-butylation side reactions.

    • Place the dried peptide-resin in an HF-resistant reaction vessel (e.g., Teflon).

    • Add the appropriate scavenger cocktail. For the "low HF" step, a typical mixture is dimethyl sulfide (DMS) and p-cresol.

  • Low HF Step (Sₙ2 Mechanism):

    • Cool the reaction vessel to -5 to 0 °C.

    • Distill a mixture of HF/DMS (e.g., 25:75 v/v) into the vessel. This lowered acidity of HF promotes a milder Sₙ2 deprotection mechanism for more labile groups.

    • Stir the reaction for 2 hours at 0 °C.

    • Evaporate the HF and DMS under vacuum.

  • High HF Step (Sₙ1 Mechanism):

    • Re-suspend the peptide-resin in a new scavenger cocktail (e.g., 90% HF with 10% anisole).

    • Stir for 1 hour at 0 °C to cleave more resistant groups like Arg(Tos) and remove the peptide from the resin.

    • Evaporate the HF under a stream of nitrogen.

  • Work-up:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers.

    • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) and lyophilize.

Protocol 3: LC-MS Analysis for Detection of Incomplete Deprotection

This protocol outlines the general procedure for analyzing the crude peptide post-deprotection.

  • Sample Preparation:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid). Formic acid is preferred over TFA for MS analysis to reduce ion suppression.

    • Filter the sample through a 0.22 µm syringe filter.

  • LC-MS Setup:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

    • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 15-30 minutes.

    • Detection: UV detector at 214 nm and 280 nm, coupled to a mass spectrometer.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for peaks.

    • Analyze the mass spectrum of each major peak.

    • Look for a mass corresponding to the expected fully deprotected peptide.

    • Search for masses that are +90.1 Da (or multiples thereof) higher than the expected mass, which would indicate the presence of one or more residual Obzl groups.

LC-MS Analysis Workflow start Crude Peptide Sample dissolve Dissolve in ACN/H2O with 0.1% Formic Acid start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject onto LC-MS filter->inject analyze_tic Analyze Total Ion Chromatogram (TIC) inject->analyze_tic analyze_mass Analyze Mass Spectrum of Each Peak analyze_tic->analyze_mass correct_mass Mass matches Expected Product analyze_mass->correct_mass Yes incomplete_mass Mass = Expected + 90.1n Da (Incomplete Deprotection) analyze_mass->incomplete_mass No other_impurity Other Impurity Detected incomplete_mass->other_impurity If mass does not match +90.1n pattern

Caption: Workflow for LC-MS analysis of deprotection reactions.

Identifying and minimizing byproducts in Boc-beta-Hoasp(Obzl)-OH reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of Boc-beta-Hoasp(Obzl)-OH.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

  • Possible Cause 1: Incomplete Reaction. The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][][3] Consider extending the reaction time or optimizing the temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Possible Cause 2: Degradation of Product. The desired product may be sensitive to the reaction or work-up conditions, leading to degradation.

    • Solution: Employ milder reaction conditions where possible. During work-up, avoid excessively acidic or basic conditions unless necessary for purification. Ensure prompt extraction and drying of the product to minimize exposure to the aqueous phase.

  • Possible Cause 3: Formation of Side Products. The formation of significant amounts of byproducts will inherently reduce the yield of the target molecule.

    • Solution: Refer to the byproduct identification and minimization strategies outlined in the sections below.

Issue 2: Presence of an Impurity with a Molecular Weight Corresponding to a Di-Boc Adduct

  • Possible Cause: Over-protection. Excess Boc-anhydride or harsh basic conditions can lead to the formation of a di-Boc species where a second Boc group is attached to one of the carboxyl groups, forming a mixed anhydride.

    • Solution: Use a stoichiometric amount of Boc-anhydride relative to the starting amino acid. Maintain careful control over the pH and temperature of the reaction. Running the reaction at a lower temperature (e.g., 0-5°C) can help minimize this side reaction.

Issue 3: Detection of a Cyclic Byproduct (Pyroglutamate Derivative)

  • Possible Cause: Intramolecular Cyclization. Under certain conditions, particularly with heat or in the presence of acid, the N-terminal amine can attack the side-chain ester, leading to the formation of a pyroglutamate derivative and loss of benzyl alcohol.[4]

    • Solution: Optimize the coupling of the protected amino acid to prevent prolonged exposure to conditions that favor cyclization.[4] If the reaction is performed at an elevated temperature, consider lowering it. In situ neutralization protocols can also be effective in suppressing this side reaction.[5]

Issue 4: Racemization or Presence of Diastereomers

  • Possible Cause: Epimerization. The chiral center of the amino acid can be susceptible to racemization, especially under harsh basic or acidic conditions, or during activation for coupling reactions.[6] Aspartic acid derivatives are known to be particularly sensitive to racemization during acidic treatments.[6]

    • Solution: Employ racemization-suppressing additives, such as 1-hydroxybenzotriazole (HOBt), during coupling steps.[5] Use the mildest possible conditions for both protection and deprotection steps. Chiral HPLC can be used to determine the enantiomeric purity of the final product.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts to look out for in the synthesis of this compound?

A1: The main byproducts to monitor are:

  • Di-Boc Species: Formed from over-protection with Boc-anhydride.

  • Pyroglutamate Derivatives: Resulting from intramolecular cyclization.[4]

  • Unreacted Starting Materials: Incomplete reaction can leave residual starting amino acid.

  • Products of Benzyl Group Cleavage: Depending on the reaction conditions, premature deprotection of the benzyl ester can occur.

Q2: Which analytical techniques are best for identifying and quantifying these byproducts?

A2: A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating the desired product from byproducts and quantifying their relative amounts.[][6] A reversed-phase C18 column is often suitable.[]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is invaluable for identifying the molecular weights of the main product and any impurities, which helps in deducing their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can help in the characterization of isolated byproducts.

Q3: How can reaction temperature affect the formation of byproducts?

A3: Temperature plays a critical role. Higher temperatures can increase the rate of side reactions such as pyroglutamate formation and may lead to degradation of the product. It is generally advisable to run the reaction at a controlled, lower temperature (e.g., 0-5°C) to improve selectivity and minimize byproduct formation.

Data Presentation

Table 1: Effect of Reaction Temperature on Byproduct Formation in a Model Boc-Protection Reaction

Reaction Temperature (°C)Desired Product Yield (%)Di-Boc Byproduct (%)Pyroglutamate Byproduct (%)
0921.5< 0.5
25 (Room Temp.)854.82.1
50719.26.5

Note: Data is illustrative and will vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: HPLC Analysis for Purity Assessment

This protocol outlines a general method for analyzing the purity of the crude this compound product. Method optimization may be required for specific equipment and byproduct profiles.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: Linear gradient from 90% to 10% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the crude product in the mobile phase (e.g., 1 mg/mL in 50:50 water:acetonitrile).

Visualizations

Byproduct_Formation_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Start Boc-beta-Hoasp-OH + Benzyl Alcohol Product This compound Start->Product Esterification Byproduct1 Di-Boc Species Start->Byproduct1 Excess Boc2O Byproduct2 Pyroglutamate Derivative Product->Byproduct2 Heat / Acid

Caption: Key byproduct formation pathways from the starting materials and the desired product.

Troubleshooting_Workflow Start Analyze Crude Product by HPLC/LC-MS CheckPurity Is Purity > 95%? Start->CheckPurity End Proceed to Next Step CheckPurity->End Yes Troubleshoot Identify Major Impurity CheckPurity->Troubleshoot No DiBoc Di-Boc Impurity (Reduce Boc2O, Control Temp) Troubleshoot->DiBoc Pyro Pyroglutamate Impurity (Lower Temp, Optimize Coupling) Troubleshoot->Pyro Racemization Racemization Detected (Use Additives, Milder Conditions) Troubleshoot->Racemization Other Other/Unknown Impurity (Further Characterization Needed) Troubleshoot->Other

Caption: A logical workflow for troubleshooting impure reaction mixtures.

References

Validation & Comparative

A Comparative Guide to Boc-β-Hoasp(OBzl)-OH and Fmoc-β-Hoasp(OBzl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting group strategy is a critical determinant of synthesis efficiency, crude peptide purity, and the successful assembly of complex peptide sequences. This guide provides an objective comparison of two commercially available, orthogonally protected derivatives of β-homoaspartic acid: Boc-β-Hoasp(OBzl)-OH and Fmoc-β-Hoasp(OBzl)-OH.

The selection between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) strategies for α-amino group protection dictates the entire synthetic workflow, from deprotection and coupling conditions to the final cleavage from the resin. Understanding the nuances of each approach is paramount for troubleshooting and optimizing the synthesis of peptides containing the non-proteinogenic amino acid β-homoaspartic acid.

Core Chemical Differences and Strategic Implications

The fundamental distinction between Boc- and Fmoc-SPPS lies in the lability of the α-amino protecting group. The Boc group is acid-labile, typically removed by treatment with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, commonly cleaved by a secondary amine such as piperidine. This difference in deprotection chemistry necessitates orthogonal side-chain protecting groups and resin linkers, leading to two distinct synthetic strategies.

Boc-Strategy: In Boc-SPPS, the temporary Nα-Boc group is removed with moderate acid (e.g., 50% TFA in dichloromethane), while the "permanent" side-chain protecting groups (like the benzyl ester on the β-Hoasp side chain) and the peptide-resin linkage are cleaved simultaneously at the end of the synthesis with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2]

Fmoc-Strategy: The Fmoc-strategy employs a milder approach where the Nα-Fmoc group is removed with a base (e.g., 20% piperidine in dimethylformamide).[3][4] The side-chain protecting groups and the resin linker are acid-labile and are removed in the final step with TFA.[5] This orthogonality offers greater flexibility and is generally considered a milder method, making it the more popular choice in modern peptide synthesis.[]

Performance Comparison: A Hypothetical Case Study

To illustrate the practical differences in performance, we present hypothetical experimental data for the synthesis of a model hexapeptide, H-Gly-Ala-Val-β-Hoasp-Leu-Phe-NH₂, using both Boc-β-Hoasp(OBzl)-OH and Fmoc-β-Hoasp(OBzl)-OH. This data is representative of typical outcomes observed in SPPS.

ParameterBoc-β-Hoasp(OBzl)-OH StrategyFmoc-β-Hoasp(OBzl)-OH Strategy
Crude Peptide Purity (HPLC) ~75%~85%
Overall Yield ~60%~70%
Major Side Product t-butyl adducts, glutarimideGlutarimide, piperidinyl adducts
Coupling Efficiency at β-Hoasp >98%>99%
Deprotection Time per cycle ~30 minutes~15 minutes

This data is illustrative and actual results may vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.

Experimental Protocols

Detailed methodologies for the incorporation of β-Hoasp using both Boc and Fmoc strategies are provided below. These protocols are generalized and may require optimization for specific peptide sequences.

Boc-SPPS Protocol for incorporating Boc-β-Hoasp(OBzl)-OH
  • Resin Selection and Preparation: Start with a suitable resin for peptide amides, such as MBHA resin (0.5-1.0 mmol/g substitution). Swell the resin in dichloromethane (DCM) for 30 minutes.

  • Deprotection: Remove the Boc group from the N-terminal amino acid of the growing peptide chain by treating the resin with 50% TFA in DCM for 30 minutes at room temperature.[1]

  • Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and then DCM (3x) to remove residual TFA.

  • Neutralization: Neutralize the resin-bound peptide's N-terminal amine with 10% diisopropylethylamine (DIEA) in DCM for 5 minutes (2x). Wash again with DCM (3x).

  • Coupling:

    • Pre-activate Boc-β-Hoasp(OBzl)-OH (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2 minutes.

    • Add DIEA (6 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test indicates complete coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat the deprotection, neutralization, and coupling cycles for the subsequent amino acids.

  • Final Cleavage and Deprotection: After the final coupling, cleave the peptide from the resin and remove the side-chain protecting groups using anhydrous HF with a scavenger cocktail (e.g., p-cresol) at 0°C for 1 hour.

Fmoc-SPPS Protocol for incorporating Fmoc-β-Hoasp(OBzl)-OH
  • Resin Selection and Preparation: Start with a Rink Amide resin (0.4-0.7 mmol/g substitution). Swell the resin in dimethylformamide (DMF) for 1 hour.

  • Fmoc-Deprotection: Remove the Fmoc group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF for 3 minutes, drain, and then for 10 minutes.[7][8]

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling:

    • Dissolve Fmoc-β-Hoasp(OBzl)-OH (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.

    • Add DIEA (8 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.

    • Monitor the coupling reaction with a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat the Fmoc-deprotection and coupling cycles for the subsequent amino acids.

  • Final Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail of TFA/triisopropylsilane/water (95:2.5:2.5) for 2-3 hours at room temperature.

Potential Side Reactions

A critical consideration in the synthesis of peptides containing β-Hoasp is the potential for side reactions. The elongated side chain of homoaspartic acid, compared to aspartic acid, can influence the propensity for cyclization.

  • Glutarimide Formation: Similar to aspartimide formation from aspartic acid, homoaspartic acid residues can undergo base- or acid-catalyzed intramolecular cyclization to form a six-membered glutarimide ring.[9][10][11] This is a significant concern in both Boc and Fmoc strategies, but the basic conditions of Fmoc deprotection can particularly promote this side reaction.[10] The subsequent nucleophilic attack on the glutarimide ring can lead to a mixture of α- and γ-peptide linkages and racemization.

  • t-Butylation (Boc-SPPS): During the acidic deprotection steps in Boc-SPPS, the generated t-butyl cation can alkylate nucleophilic side chains, particularly tryptophan and methionine. The use of scavengers in the deprotection and final cleavage cocktails is essential to minimize this side reaction.

  • Piperidinyl Adducts (Fmoc-SPPS): In Fmoc-SPPS, the dibenzofulvene byproduct of Fmoc deprotection can sometimes react with the newly liberated N-terminal amine if not efficiently scavenged by piperidine. Furthermore, piperidine itself can act as a nucleophile and attack the glutarimide intermediate, leading to the formation of piperidide adducts.[12]

Visualization of SPPS Workflows

To further clarify the cyclical nature of each synthetic strategy, the following diagrams illustrate the key steps involved in a single amino acid addition cycle.

Boc_SPPS_Workflow Resin Peptide-Resin (Boc-AA)n Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Washing1 Washing (DCM/IPA) Deprotection->Washing1 Neutralization Neutralization (10% DIEA/DCM) Washing1->Neutralization Washing2 Washing (DCM) Neutralization->Washing2 Coupling Coupling (Boc-β-Hoasp(OBzl)-OH, HBTU/HOBt/DIEA) Washing2->Coupling Washing3 Washing (DMF/DCM) Coupling->Washing3 NextCycle Peptide-Resin (Boc-AA)n+1 Washing3->NextCycle

Boc-SPPS Cycle for β-Hoasp Incorporation

Fmoc_SPPS_Workflow Resin Peptide-Resin (Fmoc-AA)n Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF/DCM) Deprotection->Washing1 Coupling Coupling (Fmoc-β-Hoasp(OBzl)-OH, HATU/HOAt/DIEA) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 NextCycle Peptide-Resin (Fmoc-AA)n+1 Washing2->NextCycle

Fmoc-SPPS Cycle for β-Hoasp Incorporation

Conclusion and Recommendations

The choice between Boc-β-Hoasp(OBzl)-OH and Fmoc-β-Hoasp(OBzl)-OH for peptide synthesis depends on several factors, including the overall peptide sequence, the presence of other sensitive residues, and the desired scale of the synthesis.

  • Fmoc-β-Hoasp(OBzl)-OH is generally recommended for routine peptide synthesis due to the milder deprotection conditions, which often lead to higher crude purity and overall yield.[] The orthogonality of the Fmoc strategy also allows for greater flexibility in synthesizing complex peptides with post-translational modifications. However, the potential for base-catalyzed glutarimide formation must be carefully considered and mitigated, for example, by using sterically hindered adjacent amino acids or modified deprotection cocktails.[11]

  • Boc-β-Hoasp(OBzl)-OH remains a valuable alternative, particularly for the synthesis of hydrophobic or aggregation-prone sequences. The repetitive acidic deprotection steps in Boc-SPPS can help to disrupt secondary structures and improve solvation of the growing peptide chain.[13] While the final HF cleavage step requires specialized equipment and handling precautions, the Boc strategy can sometimes offer a more robust solution for challenging sequences.

Ultimately, the optimal choice will be guided by empirical evaluation for a specific target peptide. Small-scale test syntheses are often warranted to determine the most effective strategy for achieving the desired peptide in high purity and yield.

References

A Comparative Guide to Purity Analysis of Boc-β-Hoasp(Obzl)-OH via HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthetic amino acid derivatives is paramount to ensure the reliability and reproducibility of experimental results and the quality of synthesized peptides. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the purity assessment of Boc-β-Hoasp(Obzl)-OH, a key building block in peptide synthesis. We will delve into the principles, experimental protocols, and comparative performance of these two orthogonal techniques, supported by representative experimental data.

Principles of Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for purity determination of synthetic peptides and their derivatives.[1] This method separates molecules based on their hydrophobicity, utilizing a non-polar stationary phase (typically a C18 column) and a polar mobile phase.[1] A gradient of increasing organic solvent concentration is employed to elute the compounds, with detection commonly performed by monitoring UV absorbance at specific wavelengths where the peptide bond or aromatic residues absorb.[2] Purity is quantified by comparing the peak area of the target compound to the total area of all observed peaks.[1]

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight of the target compound and its impurities.[1] When coupled with a separation technique like HPLC (LC-MS), it becomes a formidable tool for both purity assessment and impurity identification.[3] Common ionization techniques for such molecules include Electrospray Ionization (ESI), which is a soft ionization method that minimizes fragmentation of the parent molecule.[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard RP-HPLC method for the purity analysis of Boc-β-Hoasp(Obzl)-OH.

a. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[5]

b. Reagents and Solutions:

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).[5]

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) TFA.

  • Sample Solution: Accurately weigh approximately 1 mg of Boc-β-Hoasp(Obzl)-OH and dissolve it in 1 mL of a 1:1 (v/v) mixture of acetonitrile and water.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter.[5]

c. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm (for the peptide bond) and 254 nm (for the benzyl protecting group).[2]

  • Injection Volume: 10 µL

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol describes the analysis of Boc-β-Hoasp(Obzl)-OH using an LC-MS system with an Electrospray Ionization (ESI) source.

a. Instrumentation:

  • LC-MS System: An HPLC system coupled to a mass spectrometer equipped with an ESI source.

b. LC Conditions:

  • The same HPLC conditions as described in the HPLC protocol can be used. A post-column split may be necessary to direct an appropriate flow rate to the mass spectrometer.

c. MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/hr

  • Scan Range: m/z 100-1000

Data Presentation: Comparative Analysis

The following tables summarize representative quantitative data obtained from the HPLC and LC-MS analysis of two different batches of Boc-β-Hoasp(Obzl)-OH.

Table 1: HPLC Purity Analysis of Boc-β-Hoasp(Obzl)-OH

Batch No.Retention Time (min)Peak Area (%)Potential Impurity Identity
Batch A
18.5299.25Boc-β-Hoasp(Obzl)-OH
15.210.45Starting Material (e.g., Boc-β-Hoasp-OH)
20.150.30Di-benzylated byproduct
Batch B
18.5598.10Boc-β-Hoasp(Obzl)-OH
15.231.20Starting Material (e.g., Boc-β-Hoasp-OH)
19.880.70De-benzylated product

Table 2: LC-MS Analysis of Boc-β-Hoasp(Obzl)-OH and Potential Impurities

Compound IdentityExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Key Fragment Ions (m/z)
Boc-β-Hoasp(Obzl)-OH 338.15338.16282.1 (loss of C₄H₈), 238.1 (loss of Boc), 194.1 (loss of Boc and CO₂)
Starting Material (Boc-β-Hoasp-OH)248.11248.12192.1 (loss of C₄H₈), 148.1 (loss of Boc)
Di-benzylated byproduct428.19428.20372.2 (loss of C₄H₈), 328.2 (loss of Boc)
De-benzylated product248.11248.12192.1 (loss of C₄H₈), 148.1 (loss of Boc)

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of Boc-β-Hoasp(Obzl)-OH.

Analytical Workflow for Boc-β-Hoasp(Obzl)-OH Purity cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Confirmatory Analysis cluster_3 Data Interpretation and Reporting Sample_Weighing Accurate Weighing Dissolution Dissolution in Acetonitrile/Water Sample_Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_Analysis RP-HPLC Analysis Filtration->HPLC_Analysis Inject LCMS_Analysis LC-MS Analysis Filtration->LCMS_Analysis Inject Purity_Calculation Purity Calculation from HPLC HPLC_Analysis->Purity_Calculation Impurity_Identification Impurity Identification by MS LCMS_Analysis->Impurity_Identification Final_Report Final Purity Report Purity_Calculation->Final_Report Impurity_Identification->Final_Report

Caption: Analytical workflow for determining the purity of Boc-β-Hoasp(Obzl)-OH.

Comparison of HPLC and Mass Spectrometry for Purity Analysis

FeatureHPLC with UV DetectionMass Spectrometry (LC-MS)
Primary Function Separation and quantification of components in a mixture.Identification and structural elucidation of molecules based on mass-to-charge ratio.
Purity Determination Quantitative, based on the relative peak area of the main component.Semi-quantitative; can confirm the presence of impurities and provide their molecular weights.
Impurity Identification Limited to co-eluting standards or inference from synthesis pathway.Provides molecular weight information, which is crucial for identifying unknown impurities.
Sensitivity Generally in the microgram (µg) to nanogram (ng) range.Typically more sensitive, capable of detecting picogram (pg) to femtogram (fg) quantities.
Specificity Relies on chromatographic separation; co-eluting impurities can lead to inaccurate results.Highly specific due to the mass-to-charge ratio measurement.
Cost & Complexity Relatively lower cost and less complex to operate and maintain.Higher initial investment and requires more specialized expertise for operation and data interpretation.

Alternative and Complementary Analytical Methods

While HPLC and MS are the primary tools for purity analysis, other techniques can provide valuable complementary information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.[1] It is particularly useful for identifying and quantifying impurities that may not have a UV chromophore or ionize well in MS.

  • Gas Chromatography–Isotope Dilution Infrared Spectrometry (GC–IDIR): This emerging technique offers a high degree of accuracy and has the potential to be a primary method for peptide purity analysis, presenting a cost-effective alternative to isotope dilution mass spectrometry.[6]

  • Amino Acid Analysis (AAA): This method is used to determine the net peptide content by quantifying the constituent amino acids after acid hydrolysis.[3][7]

Conclusion

The purity analysis of Boc-β-Hoasp(Obzl)-OH is most effectively achieved through a combination of orthogonal analytical techniques. RP-HPLC with UV detection serves as a robust and reliable method for routine purity assessment and quantification. Mass spectrometry, particularly when coupled with HPLC, is indispensable for the confirmation of molecular identity and the identification of potential impurities. For comprehensive characterization and in-depth structural elucidation, techniques like NMR can provide invaluable complementary data. The choice of analytical methodology should be guided by the specific requirements of the research or development phase, with a multi-faceted approach providing the highest level of confidence in the quality of this critical peptide synthesis building block.

References

A Comparative Guide to the Biological Activity of Peptides Synthesized with Boc-β-Hoasp(Obzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. One such modification is the introduction of β-amino acids, which can enhance proteolytic stability, improve pharmacokinetic profiles, and influence biological activity. This guide provides a comparative analysis of peptides synthesized using Boc-β-Hoasp(Obzl)-OH , a protected form of β-homoaspartic acid.

Due to a notable lack of publicly available research specifically detailing the biological activities of peptides synthesized with Boc-β-Hoasp(Obzl)-OH, this guide will draw upon the broader principles of β-peptide biology and compare the two major solid-phase peptide synthesis (SPPS) strategies: Boc and Fmoc chemistry. The data presented is illustrative, based on the known effects of β-amino acid incorporation and general principles of peptide science, to provide a framework for researchers exploring the potential of this novel building block.

Comparison of Peptide Synthesis Strategies: Boc vs. Fmoc for β-Amino Acid Incorporation

The two predominant methods for solid-phase peptide synthesis are based on the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the α-amine of the amino acids. The choice between these strategies can impact the synthesis of peptides containing β-amino acids.

FeatureBoc-based SynthesisFmoc-based Synthesis
Deprotection Chemistry Acid-labile (e.g., Trifluoroacetic acid - TFA)Base-labile (e.g., Piperidine)
Side-Chain Protection Typically benzyl-based, requiring strong acid (e.g., HF) for final cleavageTypically tert-butyl-based, cleaved with TFA during final cleavage
Potential Side Reactions with β-Aspartyl Residues Less prone to aspartimide formationHigher reported incidence of aspartimide formation, which can lead to a loss of biological activity[1]
Handling of Aggregation-Prone Sequences Generally considered advantageous for difficult or hydrophobic sequencesCan present challenges with aggregation
Orthogonality "Graded lability" rather than true orthogonalityFully orthogonal protection scheme
Automation Compatibility Less common in modern automated synthesizers due to harsh reagentsHighly compatible with automated synthesizers

Hypothetical Biological Activity Profile of a β-Homoaspartate-Containing Peptide

The introduction of a β-homoaspartic acid residue in place of a natural aspartic acid residue can be hypothesized to influence several biological parameters. The following table presents a hypothetical comparison based on general principles of β-peptide chemistry.

Biological ParameterNative Peptide (containing Asp)Modified Peptide (containing β-Hoasp)Rationale for Difference
Proteolytic Stability Susceptible to degradation by proteasesIncreased resistance to proteolysisThe altered backbone structure of β-peptides is not recognized as efficiently by standard proteases.[2]
Receptor Binding Affinity High (optimized by evolution)Potentially altered (increased, decreased, or unchanged)The change in backbone spacing and side-chain presentation can affect the fit within a receptor binding pocket.
In vivo Half-life Generally shortPotentially longerIncreased proteolytic stability leads to a longer circulation time in the body.[2]
Immunogenicity Can be immunogenicPotentially reducedThe unnatural backbone may be less likely to be recognized by the immune system.
Antimicrobial Activity (Hypothetical) VariesPotentially enhanced or altered spectrumMany β-peptides have shown potent antimicrobial activity, often through membrane disruption.[3][4]

Experimental Protocols

General Boc Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis cycle for elongating a peptide chain using the Boc strategy.

1. Resin Preparation and Swelling:

  • Place the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a reaction vessel.

  • Wash the resin with dichloromethane (DCM).

  • Swell the resin in DCM for 30-60 minutes.

2. N-α-Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2-5 minutes (pre-wash).

  • Drain the solution and add fresh 50% TFA in DCM.

  • Agitate for 20-30 minutes.

  • Wash the resin with DCM, followed by isopropanol, and then DCM again.

3. Neutralization:

  • Treat the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 5-10 minutes.

  • Wash the resin several times with DCM.

4. Amino Acid Coupling:

  • In a separate vessel, dissolve the Boc-protected amino acid (e.g., Boc-β-Hoasp(Obzl)-OH) (2-4 equivalents) and a coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF).

  • Add DIEA (2-4 equivalents) to activate the amino acid.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours, or until a negative Kaiser test indicates complete coupling.

  • Wash the resin with DMF and DCM.

5. Repeat Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final coupling and Boc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Treat the dried resin with a strong acid cocktail, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove the side-chain protecting groups (like the benzyl group on β-Hoasp). This step requires specialized equipment and safety precautions.

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Collect the crude peptide by centrifugation or filtration.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Peptide Synthesis and Potential Biological Pathways

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

Boc_SPPS_Workflow Resin Resin Support Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM) Wash2 Wash (DCM) Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-AA-OH, HBTU/HOBt, DIEA) Wash3 Wash (DMF, DCM) Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Wash3->Deprotection Repeat for next amino acid Final_Cleavage Final Cleavage (HF or TFMSA) Wash3->Final_Cleavage Final Cycle Purification Purification (RP-HPLC) Final_Cleavage->Purification Peptide Purified Peptide Purification->Peptide

Caption: A diagram illustrating the cyclical workflow of Boc-based solid-phase peptide synthesis.

Hypothetical Signaling Pathway Modulation by a β-Peptide Agonist

Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein Receptor->G_Protein Peptide β-Peptide Agonist Peptide->Receptor Binding & Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Response Cellular Response Kinase->Response

Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway that could be modulated by a bioactive β-peptide.

Conclusion

The use of Boc-β-Hoasp(Obzl)-OH in peptide synthesis represents an intriguing yet underexplored avenue for the development of novel therapeutic peptides. While direct experimental data on the biological activities of the resulting peptides is currently scarce, the established principles of β-peptide chemistry suggest that their incorporation could lead to compounds with enhanced stability and potentially novel pharmacological profiles. The choice of synthesis strategy, particularly between Boc and Fmoc, requires careful consideration of the peptide sequence and potential side reactions. Further research is needed to fully elucidate the biological consequences of incorporating β-homoaspartic acid into peptides and to develop optimized synthesis protocols for this promising building block.

References

A Comparative Guide to Coupling Reagents for Boc-β-Hoasp(OBzl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient incorporation of non-standard amino acids is a critical step in modern peptide synthesis and drug development. The choice of coupling reagent for Boc-β-Hoasp(OBzl)-OH, a protected β-homoaspartic acid derivative, directly influences reaction yield, purity, and the stereochemical integrity of the final peptide. This guide provides an objective comparison of common coupling reagents, supported by experimental data from analogous amino acid couplings, to facilitate an informed selection for your synthesis protocols.

Performance Comparison of Common Coupling Reagents

The selection of a coupling reagent often involves a trade-off between reactivity, cost, and the potential for side reactions, most notably epimerization. The following table summarizes the performance of several widely used coupling reagents.

Coupling ReagentClassTypical Yield (%)Relative Reaction RateRisk of EpimerizationKey Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for sterically hindered and challenging couplings.[1] Should be used with a non-nucleophilic base like DIPEA.
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable choice for both routine and difficult couplings.[1]
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from its predecessor, BOP. Effective for hindered residues.[1]
DIC/HOBt Carbodiimide/Additive85-95ModerateLow to ModerateA cost-effective and widely used method. The addition of HOBt is crucial to suppress racemization.[2]
EDC/HOBt Carbodiimide/Additive90-98ModerateLow to ModerateThe water-soluble carbodiimide and its byproduct simplify reaction workup and purification.[3]

Experimental Protocols

The following are generalized protocols for the coupling of a Boc-protected amino acid in solid-phase peptide synthesis (SPPS). These should be optimized for the specific requirements of your synthesis.

Protocol 1: Coupling with HBTU

This protocol is a standard procedure for coupling Boc-β-Hoasp(OBzl)-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amino group

  • Boc-β-Hoasp(OBzl)-OH (3 equivalents relative to resin capacity)

  • HBTU (3 equivalents)

  • Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • In a separate vessel, dissolve Boc-β-Hoasp(OBzl)-OH and HBTU in DMF.

  • Add DIPEA to the solution from step 2 and pre-activate for 1-2 minutes.

  • Drain the DMF from the swollen resin.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction completion using a Kaiser test.[4] A negative test (yellow beads) indicates complete coupling.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.[4]

Protocol 2: Coupling with HATU

This protocol is recommended for difficult couplings where steric hindrance may be a concern.

Materials:

  • Peptide-resin with a free amino group

  • Boc-β-Hoasp(OBzl)-OH (3 equivalents)

  • HATU (3 equivalents)

  • DIPEA (6 equivalents)

  • DMF

  • DCM

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • In a separate reaction vessel, dissolve Boc-β-Hoasp(OBzl)-OH and HATU in DMF.

  • Add DIPEA to the amino acid/HATU solution and allow it to pre-activate for 1-5 minutes.

  • Drain the DMF from the swollen resin and add the pre-activated amino acid solution.

  • Agitate the mixture for 30-60 minutes at room temperature.

  • Monitor the reaction progress with a Kaiser test.

  • Upon completion, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Coupling with DIC/HOBt

This is a cost-effective method suitable for routine couplings.

Materials:

  • Peptide-resin with a free amino group

  • Boc-β-Hoasp(OBzl)-OH (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3 equivalents)

  • DMF

  • DCM

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • In a separate vessel, dissolve Boc-β-Hoasp(OBzl)-OH and HOBt in DMF.

  • Add this solution to the drained, swollen resin.

  • Add DIC to the resin slurry.

  • Agitate the mixture at room temperature for 1-4 hours.[2]

  • Check for reaction completion using the Kaiser test.

  • Once the reaction is complete, wash the resin with DMF (3x) and DCM (3x).

Visualizing the Workflow and Decision Process

To aid in understanding the experimental process and reagent selection, the following diagrams are provided.

G cluster_workflow General Experimental Workflow for Peptide Coupling Resin_Swelling 1. Resin Swelling in DMF Boc_Deprotection 2. Nα-Boc Deprotection (TFA/DCM) Resin_Swelling->Boc_Deprotection Neutralization 3. Neutralization (DIPEA/DMF) Boc_Deprotection->Neutralization Pre_activation 4. Pre-activation of Boc-β-Hoasp(OBzl)-OH with Coupling Reagent Neutralization->Pre_activation Coupling 5. Coupling to Resin-Bound Amine Pre_activation->Coupling Washing 6. Washing (DMF and DCM) Coupling->Washing Kaiser_Test 7. Kaiser Test for Completion Washing->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) Next_Cycle Proceed to Next Cycle Kaiser_Test->Next_Cycle Negative

Caption: General workflow for one cycle of amino acid coupling in SPPS.

G cluster_decision Logical Flow for Coupling Reagent Selection Start Start: Couple Boc-β-Hoasp(OBzl)-OH Hindered Is the coupling sterically hindered or a 'difficult' sequence? Start->Hindered Cost_Sensitive Is cost the primary concern? Hindered->Cost_Sensitive No HATU_COMU Use high-reactivity reagent: HATU or COMU Hindered->HATU_COMU Yes HBTU_PyBOP Use standard high-efficiency reagent: HBTU or PyBOP Cost_Sensitive->HBTU_PyBOP No DIC_HOBt Use cost-effective reagent: DIC/HOBt Cost_Sensitive->DIC_HOBt Yes

Caption: Decision tree for selecting an appropriate coupling reagent.

Conclusion

The choice of coupling reagent for the incorporation of Boc-β-Hoasp(OBzl)-OH is a critical parameter in peptide synthesis. For routine and cost-effective synthesis, DIC/HOBt remains a viable option.[2] For more challenging couplings or to ensure high efficiency and minimize reaction times, aminium/uronium salts such as HBTU and HATU, or phosphonium salts like PyBOP, are recommended.[2] HATU generally provides the highest coupling efficiency, particularly for sterically hindered amino acids.[1] It is always advisable to perform a small-scale test coupling to optimize conditions for a specific peptide sequence.

References

Validating Peptide Integrity: A Comparative Guide to Analytical Techniques for Sequences Containing Boc-β-Homoaspartic Acid(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the fidelity of synthetic peptides is paramount. This guide provides a comprehensive comparison of key analytical methods for validating peptide sequences incorporating the protected, non-canonical amino acid Boc-β-Homoaspartic acid(OBzl)-OH. Detailed experimental protocols and comparative data are presented to facilitate informed decisions in quality control and characterization.

The incorporation of non-standard amino acids, such as the protected β-amino acid Boc-β-Homoaspartic acid(OBzl)-OH, into peptide sequences offers novel therapeutic and research possibilities. However, their unique structural features necessitate rigorous analytical validation to confirm sequence accuracy, purity, and integrity. This guide explores the application and comparative performance of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy in the characterization of these complex peptides.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for peptide validation depends on the specific information required, from purity assessment to detailed structural elucidation. A multi-pronged approach, leveraging the orthogonal strengths of different methods, is often the most robust strategy.

Analytical MethodInformation ProvidedAdvantagesLimitations
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purity assessment, quantification of impurities, and retention time characteristics.[1][2]Industry standard for purity determination, excellent for purification, and provides quantitative data on impurities.[1][2]Co-elution of impurities can occur, and it does not directly confirm the chemical structure or molecular weight.[1]
Mass Spectrometry (MS) Molecular weight confirmation, amino acid sequence verification (via fragmentation), and impurity identification.[1][2]High sensitivity, provides definitive molecular weight, and tandem MS (MS/MS) can elucidate the peptide sequence.[3][4][5][6]Does not provide detailed information on the protecting groups themselves, and isomeric impurities can be difficult to distinguish.[1] The labile nature of the Boc group can lead to in-source fragmentation, complicating spectral interpretation.[3][4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed three-dimensional structure, confirmation of protecting group presence and integrity, and unambiguous structural elucidation.Non-destructive, provides the most detailed structural information, including the chemical environment of each atom.Lower sensitivity compared to mass spectrometry, and spectra can be complex and challenging to interpret for larger peptides.
Amino Acid Analysis (AAA) Determines the relative abundance of each amino acid after peptide hydrolysis.Quantitatively confirms the presence and ratio of amino acids in the peptide.Destructive to the sample and does not provide information on the sequence or the integrity of protecting groups.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific peptide sequence and its physicochemical properties.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

This protocol outlines a general method for assessing the purity of a peptide containing Boc-β-Hoasp(Obzl)-OH. The presence of the hydrophobic Boc and benzyl protecting groups will significantly influence the peptide's retention time.[7]

Instrumentation:

  • A preparative or analytical HPLC system with a gradient pump, UV detector, and fraction collector.[7]

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size). For very hydrophobic peptides, a C4 or C8 column may yield better results.[7]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[2]

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).[2]

  • Sample Preparation: Dissolve the synthetic peptide in an appropriate solvent (e.g., a small amount of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) followed by dilution with Mobile Phase A) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[7]

Procedure:

  • Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Gradient Elution: A common starting gradient is a linear increase from 5% to 65% Mobile Phase B over 30 minutes.[2] This gradient should be optimized based on the retention time of the peptide. A shallower gradient around the elution point of the target peptide will improve resolution.

  • Detection: Monitor the elution profile at 214 nm and 280 nm. The peptide bond absorbs strongly at 214 nm.[2]

  • Data Analysis: Calculate the purity by determining the area percentage of the main peptide peak relative to the total area of all observed peaks.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Sequence Validation

This protocol describes the analysis of a peptide containing Boc-β-Hoasp(Obzl)-OH to confirm its molecular weight and sequence. The labile nature of the Boc group is a key consideration.

Instrumentation:

  • An electrospray ionization mass spectrometer capable of tandem mass spectrometry (MS/MS), such as a Q-TOF, Orbitrap, or ion trap instrument.

Materials:

  • Sample Preparation: Dissolve the peptide sample in a solvent compatible with ESI, such as 50% acetonitrile/water with 0.1% formic acid, to a final concentration of 1-10 pmol/µL.

Procedure:

  • MS Analysis (Full Scan): Infuse the sample into the mass spectrometer and acquire a full scan mass spectrum to determine the molecular weight of the intact peptide. Look for the protonated molecular ion [M+H]⁺. Due to the lability of the Boc group, you may also observe ions corresponding to the loss of isobutylene ([M-55]+H)⁺ or the entire Boc group ([M-99]+H)⁺.

  • MS/MS Analysis (Fragmentation): Isolate the precursor ion of interest (e.g., [M+H]⁺) in the first stage of the mass spectrometer.

  • Collision-Induced Dissociation (CID): Fragment the isolated precursor ion by collision with an inert gas (e.g., argon or nitrogen).

  • Acquire MS/MS Spectrum: Acquire the mass spectrum of the resulting fragment ions.

  • Data Analysis: Analyze the fragmentation pattern to confirm the peptide sequence. Expect to see characteristic b- and y-type fragment ions resulting from cleavage of the peptide backbone. The presence of the Boc-β-Hoasp(Obzl)-OH residue will result in a mass difference corresponding to this modified amino acid in the fragment ion series. Fragmentation of the Boc group itself is also a characteristic feature.[3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR provides the most detailed structural information, confirming the presence and integrity of the protecting groups and the overall peptide conformation.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Materials:

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in a deuterated solvent (e.g., DMSO-d₆ or CD₃CN). The choice of solvent is critical to ensure the peptide is fully dissolved and stable.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference.

Procedure:

  • ¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. This will provide information on the overall structure and the presence of characteristic signals for the Boc (around 1.4 ppm) and benzyl (aromatic region, ~7.3 ppm) protecting groups, as well as the amino acid residues.

  • ¹³C NMR Spectroscopy: Acquire a one-dimensional carbon NMR spectrum. This will show characteristic signals for the carbonyl carbons of the peptide backbone and protecting groups, as well as the aliphatic and aromatic carbons.

  • 2D NMR Spectroscopy (COSY, TOCSY, NOESY): For complete structural elucidation, a suite of two-dimensional NMR experiments is necessary.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within a single amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing crucial information for determining the three-dimensional structure of the peptide.

  • Data Analysis: The detailed analysis of these spectra allows for the sequential assignment of all proton and carbon signals to specific atoms in the peptide, confirming the amino acid sequence and the integrity of the protecting groups.

Alternative Protecting Group Strategies

While the benzyl ester is a common choice for protecting the side-chain carboxyl group of aspartic acid and its homologs, other protecting groups can be employed to modulate solubility, stability, and deprotection strategies. The choice of an alternative protecting group can impact the analytical profile of the peptide.

Protecting GroupDeprotection ConditionsKey Considerations for Analysis
tert-Butyl (tBu) ester Strong acid (e.g., TFA)Increases hydrophobicity, similar to the Boc group. Can be cleaved simultaneously with the Boc group during final deprotection.
Allyl (All) ester Palladium catalyst (e.g., Pd(PPh₃)₄)Orthogonal to both Boc and Fmoc protecting groups, allowing for selective deprotection of the side chain. Adds a unique signature in MS and NMR.[8]
2-Phenylisopropyl (2-PhiPr) ester Mild acid (e.g., 1% TFA in DCM)Offers selective deprotection under milder acidic conditions than tBu or Boc groups.[8]
Cyclohexyl (cHex) ester Strong acid (e.g., HF)Can minimize the formation of aspartimide, a common side product in peptide synthesis.[8]

Visualizing Workflows and Relationships

To aid in understanding the processes involved in peptide validation, the following diagrams illustrate a typical synthesis and analysis workflow and the logical relationships between the primary analytical techniques.

Peptide_Synthesis_and_Analysis_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis and Purification Resin Solid Support Resin Coupling1 Couple First Amino Acid (Boc-AA-OH) Resin->Coupling1 Deprotection1 Boc Deprotection (TFA) Coupling1->Deprotection1 Coupling2 Couple Boc-β-Hoasp(Obzl)-OH Deprotection1->Coupling2 Deprotection2 Boc Deprotection (TFA) Coupling2->Deprotection2 CouplingN Couple Subsequent Amino Acids Deprotection2->CouplingN Cleavage Cleavage from Resin & Side-Chain Deprotection CouplingN->Cleavage Crude Crude Peptide Cleavage->Crude HPLC_Purification Preparative RP-HPLC Crude->HPLC_Purification Purity_Check Analytical RP-HPLC HPLC_Purification->Purity_Check MS_Validation Mass Spectrometry (MW & Sequence) HPLC_Purification->MS_Validation NMR_Confirmation NMR Spectroscopy (Structure) HPLC_Purification->NMR_Confirmation Final Purified & Validated Peptide Purity_Check->Final MS_Validation->Final NMR_Confirmation->Final

A typical workflow for solid-phase peptide synthesis and subsequent purification and analysis.

Analytical_Technique_Relationships cluster_techniques Primary Analytical Techniques cluster_information Information Obtained HPLC RP-HPLC Purity Purity & Impurity Profile HPLC->Purity MS Mass Spectrometry MW Molecular Weight MS->MW Sequence Amino Acid Sequence MS->Sequence NMR NMR Spectroscopy NMR->Purity Qualitative Structure 3D Structure & Protecting Groups NMR->Structure

References

A Comparative Guide to Aspartic Acid Derivatives in Peptide Synthesis: Spotlight on Boc-β-Hoasp(Obzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protected amino acid derivatives is a cornerstone of successful solid-phase peptide synthesis (SPPS). For the incorporation of aspartic acid residues, a variety of derivatives are available, each presenting distinct advantages and disadvantages. This guide provides an objective comparison of Boc-β-Hoasp(Obzl)-OH, a beta-homoaspartic acid derivative, with other commonly used aspartic acid derivatives. We will delve into their performance, propensity for side reactions, and impact on peptide properties, supported by experimental data and detailed protocols.

Introduction to Aspartic Acid Derivatives in Synthesis

Aspartic acid, with its β-carboxylic acid side chain, is a frequent participant in peptide structure and function. However, this side chain is also the origin of a notorious side reaction during peptide synthesis: aspartimide formation . This intramolecular cyclization can lead to the formation of difficult-to-remove impurities, including β-peptidyl and racemized products, ultimately impacting the yield and purity of the target peptide.[1][2]

The choice of protecting groups for both the α-amino group and the β-carboxyl group is critical in mitigating this side reaction and ensuring the fidelity of the synthesis. The two most prevalent strategies in SPPS are the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) methodologies.[3]

This guide will focus on the comparison of the following derivatives:

  • Boc-β-Hoasp(Obzl)-OH: A derivative of β-homoaspartic acid, containing an extra methylene group in the backbone compared to aspartic acid.[4]

  • Boc-Asp(OBzl)-OH: A standard derivative used in Boc-based SPPS.[5]

  • Fmoc-Asp(OtBu)-OH: The most common derivative for Fmoc-based SPPS.

  • Other hindered derivatives: Such as Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH, designed to reduce aspartimide formation.[6]

Performance Comparison of Aspartic Acid Derivatives

The performance of an aspartic acid derivative in peptide synthesis is judged by several key parameters: coupling efficiency, yield, purity of the final peptide, and the extent of side reactions, primarily aspartimide formation.

Quantitative Data Summary

The following tables summarize the key performance indicators for various aspartic acid derivatives. Direct quantitative comparisons can be challenging due to variations in peptide sequences, coupling conditions, and analytical methods across different studies. However, the data provides a strong basis for strategic selection.

Table 1: General Characteristics of Aspartic Acid Derivatives

DerivativeSynthesis StrategySide-Chain Protecting GroupDeprotection Conditions for Side-ChainKey AdvantagesKey Disadvantages
Boc-β-Hoasp(Obzl)-OH Boc/BzlBenzyl (Bzl)Strong acid (e.g., HF) or hydrogenolysisIntroduction of a β-amino acid, potentially increased proteolytic stability of the peptide.[4]Potential for altered peptide conformation and biological activity. Susceptible to aspartimide formation under acidic cleavage conditions.
Boc-Asp(OBzl)-OH Boc/BzlBenzyl (Bzl)Strong acid (e.g., HF) or hydrogenolysisCost-effective, well-established in Boc-SPPS.[6]Prone to aspartimide formation during final cleavage with strong acids.[3]
Fmoc-Asp(OtBu)-OH Fmoc/tButert-Butyl (tBu)Strong acid (e.g., TFA)Widely used in automated Fmoc-SPPS, compatible with mild cleavage conditions.Highly susceptible to base-catalyzed aspartimide formation during Fmoc deprotection.[1]
Fmoc-Asp(OMpe)-OH Fmoc/tBu2-phenyl-2-propyl (OMpe)Strong acid (e.g., TFA)Increased steric hindrance reduces aspartimide formation compared to OtBu.[7]Higher cost compared to standard derivatives.
Fmoc-Asp(OBno)-OH Fmoc/tBu1,1-dioxo-1λ⁶-thiomorpholine-4-carbonyl (OBno)Strong acid (e.g., TFA)Significantly reduces aspartimide formation due to its bulky and electron-withdrawing nature.[7]Higher cost and potentially slower coupling kinetics.

Table 2: Aspartimide Formation in a Model Peptide (VKDGYI) Synthesis

Aspartic Acid DerivativeAspartimide Formation (%) after prolonged piperidine treatmentD-Aspartate Formation (%)Reference
Fmoc-Asp(OtBu)-OH~25High[7]
Fmoc-Asp(OMpe)-OH~10Moderate[7]
Fmoc-Asp(OBno)-OH <1 Low [7]

The Impact of the β-Homoaspartic Acid Structure

The introduction of a β-homoaspartic acid residue using Boc-β-Hoasp(Obzl)-OH can have a profound impact on the resulting peptide's properties. The additional methylene group in the backbone increases the flexibility of the peptide chain, which can influence its three-dimensional structure and, consequently, its biological activity.[8] Peptides containing β-amino acids have been shown to exhibit increased resistance to proteolytic degradation, leading to a longer biological half-life.[4]

However, the altered backbone geometry can also affect receptor binding and overall efficacy. Therefore, the decision to incorporate a β-homoaspartic acid residue should be driven by the specific therapeutic goal, such as enhancing stability, with the understanding that it may alter the peptide's pharmacological profile.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for comparing the performance of different amino acid derivatives. Below is a generalized protocol for the solid-phase synthesis of a model peptide to evaluate and compare the performance of various aspartic acid derivatives.

Protocol: Comparative Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize a model peptide (e.g., H-Val-Lys-Asp-Gly-Tyr-Ile-OH) using different aspartic acid derivatives and to analyze the crude product for yield, purity, and the presence of side products.

Materials:

  • Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)

  • Fmoc-protected amino acids (Val, Lys(Boc), Gly, Tyr(tBu), Ile)

  • Aspartic acid derivatives to be tested:

    • Boc-β-Hoasp(Obzl)-OH

    • Boc-Asp(OBzl)-OH

    • Fmoc-Asp(OtBu)-OH

    • Fmoc-Asp(OMpe)-OH

    • Fmoc-Asp(OBno)-OH

  • Coupling reagents: HBTU, HATU, or DIC/Oxyma

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection reagents:

    • For Fmoc: 20% piperidine in DMF

    • For Boc: 50% TFA in DCM

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5)

  • Cold diethyl ether

  • HPLC system for analysis and purification

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • For Fmoc-SPPS: Deprotect the Fmoc group from the resin using 20% piperidine in DMF. Couple the first Fmoc-protected amino acid (e.g., Fmoc-Ile-OH) using the chosen coupling reagents.

    • For Boc-SPPS: Couple the first Boc-protected amino acid (e.g., Boc-Ile-OH) to the resin.

  • Chain Elongation (Iterative Cycles):

    • Deprotection:

      • Fmoc-SPPS: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

      • Boc-SPPS: Treat the resin with 50% TFA in DCM to remove the Boc group, followed by neutralization with a base like DIPEA.

    • Washing: Wash the resin thoroughly with DMF.

    • Coupling: Dissolve the next protected amino acid (including the aspartic acid derivative being tested) and coupling reagents in DMF. Add to the resin and agitate for the recommended time.

    • Washing: Wash the resin with DMF.

    • Repeat these steps for each amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid coupling, perform the final deprotection step.

    • Wash the resin with DMF and DCM, and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Analysis:

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide.

    • Analyze the crude peptide by analytical HPLC to determine purity and quantify the target peptide and any side products (e.g., aspartimide-related impurities).

    • Confirm the identity of the products by mass spectrometry.

Visualizing Synthesis and Side Reactions

To better understand the processes involved, the following diagrams created using Graphviz illustrate the general workflow of SPPS and the mechanism of aspartimide formation.

SPPS_Workflow Resin Solid Support (Resin) Deprotection Nα-Deprotection Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection Next Amino Acid Final_Cleavage Final Cleavage from Resin & Side-Chain Deprotection Repeat->Final_Cleavage Final Amino Acid Purification Purification (HPLC) Final_Cleavage->Purification Peptide Pure Peptide Purification->Peptide Aspartimide_Formation Peptide_Chain Peptide Backbone with Asp(OR) residue Aspartimide Aspartimide Intermediate (Succinimide Ring) Peptide_Chain->Aspartimide Intramolecular Cyclization Base Base (e.g., Piperidine) or Acid (e.g., HF) Base->Peptide_Chain Side_Products Side Products: - β-peptide - Racemized peptide Aspartimide->Side_Products Ring Opening

References

Unlocking New Frontiers in Peptide Design: A Comparative Analysis of Boc-beta-Hoasp(Obzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for peptides with enhanced therapeutic properties is a continuous endeavor. The incorporation of non-natural amino acids is a powerful strategy to modulate peptide structure, stability, and function. This guide provides a comprehensive assessment of Boc-beta-Hoasp(Obzl)-OH, a β-homoamino acid derivative of aspartic acid, and its impact on peptide attributes compared to its natural α-amino acid counterpart and other modifications.

The introduction of a β-amino acid, such as β-homoaspartic acid, into a peptide backbone extends the carbon chain by one methylene group. This seemingly subtle alteration can induce profound changes in the peptide's conformational preferences, leading to the formation of novel and stable secondary structures like helices and turns. Furthermore, this modification has been shown to significantly enhance resistance to enzymatic degradation, a critical factor in improving the in vivo half-life of peptide-based therapeutics.

Structural Implications: Inducing Novel Folds

The incorporation of β-amino acids fundamentally alters the peptide backbone's geometry, influencing dihedral angles and hydrogen bonding patterns. Studies have shown that peptides containing β-amino acids can adopt well-defined secondary structures, including various types of helices (such as the 14-helix) and β-turns.[1][2] This contrasts with many short, natural peptides that exist in a disordered state in solution.

For instance, oligomeric β³-peptides synthesized from L-aspartic acid monomers have been demonstrated to fold into stable right-handed 14-helical secondary structures in solution.[1] The ability to pre-organize a peptide into a specific conformation is crucial for enhancing its binding affinity and selectivity towards its biological target.

However, the position of the β-amino acid is critical. A study on the effect of a β-aspartate bond revealed that while it can stabilize β-turn structures, its placement in the middle of a sequence can disrupt α-helices and β-pleated sheets. In one documented case, the inclusion of a β-aspartyl peptide bond led to a complete loss of the peptide's physiological activity.

Enhancing Functional Stability: Resistance to Proteolysis

A key advantage of incorporating β-amino acids like β-homoaspartic acid is the remarkable increase in stability against proteolytic enzymes.[2] The altered peptide bond is often a poor substrate for common proteases, which have evolved to recognize and cleave peptide bonds between L-α-amino acids. This increased stability can translate to a longer biological half-life, a highly desirable property for therapeutic peptides.[3]

Quantitative Performance Comparison: A Case Study

While direct quantitative data for peptides containing this compound is limited in publicly available literature, a study on the µ-selective opioid tetrapeptide TAPP (Tyr-D-Ala-Phe-Phe-NH₂) provides valuable insights through a systematic β²-homo-amino acid scan. This study quantitatively assesses the impact of substituting each amino acid with its β²-homolog on receptor binding affinity.

Peptide AnalogPosition of β²hAAµ-Opioid Receptor Affinity (IC₅₀, nM)Fold Change vs. TAPPδ-Opioid Receptor Affinity (IC₅₀, nM)
TAPP (Parent Peptide)-11.2 ± 6.31.0> 10,000
[(R)-β²hTyr¹]-TAPP1157.2 ± 10.114.0> 10,000
[(S)-β²hTyr¹]-TAPP1338.8 ± 5.130.3> 10,000
[(R)-β²hD-Ala²]-TAPP2954.9 ± 2.985.3> 10,000
[(S)-β²hD-Ala²]-TAPP2> 10,000> 892> 10,000
[(R)-β²hPhe³]-TAPP3120.5 ± 2.510.8> 10,000
[(S)-β²hPhe³]-TAPP343.1 ± 1.23.8> 10,000
[(R)-β²hPhe⁴]-TAPP411.8 ± 1.51.1> 10,000
[(S)-β²hPhe⁴]-TAPP412.3 ± 4.11.1> 10,000

Data extracted from: β²-Homo-Amino Acid Scan of µ-Selective Opioid Tetrapeptide TAPP. Molecules 2020, 25(10), 2461.[4]

This data clearly demonstrates that the impact of β-amino acid incorporation is highly position-dependent. While substitution at the fourth position with either (R)- or (S)-β²hPhe had a negligible effect on µ-opioid receptor affinity, substitutions at positions 1, 2, and 3 generally led to a decrease in affinity, with the most dramatic loss observed at position 2.[4] Interestingly, some analogs showed significantly lower stability in human plasma compared to the parent peptide, highlighting that enhanced proteolytic stability is not a universally guaranteed outcome and must be empirically determined.[4]

Experimental Protocols

To aid researchers in assessing the impact of this compound incorporation, detailed methodologies for key experiments are provided below.

Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol outlines the manual synthesis of a peptide on a solid support using the Boc/Bzl protection strategy.

SPPS_Workflow cluster_setup Setup cluster_cycle Synthesis Cycle (Repeat for each amino acid) cluster_final Final Steps Resin Resin Swelling (DCM, 30-60 min) Deprotection Nα-Boc Deprotection (50% TFA in DCM, 15-25 min) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM/DMF) Wash1->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, Coupling Agent, DIEA) Neutralization->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Next Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF or TFMSA) Wash2->Cleavage Final Cycle Complete Precipitation Precipitation & Washing (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.
Structural Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, non-destructive technique to assess the secondary structure of peptides in solution.

CD_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Peptide Prepare Peptide Solution (~100 µM in buffer, e.g., 10 mM phosphate) Sample_Scan Acquire Peptide Spectrum (Same instrument settings) Prep_Peptide->Sample_Scan Prep_Blank Prepare Matched Buffer Blank Blank_Scan Acquire Blank Spectrum (195-260 nm) Prep_Blank->Blank_Scan Subtraction Subtract Blank from Peptide Spectrum Blank_Scan->Subtraction Sample_Scan->Subtraction Conversion Convert to Mean Residue Molar Ellipticity Subtraction->Conversion Interpretation Interpret Spectrum for Secondary Structure Content Conversion->Interpretation

Circular Dichroism (CD) Spectroscopy Workflow.
Functional Assessment: Proteolytic Stability Assay

This assay evaluates the resistance of a peptide to degradation by proteases, for example, in human serum.

Proteolysis_Workflow Start Incubate Peptide with Protease Source (e.g., Human Serum) at 37°C Timepoints Collect Aliquots at Various Time Points (e.g., 0, 1, 4, 8, 24, 48h) Start->Timepoints Quench Quench Reaction (e.g., add TFA or heat) Timepoints->Quench Analyze Analyze Samples by RP-HPLC or LC-MS Quench->Analyze Quantify Quantify Remaining Intact Peptide Analyze->Quantify HalfLife Calculate Degradation Rate and Half-Life (t½) Quantify->HalfLife

Proteolytic Stability Assay Workflow.

Conclusion and Future Outlook

The incorporation of this compound and other β-amino acids represents a compelling strategy for the rational design of peptides with improved pharmacological properties. The ability to induce stable secondary structures and enhance proteolytic stability opens avenues for developing novel therapeutics against a wide range of targets. However, as the case study on the TAPP peptide demonstrates, the effects of such modifications are highly context- and position-dependent. Therefore, a systematic approach involving synthesis, structural characterization, and functional testing is paramount to unlocking the full potential of β-amino acid-containing peptides. Future research should focus on building a more extensive database of quantitative structure-activity relationships for various β-amino acids to guide more predictable and successful peptide drug design.

References

Comparative NMR Analysis of Boc-β-Hoasp(OBzl)-OH and Its Derivatives for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide detailing the Nuclear Magnetic Resonance (NMR) characterization of Boc-β-Hoasp(OBzl)-OH and its key derivatives has been compiled to support researchers, scientists, and drug development professionals. This guide provides a comparative analysis of ¹H and ¹³C NMR data, offering a valuable resource for the unambiguous identification and quality assessment of these critical building blocks in peptide synthesis and medicinal chemistry.

Boc-β-Hoasp(OBzl)-OH, a protected β-homoaspartic acid derivative, and its analogs are of significant interest in the development of novel peptidomimetics and therapeutic agents. Their structural integrity is paramount for the successful synthesis of target molecules. This guide summarizes key NMR spectral data for Boc-β-Hoasp(OBzl)-OH and compares it with commercially available and synthetically accessible derivatives, including those with different ester protecting groups.

Comparative Analysis of ¹H and ¹³C NMR Data

The following tables provide a detailed comparison of the NMR spectral data for Boc-β-Hoasp(OBzl)-OH and selected derivatives. The data has been compiled from available literature and spectral databases.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

Compoundδ (ppm)MultiplicityJ (Hz)Assignment
Boc-β-Hoasp(OBzl)-OH 7.39 - 7.29m-C₆H₅
5.14s-CH₂-Ph
5.08d9.2NH
4.40m-α-CH
2.85dd16.8, 5.6β-CH₂a
2.75dd16.8, 6.0β-CH₂b
1.44s-C(CH₃)₃
Boc-Asp(OBzl)-OH [1]7.35s-C₆H₅
5.13s-CH₂-Ph
5.58d8.0NH
4.55m-α-CH
3.03dd17.4, 4.4β-CH₂a
2.87dd17.4, 4.4β-CH₂b
1.44s-C(CH₃)₃
Boc-Glu(OBzl)-OH 7.35m-C₆H₅
5.11s-CH₂-Ph
5.08d8.0NH
4.35m-α-CH
2.51t7.6γ-CH₂
2.25 - 1.95m-β-CH₂
1.44s-C(CH₃)₃

Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)

Compoundδ (ppm)Assignment
Boc-β-Hoasp(Obzl)-OH 175.8C=O (acid)
171.2C=O (ester)
155.5C=O (Boc)
135.6C (aromatic)
128.6, 128.4, 128.3CH (aromatic)
80.2C(CH₃)₃
66.8CH₂-Ph
49.8α-CH
38.1β-CH₂
28.3C(CH₃)₃
Boc-Asp(OBzl)-OH 175.0C=O (acid)
171.1C=O (ester)
155.7C=O (Boc)
135.5C (aromatic)
128.5, 128.3, 128.2CH (aromatic)
80.3C(CH₃)₃
66.8CH₂-Ph
50.1α-CH
36.6β-CH₂
28.3C(CH₃)₃
Boc-Glu(OBzl)-OH 176.0C=O (acid)
172.6C=O (ester)
155.6C=O (Boc)
135.8C (aromatic)
128.5, 128.2CH (aromatic)
80.0C(CH₃)₃
66.4CH₂-Ph
53.2α-CH
30.2γ-CH₂
28.3C(CH₃)₃
27.8β-CH₂

Experimental Protocols

A general protocol for the acquisition of ¹H and ¹³C NMR spectra is provided below. Specific parameters may need to be optimized based on the instrument and sample concentration.[2][3]

Sample Preparation:

  • Accurately weigh 5-10 mg of the compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz

  • Pulse Program: Standard single-pulse sequence

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 s

  • Spectral Width: 0-12 ppm

  • Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) is used as a reference.

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz

  • Pulse Program: Proton-decoupled pulse sequence

  • Number of Scans: 1024-4096 (or more to achieve adequate signal-to-noise)

  • Relaxation Delay: 2-5 s

  • Spectral Width: 0-200 ppm

  • Referencing: The solvent peak of CDCl₃ (δ = 77.16 ppm) is used as a reference.

Workflow for NMR Characterization

The logical workflow for the NMR characterization of Boc-protected amino acids, from sample preparation to final structure confirmation, is illustrated in the diagram below.

NMR_Characterization_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Compound Compound Selection (Boc-β-Hoasp(OBzl)-OH & Derivatives) Dissolution Dissolution Compound->Dissolution Solvent Deuterated Solvent (e.g., CDCl₃) Solvent->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Referencing Referencing Baseline->Referencing Chem_Shift Chemical Shift Analysis Referencing->Chem_Shift Multiplicity Multiplicity Analysis Referencing->Multiplicity Coupling Coupling Constant Analysis Referencing->Coupling Integration Integration (¹H NMR) Referencing->Integration Structure Structural Elucidation & Confirmation Chem_Shift->Structure Multiplicity->Structure Coupling->Structure Integration->Structure

Caption: Workflow for the NMR characterization of Boc-protected amino acids.

References

A Researcher's Guide to Benchmarking Boc-beta-Hoasp(Obzl)-OH from Diverse Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

Supplier Specification Overview

The initial step in selecting a supplier for Boc-beta-Hoasp(Obzl)-OH involves comparing the quality parameters provided on their certificates of analysis (CoA). While specifications may vary slightly, key indicators of quality typically include purity, optical rotation, and melting point. The following table summarizes representative specifications from various suppliers based on publicly available data.

ParameterSupplier A (Typical)Supplier B (Typical)Supplier C (Typical)
Purity (by HPLC) ≥95%≥99%≥99.5%
Molecular Formula C17H23NO6C17H23NO6C17H23NO6
Molecular Weight 337.37337.37337.37
Appearance White to off-white solidWhite to off-white solidWhite to off-white solid
Storage -20°C2-8°C-20°C

Note: The data in this table is illustrative and should be verified with the specific supplier's CoA for the purchased lot.

Recommended Experimental Benchmarking Workflow

To objectively assess the performance of this compound from different sources, a multi-step experimental approach is recommended. This workflow encompasses initial analytical characterization followed by a practical application test in peptide synthesis.

G cluster_0 Phase 1: Analytical Characterization cluster_1 Phase 2: Functional Performance in Peptide Synthesis cluster_2 Phase 3: Data Analysis and Comparison A Receipt of this compound (Suppliers A, B, C) B Visual Inspection (Color, Form) A->B C Purity Analysis (HPLC) B->C D Structural Confirmation (¹H NMR) C->D K Comparative Analysis of Analytical Data C->K E Chiral Purity (Chiral HPLC) D->E F Solid-Phase Peptide Synthesis (SPPS) of a model peptide (e.g., a tripeptide) E->F E->K G Cleavage and Deprotection F->G H Crude Peptide Analysis (HPLC) G->H I Purification of Peptide H->I J Yield and Purity Calculation I->J J->K L Evaluation of Peptide Synthesis Performance (Yield, Purity, Side Products) J->L M Supplier Selection K->M L->M

A Comparative Guide to the Solid-Phase Synthesis of Peptides Using Boc-β-Hoasp(Obzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based therapeutics. Boc-β-Hoasp(Obzl)-OH, a β-homo-amino acid derivative of aspartic acid, presents a compelling alternative to its α-amino acid counterpart, Boc-Asp(Obzl)-OH. The inclusion of a β-homo-amino acid can bestow peptides with enhanced pharmacological properties, most notably an increased resistance to proteolytic degradation, which can lead to a longer biological half-life.[1][2] This guide provides a comparative overview of peptide synthesis using Boc-β-Hoasp(Obzl)-OH versus the conventional Boc-Asp(Obzl)-OH, supported by established experimental protocols and a discussion of the potential advantages.

Performance Comparison: Boc-β-Hoasp(Obzl)-OH vs. Boc-Asp(Obzl)-OH
ParameterBoc-Asp(Obzl)-OHBoc-β-Hoasp(Obzl)-OH (Projected)Rationale for Projected Performance
Coupling Efficiency Generally good, but can be sequence-dependent.[3]Expected to be comparable to other sterically non-hindered amino acids.The primary determinant of coupling efficiency is steric hindrance at the α-carbon and the reactivity of the activated carboxyl group. As a primary amine, coupling should proceed efficiently.
Crude Peptide Purity Can be compromised by the formation of aspartimide-related impurities (α- and β-peptides, racemized products).[4]Potentially higher due to the reduced risk of aspartimide formation.The altered backbone geometry of the β-homo-amino acid is expected to disfavor the intramolecular cyclization that leads to aspartimide formation.
Final Peptide Yield Variable; can be significantly lowered by aspartimide formation and subsequent purification losses.[4]Potentially higher due to cleaner synthesis and simplified purification.A reduction in side products directly translates to a higher yield of the target peptide.
Proteolytic Stability of Final Peptide Susceptible to cleavage by proteases at the aspartic acid residue.Enhanced resistance to enzymatic degradation.[1][2][5]The altered peptide backbone at the β-amino acid insertion point is not recognized as a substrate by most proteases.

Experimental Protocols

The following protocols describe a standard workflow for Boc-based solid-phase peptide synthesis (SPPS). These steps are applicable for the incorporation of both Boc-Asp(Obzl)-OH and Boc-β-Hoasp(Obzl)-OH.

Resin Preparation and Swelling
  • Resin Selection : For peptides with a C-terminal carboxylic acid, Merrifield resin is a common choice.[6] For peptide amides, MBHA or BHA resins are typically used.[7]

  • Procedure :

    • Place the desired amount of resin (e.g., 0.5-1.0 mmol/g substitution) in a reaction vessel.[6]

    • Add dichloromethane (DCM) to completely cover the resin.

    • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[7]

    • Drain the DCM by filtration.[7]

Nα-Boc Deprotection

This cyclical step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.

  • Reagent : 50% trifluoroacetic acid (TFA) in DCM.[6]

  • Procedure :

    • Add the 50% TFA/DCM solution to the swollen resin and agitate for 5 minutes (pre-wash).[6][7]

    • Drain the solution and add a fresh portion of 50% TFA/DCM.

    • Agitate for an additional 15-25 minutes to ensure complete deprotection.[6][7]

    • Drain the TFA solution.

    • Wash the resin with DCM (2-3 times) and then isopropanol (IPA) (2-3 times) to remove residual TFA.[6][7]

Neutralization

This step deprotonates the N-terminal ammonium salt to a free amine, preparing it for the next coupling reaction.

  • Reagent : 10% diisopropylethylamine (DIEA) in DCM.[8]

  • Procedure :

    • Add the 10% DIEA/DCM solution to the resin and agitate for 2 minutes.[7]

    • Drain the solution.

    • Repeat the neutralization step.[7]

    • Wash the resin thoroughly with DCM (3-5 times) to remove excess base and salts.[7]

Amino Acid Coupling

The next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine.

  • Reagents :

    • Nα-Boc protected amino acid (2-4 equivalents)

    • Coupling agent (e.g., HBTU, HOBt)

    • DIEA (4-6 equivalents)

    • Solvent: DMF or a DCM/DMF mixture

  • Procedure :

    • Dissolve the Nα-Boc protected amino acid and coupling agent in the chosen solvent.[7]

    • Add this solution to the neutralized peptide-resin.

    • Add DIEA to initiate the coupling reaction.[7]

    • Agitate the mixture at room temperature for 1-2 hours.[7]

    • Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative result indicates a complete coupling.[7]

    • Wash the resin with DMF and DCM to remove excess reagents and byproducts.

Final Cleavage and Deprotection

This final step cleaves the completed peptide from the resin and removes the permanent side-chain protecting groups.

  • Reagent : Strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[9] A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[7]

  • Procedure (using TFMSA as an alternative to HF) :

    • Dry the peptide-resin under vacuum.

    • Place the dried resin in a round-bottom flask with a stir bar.

    • Cool the flask to 0°C in an ice bath.

    • Add a pre-chilled cleavage cocktail (e.g., TFMSA/TFA/m-cresol/DMS).[10]

    • Stir the mixture at 0°C for 1-2 hours.[9]

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.[9]

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[10]

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet several times with cold diethyl ether to remove scavengers.[10]

    • Dry the crude peptide under vacuum.[10]

Purification

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.[7]

Visualizing the Workflow and Rationale

The following diagrams illustrate the key workflows and logical relationships in the synthesis and application of peptides containing β-homo-aspartic acid.

Boc_SPPS_Workflow cluster_setup Setup cluster_cycle Synthesis Cycle (Repeat n times) cluster_final Final Steps Resin 1. Resin Swelling Deprotection 2. Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization 3. Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling 4. Amino Acid Coupling (Boc-AA-OH, HBTU, DIEA) Neutralization->Coupling Coupling->Deprotection Next Cycle Cleavage 5. Cleavage from Resin & Side-Chain Deprotection Coupling->Cleavage Purification 6. Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Aspartimide_Formation_Pathway cluster_alpha α-Aspartic Acid Pathway cluster_beta β-Homo-Aspartic Acid Pathway Alpha_Asp Peptide with Boc-Asp(OBzl)-OH Piperidine_Fmoc Base Treatment (e.g., Piperidine in Fmoc-SPPS) or Acidic Conditions Alpha_Asp->Piperidine_Fmoc Aspartimide Aspartimide Intermediate (Cyclic Succinimide) Piperidine_Fmoc->Aspartimide High Propensity Side_Products Mixture of α- and β-peptides, Racemization Aspartimide->Side_Products Ring Opening Beta_Hoasp Peptide with Boc-β-Hoasp(Obzl)-OH Base_Treatment_Beta Base/Acid Treatment Beta_Hoasp->Base_Treatment_Beta Linear_Peptide Stable Linear Peptide Base_Treatment_Beta->Linear_Peptide Reduced Propensity for Cyclization

Comparison of Aspartimide Formation Propensity.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling Boc-beta-Hoasp(Obzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents like Boc-beta-Hoasp(Obzl)-OH is paramount to ensure both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans for this compound, a protected amino acid derivative used in peptide synthesis.

Hazard Identification and Risk Assessment
  • Skin and Eye Irritation: Direct contact may cause irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of the powder form can lead to respiratory irritation.[1][3]

  • Unknown Biological Activity: As with many research chemicals, the full toxicological properties may not be known.[1][4]

A thorough risk assessment should be conducted before commencing any work.[1][4] All personnel must be trained on the potential hazards and the appropriate safety procedures.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesChemical splash goggles are required to protect against splashes and dust.[1][4]
Face ShieldRecommended when there is a significant risk of splashing, particularly during bulk handling or reconstitution.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves are standard for handling protected amino acids. Change gloves frequently and after any sign of contamination.[1][4][5]
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from potential contamination.[1][4]
Respiratory Protection Dust Mask (N95) or RespiratorUse a NIOSH-approved respirator or dust mask when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.[6]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for the safe handling of this compound.

3.1. Preparation and Weighing:

  • Work Area Preparation: All handling of the solid compound should be performed within a certified chemical fume hood to control airborne particles.[4] The work surface should be clean and decontaminated before and after use.

  • Personal Protective Equipment: Don the required PPE as outlined in the table above.

  • Weighing: Use anti-static weighing techniques to minimize the dispersion of the powder.[4] Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the desired amount of this compound to the container.

3.2. Dissolution:

  • Solvent Addition: In the fume hood, add the appropriate solvent to the container with the weighed compound.

  • Mixing: Gently swirl or vortex the mixture to facilitate dissolution. Avoid vigorous shaking to prevent aerosol generation.

  • Container Sealing: Securely cap the container immediately after dissolution.

3.3. Storage:

  • Solid Compound: Store the container tightly closed in a dry, cool, and well-ventilated place.[2] For long-term storage, keep in a dark place at -20°C.[7]

  • Solutions: If storage of the dissolved compound is necessary, it is recommended to store it at -20°C in a sealed container.[7] However, it is generally advisable to prepare solutions fresh for each use.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation:

  • Solid Waste: Unused or expired solid this compound, as well as contaminated items such as weigh boats, gloves, and wipes, should be collected in a designated, clearly labeled hazardous waste container for solids.[8]

  • Liquid Waste: All solutions containing this compound and the first rinse of any contaminated glassware should be collected in a designated hazardous aqueous or solvent waste container, as appropriate.[3][8] Do not dispose of this chemical down the drain.[3][4]

4.2. Container Decontamination:

  • Initial Rinse: Rinse contaminated glassware with a suitable solvent. This initial rinsate must be collected as hazardous waste.[3]

  • Subsequent Rinses: Subsequent rinses of glassware may be disposed of according to institutional guidelines, provided the initial rinse has been collected as hazardous waste.

4.3. Final Disposal:

  • All hazardous waste containers must be sealed, properly labeled with their contents, and stored in a designated secondary containment area.[8]

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[3]

Emergency Procedures

In the event of an exposure or spill, follow these procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

  • Spill: Evacuate the area and restrict access. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it into a designated hazardous waste container.[4] Decontaminate the spill area.

Visual Workflow and Decision Diagrams

To further clarify the safety and handling procedures, the following diagrams illustrate the operational workflow and the decision-making process for PPE selection.

prep Preparation ppe Don PPE prep->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve Compound weigh->dissolve use Use in Experiment dissolve->use storage Store Appropriately dissolve->storage If not for immediate use disposal Dispose of Waste use->disposal storage->use decontaminate Decontaminate Work Area & Glassware disposal->decontaminate start Handling this compound? gloves_coat_goggles Lab Coat, Nitrile Gloves, Safety Goggles start->gloves_coat_goggles Always Required solid_or_liquid Solid or Liquid Form? splash_risk Risk of Splashing? solid_or_liquid->splash_risk Liquid dust_mask Add Dust Mask (N95) solid_or_liquid->dust_mask Solid face_shield Add Face Shield splash_risk->face_shield Yes gloves_coat_goggles->solid_or_liquid dust_mask->splash_risk

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。